Fedratinib

Catalog No.
S547874
CAS No.
936091-26-8
M.F
C27H36N6O3S
M. Wt
524.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fedratinib

CAS Number

936091-26-8

Product Name

Fedratinib

IUPAC Name

N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide

Molecular Formula

C27H36N6O3S

Molecular Weight

524.7 g/mol

InChI

InChI=1S/C27H36N6O3S/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31)

InChI Key

JOOXLOJCABQBSG-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4

solubility

4µg/mL

Synonyms

Fedratinib, fedratinib hydrochloride, Inrebic, N-tert-butyl-3-(5-methyl-2-(4-(2-(pyrrolidin-1-yl)ethoxy)phenylamino) pyrimidin-4-ylamino)benzenesulfonamide, SAR302503, TG101348

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4

The exact mass of the compound Fedratinib is 524.25696 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO (45mg/mL). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Fedratinib JAK2 inhibitory mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Structural Basis

Fedratinib exerts its primary therapeutic effect by potently and selectively inhibiting Janus kinase 2 (JAK2).

  • JAK2 Selectivity: this compound was designed using structure-based drug design for high selectivity towards JAK2. In biochemical assays, it has a half-maximal inhibitory concentration (IC50) of approximately 3 nM for both wild-type JAK2 and the constitutively active JAK2V617F mutant. It demonstrates significant selectivity over other JAK family members: about 35-fold for JAK1, >300-fold for JAK3, and >100-fold for TYK2 [1] [2] [3].
  • Unique Binding Mode: Co-crystal structures reveal that this compound binds competitively in the ATP-binding site of the JAK2 kinase domain. Its unique anilinopyrimidine structure allows it to engage in dual binding, interacting with both the ATP pocket and the adjacent peptide-substrate binding site. This dual interaction may contribute to a lack of cross-resistance with some other JAK inhibitors [1] [4].
  • Inhibition of JAK-STAT Signaling: By occupying the ATP-binding site, this compound blocks the phosphorylation and activation of JAK2. This inhibition prevents the downstream phosphorylation, dimerization, and nuclear translocation of STAT proteins (particularly STAT3 and STAT5), which are critical regulators of gene expression for cell proliferation and survival [1] [5] [6]. The constitutive activation of this pathway, often driven by JAK2V617F, is a key driver of the malignant cell proliferation in myelofibrosis.

The diagram below illustrates how this compound targets the dysregulated JAK-STAT signaling pathway in myelofibrosis.

G cluster_normal Normal JAK-STAT Signaling cluster_mfn Myelofibrosis (e.g., with JAK2V617F) cluster_inhib This compound Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 STAT STAT Protein JAK2->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Gene_Exp Normal Gene Expression Nucleus->Gene_Exp Prolif ↑ Cell Proliferation ↓ Apoptosis ↑ Inflammatory Cytokines Mutant_JAK2 JAK2 (e.g., V617F) Constitutive Constitutive Activation Mutant_JAK2->Constitutive STAT_MFN STAT Protein Constitutive->STAT_MFN Constant Phosphorylation STAT_MFN->Prolif Fedra This compound Inhib Blocks ATP-binding site Inhibits JAK2 Phosphorylation Fedra->Inhib Inhib->Constitutive

Quantitative Biochemical and Cellular Profiling

The table below summarizes key quantitative data that defines this compound's inhibitory profile [1] [2] [3].

Target or Parameter IC50 / Value Description / Significance
JAK2 & JAK2V617F 3 nM Primary therapeutic target; high potency against the common driver mutation.
FLT3 15 nM Off-target activity; potential secondary therapeutic target.
BRD4 ~130 nM Off-target activity; may synergistically block NF-κB and inflammatory cytokine production.
JAK1 ~105 nM (35x less) Higher selectivity for JAK2 may reduce immunosuppressive side effects.
Plasma Protein Binding ≥92% High binding influences drug distribution and free active concentration.
Effective Half-Life 41 hours Supports once-daily oral dosing.

Key Experimental Methodologies

The characterization of this compound's mechanism relied on several foundational experimental techniques.

  • Biochemical Kinase Assays: These in vitro assays determine the direct potency (IC50) of this compound against purified kinase proteins. Activities across a wide panel of kinases are tested to establish selectivity, often using radiometric or fluorescence-based methods to measure ATP consumption or phosphorylated substrate production [1] [7].
  • Cellular Proliferation and Signaling Assays: The drug's functional effects are tested in cell lines dependent on JAK2 signaling (e.g., HEL or UKE-1 cells, which harbor the JAK2V617F mutation). Key readouts include:
    • Cell Viability/Growth Inhibition (IC50): Measuring reduction in cell proliferation [4].
    • Phospho-STAT Analysis: Using Western blot or flow cytometry to confirm decreased levels of phosphorylated STAT3/5, verifying target engagement in a cellular context [1] [3].
  • Structural Biology (X-ray Crystallography): This technique provides atomic-level resolution of how this compound interacts with the JAK2 kinase domain. Purified JAK2 protein is co-crystallized with the drug, and the crystal structure is solved to reveal specific binding interactions, informing the drug's selectivity and resistance profile [4].
  • Protein Binding Studies (Spectrofluorometry): Fluorescence quenching assays investigate this compound's binding to carrier proteins like serum albumin (BSA) and alpha-1-acid glycoprotein (HAG). These studies determine binding constants (K), stoichiometry, and the forces driving interaction, which are crucial for understanding the drug's pharmacokinetics and distribution in the blood [8].

Additional Mechanisms and Off-Target Effects

Beyond JAK2 inhibition, this compound's profile includes other biologically relevant activities.

  • FLT3 Inhibition: this compound also inhibits Fms-like tyrosine kinase 3 (FLT3), an important kinase in hematopoiesis. While JAK2 and FLT3 driver mutations are generally mutually exclusive in MPNs, this off-target activity may still contribute to its therapeutic efficacy, particularly in triple-negative MF, and supports its investigation in acute myeloid leukemia (AML) [1] [3].
  • BRD4 Inhibition: this compound exerts inhibitory activity against BRD4, a member of the bromodomain and extra-terminal (BET) family. Preclinical evidence suggests that dual JAK and BRD4 inhibition can synergistically block NF-κB hyperactivation and inflammatory cytokine production, potentially leading to a greater reduction in disease burden and reversal of bone marrow fibrosis [1] [2].

Clinical and Safety Considerations

  • Clinical Efficacy: this compound is approved for intermediate-2 or high-risk primary or secondary myelofibrosis. In clinical trials, it demonstrated robust activity in reducing spleen volume (SVR35) and improving total symptom score (TSS50) in both JAK-inhibitor-naïve patients and those previously treated with ruxolitinib [1] [2].
  • Safety Monitoring: The most common adverse events are grade 1-2 gastrointestinal effects (diarrhea, nausea, vomiting), which are often manageable and tend to decrease over time [1] [9]. Hematologic toxicities (anemia, thrombocytopenia) require monitoring. A Black Box Warning exists for the risk of Wernicke's Encephalopathy, a neurological emergency caused by thiamine (Vitamin B1) deficiency. It is critical to assess thiamine levels before and during treatment, and to promptly replete thiamine if deficient [1] [2].

References

Fedratinib discovery and development TargeGen

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Discovery and Development

The foundational work on fedratinib was driven by the need for a selective JAK2 inhibitor following the discovery of the JAK2 V617F mutation's role in myeloproliferative neoplasms (MPNs) like myelofibrosis [1].

  • Rationale and Design: TargeGen scientists used structure-based drug design to synthesize this compound as a novel, ATP-competitive small-molecule inhibitor. The explicit goal was to achieve high selectivity for JAK2 over other closely related JAK family kinases (JAK1, JAK3, TYK2) [1] [2].
  • Mechanism of Action: this compound works by inhibiting JAK2, a central kinase in the pathogenesis of MF. This inhibition blocks the phosphorylation and activation of downstream STAT proteins (particularly STAT3 and STAT5). This disruption leads to the suppression of cell proliferation and induction of apoptosis (programmed cell death) in the malignant cells dependent on constitutive JAK2 signaling [3].
  • In Vitro Characterization: Key experiments confirmed its potency and selectivity [2]:
    • Cellular Proliferation & Apoptosis: this compound inhibited proliferation and induced apoptosis in cell lines harboring the JAK2V617F mutation (e.g., HEL cells, Ba/F3 JAK2V617F cells) with an IC₅₀ of approximately 300 nM. It showed minimal proapoptotic activity in control normal human dermal fibroblasts at concentrations up to 10 μM [2].
    • Progenitor Colony Formation: In samples from patients with polycythemia vera (PV), this compound significantly inhibited the formation of erythroid progenitor colonies (BFU-E), demonstrating its ability to target the malignant JAK2-driven clone [2].

The diagram below illustrates the core mechanism of action of this compound and the key experimental findings from its preclinical development.

Figure 1: this compound's core mechanism of action and key preclinical validation experiments.

Clinical Development and Key Trials

The clinical development of this compound progressed through phased trials, first establishing its safety and efficacy in JAK-inhibitor naïve patients, and then demonstrating its value in the second-line setting after ruxolitinib.

The table below summarizes the pivotal clinical trials that supported the approval of this compound.

Trial (Phase) Patient Population Key Efficacy Outcomes Key Safety Findings

| JAKARTA (Phase 3) [1] | JAKi-naïve, Int-2/High-risk MF (n=289) | SVR35 at W24: 36% (400 mg) vs 1% (placebo) TSS50 at W24: 36% (400 mg) vs 7% (placebo) | Grade 3/4 anemia (54%), thrombocytopenia (27.5%); GI toxicity (nausea, diarrhea, vomiting) | | JAKARTA2 (Phase 2) [1] | MF with prior ruxolitinib (n=97) | SVR35 at W24: 55% TSS50 at W24: 26% | Similar safety profile; managed with dose reduction/supportive care |

  • SVR35: Proportion of patients with ≥35% reduction in spleen volume from baseline.
  • TSS50: Proportion of patients with ≥50% reduction in Total Symptom Score.

A critical challenge during its development was a FDA clinical hold in 2013 due to cases of suspected Wernicke's encephalopathy (WE), a neurological emergency caused by thiamine (Vitamin B1) deficiency [1]. Subsequent investigation suggested that the cases were likely linked to significant baseline malnutrition and severe gastrointestinal toxicity, which impaired oral intake and thiamine absorption, rather than a direct drug effect [1]. The hold was lifted in 2018, and the drug was approved in 2019 with a black box warning for encephalopathy, mandating thiamine monitoring and replacement [1] [4].

Detailed Experimental Protocols

For researchers seeking to understand or replicate the foundational studies, here are the methodologies for key experiments from the this compound development journey.

In Vitro Kinase Assay (Selectivity Profiling)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against JAK2 and other kinases, establishing its selectivity profile [2].

  • Objective: To quantify the potency and selectivity of this compound against a panel of purified human kinases.
  • Materials: Purified recombinant human kinase domains (JAK1, JAK2, JAK3, TYK2, FLT3, Ret, etc.), ATP, appropriate peptide substrates, detection reagents for kinase activity (e.g., ADP-Glo Kit), this compound serially diluted in DMSO.
  • Procedure:
    • Incubation: In a reaction plate, incubate each kinase with its specific substrate and ATP in the presence of varying concentrations of this compound.
    • Reaction Stop: Stop the kinase reaction after a defined period.
    • Signal Detection: Use a luminescent method to detect the amount of ADP produced, which is inversely proportional to kinase inhibition.
    • Data Analysis: Plot the percentage of kinase activity remaining against the log of the inhibitor concentration. Fit the data with a four-parameter logistic model to calculate the IC₅₀ value for each kinase.
Cell-Based Proliferation and Apoptosis Assay

This assay evaluates the functional consequence of JAK2 inhibition on the viability and survival of JAK2-mutant cell lines [2].

  • Objective: To assess the anti-proliferative and pro-apoptotic effects of this compound on hematopoietic cell lines.
  • Cell Lines: HEL cells (human erythroleukemia, JAK2V617F+) and Ba/F3 JAK2V617F cells. Parental Ba/F3 cells can serve as a control.
  • Materials: Cell culture media, this compound serially diluted in DMSO, cell viability assay kits (e.g., MTT or CellTiter-Glo), apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining), flow cytometer.
  • Procedure:
    • Cell Plating: Plate cells in 96-well plates.
    • Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 μM to 10 μM) for 48-72 hours.
    • Viability Measurement: Add a viability reagent to measure metabolically active cells. Calculate the IC₅₀ for proliferation.
    • Apoptosis Measurement: Harvest cells after 24-48 hours of treatment, stain with Annexin V and PI, and analyze by flow cytometry to quantify the percentage of cells in early and late apoptosis.
Hematopoietic Progenitor Colony Formation Assay

This functional assay demonstrates the direct impact of this compound on primary human hematopoietic progenitors, particularly those carrying the JAK2V617F mutation [2].

  • Objective: To determine the effect of this compound on the clonogenic potential of primary cells from MPN patients.
  • Materials: Bone marrow or peripheral blood mononuclear cells from JAK2V617F+ patients (e.g., with Polycythemia Vera), methylcellulose-based culture media supplemented with human cytokines (e.g., SCF, G-CSF, GM-CSF, IL-3, EPO), this compound.
  • Procedure:
    • Cell Isolation: Isolate CD34+ progenitor cells or sort specific progenitor subpopulations.
    • Culture Setup: Mix cells with methylcellulose media and plate in dishes. Add this compound to final concentrations (e.g., 0, 100, 300 nM).
    • Incubation and Enumeration: Culture dishes at 37°C, 5% CO₂ for 14 days. Score different colony types (BFU-E, CFU-GM, CFU-Mix) under an inverted microscope.
    • Analysis: Compare the number and type of colonies between treated and control groups. A significant reduction in BFU-E colonies indicates specific inhibition of the JAK2-driven erythroid lineage.

Future Directions and Combination Therapies

Research continues to explore the full potential of this compound, moving beyond single-agent use. Its unique kinome profile, including BRD4 inhibition, makes it an appealing candidate for combination regimens [1].

  • Novel Combinations: The FEDORA trial (NCT pending) is a phase II study investigating the combination of this compound with ropeginterferon alfa-2b in MF patients. The rationale is that interferon may force quiescent malignant cells into cycle, rendering them more susceptible to JAK2 inhibition [4].
  • Expanding Indications: Preclinical and early clinical data support the investigation of this compound in other JAK2-driven contexts, such as maintenance therapy after bone marrow transplantation and for myelodysplastic/myeloproliferative neoplasms [1].

References

Fedratinib Inhibitory Concentration (IC₅₀) Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key potency and selectivity data for fedratinib.

Target Reported IC₅₀ Value Experimental Context Selectivity (vs. JAK2)
JAK2 3 nM Cell-free kinase assay [1] [2] [3] -
JAK2V617F 3 nM Cell-free kinase assay [1] [2] [3] -
FLT3 15 nM Cell-free kinase assay [1] [2] 5-fold less selective
RET (c-RET) 48 nM Cell-free kinase assay [1] [2] 16-fold less selective
JAK1 105 nM (IC₅₀ not directly provided; calculated from selectivity data) Cell-free kinase assay [1] [4] [3] 35-fold more selective for JAK2 [1]
JAK3 >1000 nM (IC₅₀ not directly provided; calculated from selectivity data) Cell-free kinase assay [1] [4] [3] 334-fold more selective for JAK2 [1]

The activity of this compound extends to cellular models, as shown in the table below.

Cell Line / Model Assay Type Reported IC₅₀ / EC₅₀ Description
HEL Growth Inhibition 305 nM [1] Cell line harboring JAK2V617F mutation [1]
Ba/F3 JAK2V617F Growth Inhibition 270 nM [1] Murine pro-B cell line expressing human JAK2V617F [1]
MV4-11 Antiproliferative 79 nM (EC₅₀) [1] Human leukemia cell line
UKE-1 Growth Inhibition 0.66 µM (660 nM) [5] Cell line driven by JAK2 V617F mutant

Key Experimental Protocols

To help you interpret the data and design your own experiments, here are methodologies commonly used to generate the results cited.

  • Cell-Free Kinase Assay (Radiometric): This standard assay measures a compound's ability to directly inhibit kinase activity. The protocol involves incubating the purified kinase domain (e.g., JAK2) with ATP (often radiolabeled) and a substrate. This compound's IC₅₀ of 3 nM for JAK2 was determined in such cell-free systems, with biochemical inhibition IC₅₀ values as low as 0.40 nM reported in some radiometric assays [1] [5].

  • Cellular Growth Inhibition/Proliferation Assay (XTT/AlamarBlue): This method assesses the anti-proliferative effect of a drug on cells. Cells are seeded in multi-well plates and treated with a concentration range of this compound for a set duration (e.g., 48-72 hours). Cell viability/proliferation is then quantified using colorimetric or fluorometric reagents like XTT or AlamarBlue [1] [6]. The IC₅₀ is the concentration that reduces cell proliferation by 50% compared to untreated controls.

  • Apoptosis Assay (Annexin V/Flow Cytometry): To determine if growth inhibition is due to cell death, apoptosis assays are performed. Cells treated with this compound for 24-48 hours are stained with Annexin V (which binds to phosphatidylserine externalized on the cell membrane during early apoptosis) and a viability dye like DAPI. The percentage of apoptotic cells is then quantified using flow cytometry [1] [6].

  • Immunoblotting (Western Blot): This technique confirms the on-target effect of this compound by analyzing changes in protein phosphorylation and expression. After treatment, cell lysates are prepared, and proteins are separated by electrophoresis, transferred to a membrane, and probed with specific antibodies. This compound treatment reduces phosphorylation of JAK2 itself and its key downstream effectors, STAT3 and STAT5, without affecting total protein levels [1] [6].

This compound's Action on JAK-STAT Signaling Pathway

The following diagram illustrates the mechanism of this compound within the JAK-STAT signaling context, based on the experimental data.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK2_Active JAK2 (Active, Phosphorylated) Receptor->JAK2_Active Activates JAK2 JAK2 JAK2->JAK2_Active Trans- Phosphorylation STAT_Active STAT (Phosphorylated) JAK2_Active->STAT_Active Phosphorylates STAT STAT STAT->STAT_Active Nucleus Nucleus STAT_Active->Nucleus Dimerizes & Translocates GeneTranscription GeneTranscription Nucleus->GeneTranscription Drives CellProliferation CellProliferation GeneTranscription->CellProliferation Promotes Survival Survival GeneTranscription->Survival Enhances This compound This compound This compound->JAK2 Inhibits This compound->JAK2_Active Inhibits

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of JAK2 to block its catalytic activity. This inhibition prevents the phosphorylation and activation of STAT transcription factors, leading to reduced expression of pro-survival and proliferative genes like Bcl-XL and c-MYC [1] [4] [6]. This mechanism ultimately results in inhibited proliferation and induced apoptosis in dependent cells.

References

Fedratinib structure-activity relationship SAR

Author: Smolecule Technical Support Team. Date: February 2026

Structural & Quantitative SAR Overview

Fedratinib was designed for selective inhibition of JAK2. The table below summarizes key quantitative data from biochemical and cellular assays, essential for understanding its SAR profile [1].

Property / Assay Target / Cell Line Result / Value Experimental Context
Biochemical IC₅₀ JAK2 3 nM Recombinant human kinase assay [1].
JAK2 (V617F) 3 nM Recombinant human kinase assay [1].
JAK1 36 nM Selectivity ratio vs. JAK2: ~35-fold [2] [1].
JAK3 >1000 nM Selectivity ratio vs. JAK2: >300-fold [2] [1].
FLT3 15 nM Off-target kinase [1].
Ret 48 nM Off-target kinase [1].
BRD4 ~130 nM BET family protein [2].
Cellular Anti-Proliferation IC₅₀ HEL (JAK2V617F) ~300 nM Human erythroblastic leukemia cell line [1].
Ba/F3 JAK2V617F ~300 nM Murine pro-B cell line expressing human JAK2V617F [1].
Parental Ba/F3 ~420 nM IL-3 dependent; indicates role of JAK-STAT in IL-3 signaling [1].
Cellular Mechanism HEL & Ba/F3 JAK2V617F Reduces STAT5 phosphorylation & induces apoptosis Dose-dependent effects observed at concentrations parallel to anti-proliferation [1].

The kinome profile shows this compound is a highly selective ATP-competitive inhibitor with a distinct structure from other JAK inhibitors like ruxolitinib [3].

Key Experimental Methodologies

For researchers replicating or building upon this work, here are detailed protocols for key experiments cited in the SAR data.

Protein Thermostability Assay (DSF)

This method is used to assess the binding potential of inhibitors by measuring the thermal stabilization of the JAK2 kinase domain.

  • Protein Production: The JAK2 kinase domain (KD) is transiently expressed in Expi293F mammalian cells. Co-transfection with the inhibitor of interest (e.g., 1 μM ruxolitinib) and histone deacetylase (HDAC) inhibitors (valproic or butyric acid) significantly increases soluble protein yield [3].
  • Purification: The protein is purified to homogeneity using Ni-affinity chromatography (if His-tagged) followed by size exclusion chromatography [3].
  • DSF Protocol:
    • Sample Preparation: Purified JAK2 KD is mixed with the test inhibitor at a final concentration of 100 μM [3].
    • Measurement: The thermal denaturation curve of the protein is measured using a real-time PCR instrument or other fluorimeter. A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed upon denaturation is used [3].
    • Data Analysis: The melting temperature (Tm) is determined. The thermal shift (ΔTm) is calculated as the difference between the Tm of the liganded JAK2 and the Tm of JAK2 alone (approximately 50°C) [3]. A higher ΔTm indicates stronger binding.
In Vitro Cell Proliferation and Apoptosis Assay

This protocol evaluates the functional consequences of JAK2 inhibition in hematopoietic cell lines.

  • Cell Lines:
    • HEL Cells: A human erythroblastic leukemia cell line endogenously harboring the JAK2V617F mutation [1].
    • Ba/F3 JAK2V617F Cells: A murine pro-B cell line engineered to express human JAK2V617F, making its proliferation dependent on this oncogene [1].
    • Parental Ba/F3 Cells: Used as a control, as their survival depends on IL-3, which also signals through JAK-STAT pathways [1].
  • Proliferation Assay (IC₅₀):
    • Cells are treated with a dose range of this compound (e.g., from nM to low μM concentrations) for a defined period (typically 48-72 hours) [1].
    • Cell viability is measured using a standard assay like MTT or CellTiter-Glo.
    • The IC₅₀ value is calculated from the dose-response curve as the concentration that inhibits 50% of cell proliferation [1].
  • Apoptosis Assay:
    • Cells are treated with this compound at various doses (e.g., 0.1 μM to 10 μM) for 24-48 hours [1].
    • Apoptosis is quantified using flow cytometry after staining with Annexin V and a viability dye like propidium iodide (PI) [1].
Hematopoietic Progenitor Colony Formation Assay

This method tests the drug's effect on primary human cells from patients with myeloproliferative neoplasms (MPNs).

  • Cell Source: Hematopoietic stem and progenitor cells (HSCs) are isolated from the bone marrow or peripheral blood of JAK2V617F-positive polycythemia vera (PV) patients. Cells can also be sorted into specific populations (e.g., CD34+CD38−CD90+Lin−) [1].
  • Culture Conditions: Sorted cells are plated in semi-solid methylcellulose media supplemented with human cytokines to support myeloid and erythroid colony growth [1].
  • Drug Treatment: this compound is added to the culture at increasing concentrations (e.g., 300 nM was effective in selective inhibition) [1].
  • Analysis: After 14 days, the number and types of colonies (BFU-E for erythroid, CFU-GM for granulocyte-macrophage, CFU-Mix for mixed) are counted. The assay demonstrates selective inhibition of JAK2V617F-driven erythroid colony formation [1].

JAK/STAT Signaling & this compound Inhibition Pathway

The following diagram illustrates the mechanistic pathway of JAK/STAT signaling in myeloproliferative neoplasms and the points of inhibition by this compound.

G cluster_normal Normal JAK/STAT Signaling cluster_mutant Constitutive Signaling in MPN Cytokine1 Cytokine (e.g., EPO, TPO) Receptor1 Cytokine Receptor Cytokine1->Receptor1 JAK2_Inactive JAK2 (Inactive) Receptor1->JAK2_Inactive Activation STAT_Inactive STAT (Inactive) JAK2_Inactive->STAT_Inactive Phosphorylation STAT_Active STAT (Active) Dimerization & Nuclear Translocation STAT_Inactive->STAT_Active Gene_Transcription Gene Transcription (Normal Proliferation) STAT_Active->Gene_Transcription JAK2_Mutant JAK2 (V617F Mutant) Constitutively Active STAT_Inactive_M STAT (Inactive) JAK2_Mutant->STAT_Inactive_M Phosphorylation STAT_Active_M STAT (Active) Dimerization & Nuclear Translocation STAT_Inactive_M->STAT_Active_M Gene_Transcription_M Gene Transcription (Abnormal Proliferation) STAT_Active_M->Gene_Transcription_M This compound This compound Inhibition1 Inhibits JAK2 (IC₅₀ = 3 nM) This compound->Inhibition1 Inhibition2 Inhibits FLT3, BRD4 This compound->Inhibition2 Inhibition1->JAK2_Inactive Inhibition1->JAK2_Mutant

This compound inhibits wild-type and mutant JAK2, blocking the constitutive JAK/STAT signaling that drives MPN pathogenesis [2] [1] [4]. Its off-target activity on FLT3 and BRD4 may contribute to its overall efficacy profile [2] [1].

References

Fedratinib pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Core Pharmacokinetic Summary

Fedratinib (INREBIC) is an oral, small-molecule selective inhibitor of Janus kinase 2 (JAK2) approved for treating intermediate-2 or high-risk primary or secondary myelofibrosis in adults. [1] Its pharmacokinetic (PK) profile is characterized by rapid oral absorption, approximately dose-proportional exposure, high protein binding, extensive metabolism primarily by CYP3A4, and fecal-dominated elimination. [2] [1] Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for effective clinical application and management of drug-drug interactions (DDIs). The table below summarizes the core single-dose pharmacokinetic parameters of this compound after a 400 mg oral dose in patients. [1]

Table 1: Core Pharmacokinetic Parameters of this compound (400 mg dose)

Parameter Value Notes
C~max~ 1804 ng/mL Peak plasma concentration
AUC 26,870 ng·h/mL Area Under the Curve
T~max~ 1.75 - 3 hours Time to C~max~; rapid absorption
Apparent Volume of Distribution (V~d~) 1770 L Suggests extensive tissue distribution
Protein Binding ≥ 92% Highly bound to plasma proteins
Terminal Half-Life 114 hours Long terminal half-life
Apparent Clearance (CL/F) 13 L/h -
Oral Bioavailability Data not available in search results

Absorption and Distribution

Absorption Profile

This compound is administered orally and exhibits rapid absorption. A high-fat meal does not significantly affect the extent of absorption, providing dosing flexibility, although food may help mitigate common gastrointestinal adverse effects like nausea and vomiting. [1] The PK profile demonstrates approximate dose proportionality over the clinical dose range of 300 mg to 500 mg. [2]

Distribution Characteristics

The large apparent volume of distribution (1770 L) indicates this compound distributes extensively into tissues beyond the plasma compartment. [1] This is pharmacologically relevant given that its target, JAK2, is intracellular. The drug is highly bound (≥92%) to plasma proteins, a factor that should be considered in situations where protein binding may be altered. [1]

Metabolism and Excretion

Metabolic Pathways

This compound undergoes extensive hepatic metabolism and is primarily metabolized by Cytochrome P450 3A4 (CYP3A4), with a secondary contribution from CYP2C19. [1] Flavin-containing monooxygenase 3 (FMO3) is also involved in its metabolism. [1] this compound itself exhibits complex auto-inhibition, time-dependent inhibition, and mixed inhibition/induction effects on CYP enzymes, including CYP3A, which must be accounted for in DDI predictions. [2] The metabolic pathway and primary excretion routes are illustrated below.

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Primary CYP2C19 CYP2C19 This compound->CYP2C19 Secondary FMO3 FMO3 This compound->FMO3 Contributory Feces Feces This compound->Feces 23% Unchanged Urine Urine This compound->Urine 5% of Dose (3% Unchanged) Metabolites Metabolites CYP3A4->Metabolites CYP2C19->Metabolites FMO3->Metabolites Metabolites->Feces 77% of Dose

Excretion and Elimination

Elimination of this compound is predominantly via the fecal route. After an oral dose, 77% of the administered dose is recovered in feces, with 23% as the parent compound. A minor fraction (5%) is excreted in urine, of which only 3% is unchanged drug. [1] The long terminal half-life of 114 hours supports once-daily (QD) dosing. [1]

Drug-Drug Interactions (DDIs) and Dosing Implications

This compound's PK profile makes it susceptible to clinically significant DDIs, both as a victim and a perpetrator drug.

This compound as a Victim Drug (Object of DDIs)

As a substrate of CYP3A4 and CYP2C19, this compound exposure is altered by concomitant use of strong CYP modulators. [2] [1] PBPK model simulations have informed the following recommendations:

Table 2: this compound as a Victim of Drug-Drug Interactions

Precipitant Drug Effect on this compound Exposure (AUC) Recommended Dose Adjustment

| Strong CYP3A4 Inhibitors (e.g., Ketoconazole) | Increase of ~2-fold [2] | Reduce this compound dose to 200 mg QD. Re-escalate to 400 mg after the inhibitor is discontinued. [2] | | Moderate CYP3A4 Inhibitors | Increase of ~1.2-fold [2] | Monitor; dose reduction may be needed. | | Strong CYP3A4 Inducers (e.g., Rifampin) | Decrease (extent not specified) | Avoid concomitant use. [1] |

Food and Herb Interactions: Patients should avoid grapefruit products (a strong CYP3A4 inhibitor) and St. John's Wort (a CYP3A4 inducer). [1]

This compound as a Perpetrator Drug (Cause of DDIs)

This compound can act as an inhibitor of several CYP enzymes, affecting the PK of co-administered drugs.

Table 3: this compound as a Perpetrator of Drug-Drug Interactions

Object Drug Enzyme Pathway Effect and Clinical Implication
Midazolam CYP3A4 (sensitive substrate) This compound inhibits CYP3A4, increasing midazolam exposure. Use caution with sensitive CYP3A4 substrates. [2]
Repaglinide, Warfarin CYP2C8/9 PBPK models predict minor effects. [2]

Experimental and Modeling Approaches in this compound PK

Physiologically Based Pharmacokinetic (PBPK) Modeling

A PBPK model for this compound was developed in Simcyp (V17R1) using a "middle-out" approach, integrating in vitro data (physicochemical parameters, permeability, enzyme inhibition) and clinical PK data. [2]

Key Modeling Steps:

  • Model Development: The model was initially developed and parameterized using clinical PK data from healthy volunteers receiving a single 500 mg dose. Intrinsic enzyme clearance (CL~int~) was optimized, and fractions of metabolism (f~m~) were refined using parameter sensitivity analysis. [2]
  • Model Verification: The model was verified against multiple clinical datasets it was not initially calibrated to, including:
    • Single-dose (300 mg) data in healthy volunteers.
    • Repeated-dose (300, 400, 500 mg QD) data in myelofibrosis patients.
    • Clinical DDI studies with ketoconazole (CYP3A4 inhibitor) and a CYP cocktail (midazolam, omeprazole, metoprolol). [2]
  • Model Application: The validated model was used to predict DDIs with various CYP modulators and substrates (e.g., repaglinide, warfarin), supporting regulatory submissions and informing the drug label. [2]

The workflow for developing and applying this model is summarized in the following diagram.

G InVitro In Vitro & In Vivo Data Step1 1. Model Development (Build in Simcyp, estimate CLₘₐₓ, Kₘ) InVitro->Step1 Step2 2. Model Verification (Verify vs. clinical single/multiple dose & DDI data) Step1->Step2 Step3 3. Model Application (Predict DDIs, optimize study design, inform label) Step2->Step3 Output Output: DDI Risk Assessment Dosing Recommendations Step3->Output

Therapeutic Drug Monitoring (TDM) and Exposure-Response

While not yet standard clinical practice, research is ongoing to establish TDM for JAK inhibitors, including this compound. [3] The rationale is driven by:

  • Exposure-Response Relationship: Efficacy of JAK inhibitors is exposure-dependent. [3]
  • Exposure-Toxicity Relationship: Hematologic toxicities (anemia, thrombocytopenia) and other adverse events are dose-related. [3]
  • Significant Interindividual Variability: Factors like drug-drug interactions (DDIs), pathophysiological conditions (e.g., inflammation), and phenoconversion can lead to highly variable drug exposure between patients, risking suboptimal efficacy or toxicity. [3]

A prospective observational study (protocol approved August 2023) aims to characterize the real-world PK of this compound and other JAK inhibitors to establish therapeutic intervals. [3]

Clinical Pharmacokinetics and Safety Correlations

The PK properties of this compound directly influence its clinical safety profile and management strategies.

  • Gastrointestinal Toxicity: Nausea, diarrhea, and vomiting are common TEAEs. [4] [5] Preventive antiemetics and early intervention are crucial to maintain adequate drug exposure and caloric intake. [4] [5]
  • Hematological Toxicity: Anemia and thrombocytopenia are exposure-dependent adverse effects, often managed with dose reduction, interruption, or supportive care like transfusions. [4] [1]
  • Wernicke's Encephalopathy (WE): this compound carries a Black Box Warning for this serious neurological toxicity. Initial concerns were linked to possible inhibition of the thiamine transporter (THTR2), but subsequent in vitro studies with human serum showed no significant inhibition at clinically relevant plasma concentrations. [4] [6] Current evidence suggests that WE cases were likely related to severe GI toxicity leading to malnutrition and reduced thiamine absorption. [4] Clinicians must assess thiamine levels before starting treatment, monitor for signs of WE, and replenish thiamine if deficient. [4]

References

Fedratinib in vitro metabolic stability human liver microsomes

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Metabolic Stability Profile of Fedratinib in HLM

This compound demonstrates moderate to high metabolic clearance in Human Liver Microsomes (HLM). The table below summarizes the key quantitative parameters from the UPLC-MS/MS study [1] [2]:

Parameter Value
Intrinsic Clearance (CLint) 34.86 mL min⁻¹ kg⁻¹
In Vitro Half-Life (t1/2) 23.26 minutes
Linear Quantification Range 1.0 - 3000 ng mL⁻¹
Primary Metabolizing Enzymes CYP3A4, CYP2C19

Detailed UPLC-MS/MS Methodology for HLM Assays

The validated "green" ultra-fast UPLC-MS/MS method provides a robust framework for quantifying this compound metabolic stability [1] [2].

Sample Preparation and Incubation Conditions
  • HLM Matrix: The method was specifically validated for the HLM matrix, confirming accuracy and reproducibility in the absence of significant matrix effects [1].
  • Internal Standard: Encorafenib (ENB) was used as the internal standard to ensure quantification accuracy [1].
  • Incubation Setup: While specific incubation volumes for this compound are not detailed, standard metabolic stability protocols involve incubating the test compound (typically 1 µM) with HLM (0.5-1.0 mg protein/mL) in a suitable buffer (e.g., phosphate, pH 7.4) supplemented with NADPH-regenerating system. Aliquots are taken at predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is stopped by adding an organic solvent like acetonitrile [3].
UPLC-MS/MS Instrumentation and Analysis
  • Chromatographic Column: Eclipse Plus C18 column [1] [2].
  • Mobile Phase: Isocratic elution (constant composition) was used for ultra-fast analysis [1].
  • Run Time: 1 minute, enabling high-throughput analysis [1] [2].
  • Detection: Tandem Mass Spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity [1].
Method Validation Parameters

The method was validated per US-FDA bioanalytical guidelines [1] [2]:

  • Precision and Accuracy:
    • Intra-day: Precision -5.33% to 5.56%; Accuracy -9.00% to 6.67%.
    • Inter-day: Precision and accuracy within similar ranges.
  • Linearity: Demonstrated over the range of 1.0 to 3000 ng mL⁻¹.

Experimental Workflow for Metabolic Stability Assessment

The following diagram illustrates the key steps for determining this compound's metabolic stability in HLMs, from incubation to data analysis.

workflow start Start HLM Incubation prep Preparation of HLM NADPH System & this compound start->prep incubate Incubate at 37°C prep->incubate aliquot Aliquot Samples at Time Intervals (t=0, t₁, t₂...) incubate->aliquot stop Stop Reaction (Acetonitrile) aliquot->stop centrifuge Centrifuge stop->centrifuge uplc UPLC-MS/MS Analysis centrifuge->uplc analyze Data Analysis: - % Parent Remaining - t₁/₂, CL₍ᵢₙₜ₎ uplc->analyze end Report Results analyze->end

Experimental workflow for this compound metabolic stability in HLMs.

Enzymatic Mapping and Drug-Drug Interaction (DDI) Profile

Understanding the enzymes involved in this compound's metabolism is critical for predicting clinical DDIs.

Primary Metabolic Pathways and Clinical DDI Effects

This compound is a substrate of CYP3A4 and, to a lesser extent, CYP2C19 [4] [5]. It also exhibits a complex profile as a perpetrator of DDIs. The following diagram summarizes its metabolic fate and interaction potential.

pathways FDB This compound CYP3A4 CYP3A4 (Primary Path) FDB->CYP3A4 Substrate CYP2C19 CYP2C19 (Secondary Path) FDB->CYP2C19 Substrate Metabolites Oxidized Metabolites CYP3A4->Metabolites CYP2C19->Metabolites Inhibitor This compound as Perpetrator CYP2C19_T Moderate Inhibition of CYP2C19 Inhibitor->CYP2C19_T CYP3A4_T Moderate Inhibition & Mixed Induction of CYP3A4 Inhibitor->CYP3A4_T

This compound's primary metabolic pathways and DDI potential as perpetrator.

The clinical impact of this compound as a victim and perpetrator of DDIs is significant [6] [5]:

Interaction Type Precipitating Drug Effect on this compound (Victim) Effect on CYP Substrates (Perpetrator)
Strong CYP3A4 Inhibition Ketoconazole ≈2.0-fold increase in AUCˢˢ [4] -
Dual CYP3A4/CYP2C19 Inhibition Fluconazole 1.56-fold increase in AUC₀–ₜ [5] -
This compound as Perpetrator - - 3.84-fold increase in midazolam (CYP3A4) AUC [6]

In Silico Insights for Structural Optimization

The pyrrolidine moiety of this compound was identified as a major site of metabolic lability, accounting for approximately 98% of the metabolism predicted by in silico tools [1] [2] [7]. The StarDrop software suite with its DEREK and P450 modules indicated that minor structural modifications or replacements of this group during drug design could yield novel derivatives with improved metabolic stability and enhanced safety profiles relative to this compound [1] [7].

Conclusion and Research Implications

The established UPLC-MS/MS method provides a rapid, reliable, and green analytical tool for investigating this compound's metabolic stability. The quantitative data on its intrinsic clearance and half-life in HLMs, combined with its established CYP enzyme mapping, are essential for:

  • Predicting human clearance and informing dosing strategies.
  • Assessing DDI risks early in development and creating clinical management guidelines, such as reducing the this compound dose from 400 mg to 200 mg QD when co-administered with a strong CYP3A4 inhibitor [4].
  • Guiding the design of next-generation JAK2 inhibitors with improved metabolic profiles through targeted structural modification, particularly of the pyrrolidine ring [1] [7].

References

Fedratinib pharmacodynamics STAT phosphorylation inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacodynamics

The table below details the core molecular targets and downstream effects of Fedratinib.

Target/Aspect Description Experimental Evidence & Key Findings

| Primary Target (JAK2) | Inhibits wild-type and mutationally activated Janus Kinase 2 (JAK2). [1] [2] | • IC50 for JAK2: 3 nM (in cell-free kinase assays). [2]Selectivity: ~35x more selective for JAK2 over JAK1, and >100x over JAK3 and TYK2. [2] | | Key Downstream Effect | Inhibits phosphorylation of STAT proteins, particularly STAT3 and STAT5. [1] [3] [2] | • In cellular models, this compound reduces phosphorylation of STAT3/5. [3] [2] • This inhibition blocks JAK/STAT signaling, leading to reduced cell proliferation and induced apoptosis. [1] | | Secondary Targets | • FLT3: Inhibits Fms-like tyrosine kinase 3. [1] [2]BRD4: Exhibits off-target inhibitory activity against bromodomain-containing protein 4. [2] | The role of FLT3 and BRD4 inhibition in this compound's efficacy in myelofibrosis is an area of ongoing investigation. [2] | | Cellular Outcome | • Inhibition of cell division. • Induction of apoptosis (programmed cell death) in malignant cells. [1] | In mouse models of JAK2-driven disease, this compound improved survival and reduced disease features like splenomegaly and fibrosis. [2] |

Experimental Evidence and Protocols

Key experimental findings and methodologies from pre-clinical and clinical studies are summarized in the table below.

Study Type / Model Methodology Summary Key Results Related to STAT Inhibition

| In Vitro Cellular Models | Use of cell lines expressing mutationally active JAK2 or FLT3. [3] [2] | this compound treatment resulted in: • Reduced phosphorylation of STAT3 and STAT5. [3] [2] • Inhibition of cell proliferation. • Induction of apoptosis. [3] [2] | | In Vivo Mouse Models | Models of JAK2V617F-driven myeloproliferative neoplasms. [3] [2] | this compound administration led to: • Inhibition of STAT3/5 phosphorylation. [3] • Increased survival. • Improvement in MPN-associated symptoms (e.g., reduced splenomegaly). [3] [2] | | Human Stem Cell Model (Osteoblast Differentiation) | • Cell Line: hMSC-TERT (telomerase-immortalized human mesenchymal stem cells). • Induction: Osteoblastic differentiation induced. • Treatment: this compound (3 µM) applied continuously. [4] | this compound significantly inhibited osteoblast differentiation, demonstrated by: • Reduced ALP activity and mineralized matrix formation (Alizarin red staining). [4]Downregulation of osteoblast-related genes (e.g., RUNX2, COL1A1). • Suppression of JAK2, STAT5, and STAT3 expression (qRT-PCR), confirming target engagement. [4] |

Visualizing the Core Mechanism of Action

The diagram below illustrates how this compound targets the JAK-STAT signaling pathway in myelofibrosis.

G cluster_normal Pathological Signaling in Myelofibrosis MutantJAK2 Mutant JAK2 (e.g., JAK2V617F) CytokineReceptor Cytokine Receptor MutantJAK2->CytokineReceptor Constitutive Activation STAT STAT Protein (Inactive) CytokineReceptor->STAT Phosphorylation pSTAT p-STAT (Active) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerization & Translocation GeneTranscription Proliferation & Survival Gene Transcription Nucleus->GeneTranscription This compound This compound This compound->MutantJAK2 Inhibits This compound->STAT Prevents Phosphorylation

This diagram illustrates the core pharmacodynamic action of this compound:

  • In myelofibrosis, mutant JAK2 leads to constitutive activation of the JAK-STAT pathway. [2]
  • This compound directly inhibits JAK2, preventing the phosphorylation of STAT proteins (STAT3/STAT5). [1] [3] [2]
  • This inhibition blocks the translocation of active STATs (p-STAT) to the nucleus, thereby reducing the transcription of genes that drive cell proliferation and survival. [1] [2]

Key Considerations for Researchers

  • Beyond JAK2: this compound's kinome profile includes inhibition of FLT3 and BRD4. [2] The synergistic effect of dual JAK2 and BRD4 inhibition in modulating NF-κB and inflammatory cytokines is a current area of translational research. [2]
  • Clinical Translation: The inhibition of JAK2-STAT signaling correlates with reduced splenomegaly and symptom burden in clinical trials with myelofibrosis patients. [1] [2] The onset of clinical response is typically observed within the first 1-2 months of treatment. [2]

References

Key Efficacy Outcomes from JAKARTA & JAKARTA2 Trials

Author: Smolecule Technical Support Team. Date: February 2026

Trial & Patient Population Primary Endpoint: SVR35 Rate at Week 24 (95% CI) Key Secondary Endpoint: Symptom Response Rate at Week 24 (95% CI)
JAKARTA (First-line MF) [1] [2] 47% (37% - 57%) 40% (30% - 51%)
JAKARTA2 (Ruxolitinib-pre-treated MF) [1] 31% (ITT analysis) 27% (ITT analysis)

SVR35: ≥35% reduction in spleen volume from baseline. Symptom Response: ≥50% reduction in Total Symptom Score (TSS) [1] [2].

Detailed Trial Results and Findings

JAKARTA: Phase III Trial in JAK-Inhibitor-Naïve Patients

The JAKARTA trial established fedratinib's efficacy as a first-line therapy for intermediate-2 or high-risk myelofibrosis [1] [2].

  • Dosing and Design: Patients were randomized to receive this compound 400 mg, 500 mg, or placebo once daily. The 400 mg dose was identified as the recommended dose [1].
  • Efficacy: this compound 400 mg resulted in a 47% SVR35 rate and a 40% symptom response rate, both statistically significant compared to placebo (1% and 9%, respectively) [2].
  • Duration of Response: For patients who achieved a spleen response, the estimated median duration of response was 18.2 months [2].
JAKARTA2: Phase II Trial in Ruxolitinib-Pre-treated Patients

The JAKARTA2 study evaluated this compound in patients with myelofibrosis who had resistance or intolerance to ruxolitinib [1].

  • Initial vs. Re-analysed Data: The initial per-protocol analysis showed a 55% SVR35 rate. A subsequent re-analysis using a more stringent intention-to-treat (ITT) criteria, consistent with regulatory standards, reported a 31% SVR35 rate and a 27% symptom response rate [1].
  • Impact of Prior Treatment: Efficacy was observed regardless of whether patients discontinued ruxolitinib due to resistance or intolerance [1].
Special Population: Efficacy in Patients with Thrombocytopenia

A key differentiator for this compound is its use in patients with low platelet counts (50,000/µL to <100,000/µL), a population often challenging to treat [1] [3].

  • No Dose Adjustment Needed: The recommended 400 mg starting dose applies without initial adjustment for thrombocytopenia [1].
  • Sustained Efficacy: In both JAKARTA and JAKARTA2 trials, SVR35 rates in the low-platelet cohort were not significantly different from those in the high-platelet cohort [1] [3].
  • Safety in Thrombocytopenic Patients: While new or worsening thrombocytopenia was more frequent in the low-platelet cohort (44% vs. 9%), it was typically managed with dose modifications and rarely led to treatment discontinuation [3].
Safety and Tolerability Profile

The safety profile was consistent across trials, with management strategies developed for common adverse events [1] [2].

  • Common Adverse Events: The most frequent treatment-emergent adverse events were gastrointestinal (diarrhea, nausea, vomiting) and hematological (anemia, thrombocytopenia). GI events were often early and transient [1] [2].
  • Management: Proactive management with antiemetics, antidiarrheals, and dose modifications is recommended. Thiamine monitoring and supplementation are used to mitigate the risk of Wernicke's encephalopathy, a rare but serious complication noted during development [1].

Mechanistic Insights & Preclinical Data

The following diagram illustrates the mechanistic pathway of this compound and the methodology used for structural studies, as detailed in the search results [4].

G cluster_0 Structural Biology Workflow Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation GeneTranscription GeneTranscription STAT->GeneTranscription Dimerization & Nuclear Translocation This compound This compound This compound->JAK2 Inhibits Express JAK2 KD Expression in Expi293F Cells (+Ruxolitinib/HDACi) Purify Protein Purification (Ni-affinity & SEC) Express->Purify Crystalize Crystallization Purify->Crystalize Structure High-Resolution Crystal Structure Crystalize->Structure

This compound inhibits JAK2, blocking the JAK-STAT signaling pathway. A novel method using mammalian cells enabled structural analysis.

  • JAK2 Selectivity: this compound is a predominantly JAK2 inhibitor with 35–334 fold less potency against JAK1, JAK3, and TYK2. It also has off-target effects on FLT3 and BRD4, which may contribute to its efficacy by blocking NF-κB hyperactivation and inflammatory cytokine production [1].
  • Structural Biology: A novel methodology for producing JAK2 kinase domain from mammalian cells (Expi293F) enabled the first crystal structures of JAK2 bound to this compound and other inhibitors. Ruxolitinib and HDAC inhibitors were used during transfection to significantly increase protein yield and stability for crystallization [4].

Ongoing Research and Future Directions

Research continues to explore this compound's potential in novel combinations and its effects beyond symptom control.

  • Combination Therapy: The FRACTION trial is a Phase II study investigating the combination of this compound with the PD-1 inhibitor nivolumab in patients with myelofibrosis who had a suboptimal response to prior JAK-inhibitor therapy. This is based on evidence that JAK2-mutated cells can influence T-cell responses [5].
  • Disease Modification: An exploratory analysis from Phase I studies suggested that long-term this compound treatment could lead to improvement or stabilization of bone marrow fibrosis in some patients, with two patients achieving complete resolution of fibrosis [6].

References

Fedratinib binding mode JAK2 ATP-competitive inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Binding Mode

Fedratinib potently and selectively targets the JAK2 kinase domain. The table below summarizes its core mechanism:

Feature Description
Primary Target Janus kinase 2 (JAK2) [1] [2] [3]
Inhibition Type ATP-competitive [2] [3]
Binding Mode Dual binding in the kinase domain, engaging both the ATP-binding site and the adjacent peptide-substrate binding site [1] [2]
Key Interaction Hydrogen bonds between its aminopyrimidine group and the leucine residue (Leu932) in the hinge region of JAK2 [2]
Selectivity High selectivity for JAK2 over other JAK family members (JAK1, JAK3, TYK2) [1] [2] [3]

This dual-binding mode is significant as it may help overcome genetic resistance. In vitro studies have shown that 211 ruxolitinib-resistant JAK2 variants remain fully sensitive to this compound [2].

Quantitative Biochemical and Cellular Profiling

The potency and selectivity of this compound have been characterized across multiple assay systems. The data below are primarily derived from cell-free enzymatic assays and cellular proliferation studies [4] [2] [3].

Assay Type Target / Cell Line IC₅₀ Value
Biochemical (Cell-Free) Kinase Assay JAK2 (Wild-Type) 3 nM [4] [2] [3]
JAK2 (V617F Mutant) 3 nM [4] [2]
FLT3 15 nM [4] [2]
RET 48 nM [4]
Cellular Proliferation Assay HEL (JAK2V617F mutation) ~300 nM [4] [2]
Ba/F3 (JAK2V617F) ~300 nM [4] [2]

The following diagram illustrates the experimental workflow for producing crystallization-grade JAK2 and conducting binding studies, a key methodology for understanding inhibitor interactions [5]:

G Start Start: Transient JAK2 KD Expression in Expi293F Mammalian Cells Stabilize Stabilize Protein (with Ruxolitinib & HDAC Inhibitors) Start->Stabilize Purify Purify JAK2 KD (Ni-Affinity & Size Exclusion Chromatography) Stabilize->Purify Crystalize Crystallize JAK2 KD with this compound Purify->Crystalize Screen High-Throughput Screening (Differential Scanning Fluorimetry - DSF) Purify->Screen Analyze Analyze Binding & Stability (Thermal Shift ΔTm, IC₅₀) Crystalize->Analyze X-ray Crystallography Screen->Analyze

Key Experimental Protocols

To study JAK2 inhibition and this compound's effects, researchers employ several standardized techniques. Here are detailed methodologies for two critical assays:

1. Differential Scanning Fluorimetry (DSF) for Binding Affinity This protocol is used for initial screening and binding studies [5].

  • Protein Purification: Purify the JAK2 kinase domain (KD) to homogeneity using Ni-affinity and size-exclusion chromatography.
  • Sample Preparation: Mix purified JAK2 KD with the inhibitor compound (e.g., 100 µM this compound) in an optimized buffer.
  • Thermal Denaturation: Run the sample in a real-time PCR instrument with a temperature gradient (e.g., from 25°C to 95°C) while monitoring protein unfolding with a fluorescent dye.
  • Data Analysis: Calculate the melting temperature shift (ΔTₘ) of JAK2 with the inhibitor compared to JAK2 alone. A higher ΔTₘ indicates stronger binding and increased protein stability. This compound shows a ΔTₘ of 5.2 °C [5].

2. Cell-Based Growth Inhibition Assay This protocol measures the functional consequences of JAK2 inhibition in a cellular context [5] [4].

  • Cell Culture: Maintain UKE-1 cells (which harbor the JAK2V617F mutation) or HEL cells in appropriate media.
  • Drug Treatment: Seed cells in multi-well plates and treat with a concentration gradient of this compound (e.g., 0 nM to 1000 nM). Include a DMSO-only control.
  • Incubation: Incubate cells for a predetermined period (e.g., 48-72 hours).
  • Viability Measurement: Assess cell viability using a method like the MTT assay or by directly counting cells.
  • Data Calculation: Plot the percentage of viable cells against the inhibitor concentration and calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth). This compound typically shows an IC₅₀ of ~300 nM in JAK2V617F-driven cell lines [4].

Kinome Selectivity and Off-Target Effects

Beyond JAK2, this compound inhibits other kinases, which contributes to its overall pharmacological profile [6] [1] [2].

Kinase / Off-Target Biological Role Implication of Inhibition
FLT3 Tyrosine kinase involved in hematopoiesis and survival [1]. Potential secondary mechanism of action in MF; potential application in acute myeloid leukemia (AML) [1] [2].
BRD4 Epigenetic regulator (bromodomain-containing protein) [6] [1]. Synergistic JAK/BRD4 inhibition may reduce inflammatory cytokine production and reverse bone marrow fibrosis [6] [1].

References

Comprehensive Preclinical Profile of Fedratinib in Myelofibrosis Models: Mechanism, Efficacy, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Properties

Fedratinib is an orally administered small-molecule kinase inhibitor specifically designed for selective inhibition of JAK2 over other JAK family kinases. The drug was developed using structure-based drug design to create a therapeutic agent that could target the JAK/STAT signaling pathway which is constitutively activated in myelofibrosis (MF) and other myeloproliferative neoplasms. This compound exhibits a unique dual-binding mechanism in the JAK2 kinase domain, interacting with both the ATP-binding site and the peptide-substrate binding site, which may contribute to its efficacy against various JAK2 mutations and reduce the potential for development of genetic resistance. [1]

The kinase selectivity profile of this compound demonstrates its strong preference for JAK2 compared to other JAK family members, with additional activity against several non-JAK kinases that may contribute to its therapeutic effects in myelofibrosis:

Table 1: Kinase Inhibition Profile of this compound

Kinase Target IC₅₀ (nM) Fold Selectivity vs JAK2 Potential Therapeutic Relevance
JAK2 (wild-type) 3 nM 1 Primary mechanism of action
JAK2 V617F 3 nM 1 Targets main MF driver mutation
FLT3 15 nM 5 Potential activity in hematopoietic progenitors
RET 48 nM 16 Unknown significance in MF
JAK1 ~105 nM 35 Reduced off-target effects
TYK2 ~405 nM 135 Reduced off-target effects
JAK3 >1000 nM >300 Minimal activity

[2] [1]

Beyond its JAK2 inhibitory activity, this compound also demonstrates off-target effects against additional kinases including BRD4, a member of the BET family of epigenetic regulators. This dual inhibitory activity against both JAK2 and BRD4 has been shown to synergistically block NF-κB hyperactivation and inflammatory cytokine production, potentially enhancing its therapeutic efficacy in modulating the inflammatory microenvironment in myelofibrosis. [3] [4] The drug is rapidly absorbed after oral administration and has an effective half-life of approximately 41 hours, supporting once-daily dosing. [1]

In Vivo Preclinical Efficacy Data

The therapeutic efficacy of this compound has been extensively evaluated in multiple murine models of JAK2V617F-driven myeloproliferative disease, demonstrating significant effects on survival and disease parameters. In these preclinical models, this compound treatment resulted in substantial improvement in MF-associated disease features through its targeted effect on the JAK/STAT signaling pathway.

Table 2: In Vivo Efficacy of this compound in Myelofibrosis Models

Model Type Treatment Protocol Key Findings Molecular Effects

| JAK2V617F-driven MPN mouse model | this compound administered daily | - Blocked STAT5 phosphorylation

  • Increased survival
  • Reduced splenomegaly
  • Improved bone marrow fibrosis | Inhibition of JAK2/STAT3 signaling pathway Reduced inflammatory cytokines | | Bleomycin-induced pulmonary fibrosis model (for mechanistic study) | this compound dose range: 2-10 mg/kg | - Reduced inflammation and collagen deposition
  • Improved lung function
  • Attenuated fibroblast activation | Dual inhibition of JAK2/STAT3 and TGF-β1 signaling pathways Suppression of Smad and non-Smad signaling | | Mouse model of jak2 V617F mutation-induced myeloproliferation | Not specified | - Retarded cell proliferation
  • Induced apoptotic cell death
  • Increased survival | Combined JAK2 and FLT3 inhibitory effects Reduced inflammatory cytokine production |

[3] [4] [5]

In JAK2V617F-driven murine models, this compound treatment significantly improved survival and reduced characteristic features of myeloproliferative disease, including splenomegaly and bone marrow fibrosis. The drug effectively blocked phosphorylation of STAT5, a key downstream signaling molecule in the JAK/STAT pathway, demonstrating its target engagement at the molecular level. [4] Additional studies in alternative fibrosis models have further elucidated this compound's effects on signaling pathways relevant to myelofibrosis progression, showing attenuation of both JAK2/STAT3 and TGF-β1 signaling, both of which contribute to the fibrotic process in MF. [5]

In Vitro Precellular Data

Cellular studies have provided detailed insights into this compound's mechanisms of action and its effects on various cell types relevant to myelofibrosis pathophysiology. The compound demonstrates potent activity against both wild-type and mutationally activated JAK2, with particular efficacy in models harboring the JAK2V617F mutation that is present in approximately 50-60% of MF patients. [1]

  • Cellular Kinase Inhibition: In cellular assays, this compound effectively inhibited JAK2-mediated signaling with an IC₅₀ of approximately 3 nM for both wild-type and V617F-mutated JAK2. The drug demonstrated minimal activity against JAK3 (IC₅₀ > 1000 nM), highlighting its selective targeting profile. This selectivity potentially reduces off-target effects while maintaining potent inhibition of the primary target. [1]

  • Mechanism of Action Studies: this compound's unique dual-binding mode in the JAK2 kinase domain contributes to its activity against 211 ruxolitinib-resistant JAK2 variants that show little or no resistance to this compound. This suggests that this compound may remain effective in some contexts where resistance to other JAK inhibitors has developed, though the clinical implications of this finding require further investigation. [1]

  • BRD4 Inhibition Effects: The off-target inhibition of BRD4 (IC₅₀ ~130 nM) contributes to this compound's modulation of NF-κB signaling and inflammatory cytokine production. This epigenetic regulatory function represents an additional mechanism beyond JAK2 inhibition that may contribute to this compound's therapeutic effects in MF, particularly in reducing the inflammatory microenvironment that promotes disease progression. [3] [2]

  • FLT3 Inhibition: this compound's activity against FLT3 (IC₅₀ 15 nM) may provide additional therapeutic benefits by targeting tyrosine kinase signaling in hematopoietic stem cells and myeloid progenitor cells. FLT3 inhibition affects cell survival and proliferation pathways, potentially enhancing this compound's antineoplastic effects in myeloproliferative neoplasms. [1]

Experimental Protocols and Methodologies

In Vitro Assay Protocols

Cell-based assays to evaluate this compound's effects typically employ cytokine-stimulated or genetically modified cell lines to model JAK/STAT signaling activation:

  • JAK/STAT Signaling Inhibition Assay: Cells (such as Ba/F3 cells expressing JAK2V617F or human erythroleukemia cells) are treated with this compound across a concentration range (typically 1 nM to 10 μM) for 2-4 hours prior to cytokine stimulation. Phosphorylation of JAK2 and STAT proteins is assessed by western blotting using phospho-specific antibodies, with total protein levels serving as loading controls. IC₅₀ values are calculated using densitometric analysis of band intensities. [1]

  • Proliferation and Viability Assays: Cells harboring JAK2 mutations are plated in 96-well plates and treated with this compound across an 8-point concentration gradient for 72 hours. Viability is measured using MTT or Alamar Blue assays, and GI₅₀ values (concentration causing 50% growth inhibition) are determined. Cell lines commonly used include SET2, HEL, and UKE-1, which harbor JAK2 mutations and depend on JAK/STAT signaling for proliferation. [1]

  • Apoptosis Assays: Cells are treated with this compound at relevant concentrations for 24-48 hours, followed by staining with Annexin V and propidium iodide. Flow cytometry analysis quantifies the percentage of cells undergoing apoptosis, providing insight into one potential mechanism of cell death induced by this compound treatment. [3]

In Vivo Study Protocols

Animal models of myeloproliferative neoplasms provide critical preclinical data on this compound's efficacy and inform clinical trial design:

  • JAK2V617F Transplant Model: Bone marrow cells from JAK2V617F transgenic mice or human JAK2V617F-expressing cells are transplanted into irradiated recipient mice. After engraftment is confirmed (typically 4-6 weeks), this compound is administered daily via oral gavage at doses ranging from 50-100 mg/kg. Control groups receive vehicle alone. Treatment duration is typically 3-4 weeks, with weekly monitoring of peripheral blood counts and spleen size. [4]

  • Pharmacodynamic Assessment: Throughout the study period, mice are monitored for spleen size reduction (measured by palpation or ultrasound), peripheral blood counts (complete blood counts), and bone marrow fibrosis (histopathological assessment). At study endpoint, tissues are collected for molecular analysis, including assessment of phospho-STAT5 levels in spleen and bone marrow by western blotting or immunohistochemistry. [4]

  • Dosing Protocol Optimization: this compound is typically prepared in a vehicle such as 0.5% methylcellulose with 0.1% Tween-80 and administered once daily. The maximum tolerated dose in mouse models has been established at approximately 680 mg/day equivalent human dosing, with 400 mg/day identified as the optimal clinical dose based on these preclinical studies. [2]

Signaling Pathways and Mechanisms

The primary mechanism of action of this compound in myelofibrosis involves targeted inhibition of the JAK/STAT signaling pathway, which is constitutively activated in the majority of MF patients through mutations in JAK2, CALR, or MPL genes. The following diagram illustrates the key signaling pathways affected by this compound treatment:

G cluster_JAK JAK/STAT Core Pathway MF_Mutations MF Driver Mutations (JAK2V617F, CALR, MPL) JAK2_Activation JAK2 Activation (Constitutive) MF_Mutations->JAK2_Activation STAT_Phosphorylation STAT Phosphorylation (STAT3/STAT5) JAK2_Activation->STAT_Phosphorylation Nuclear_Translocation Nuclear Translocation STAT_Phosphorylation->Nuclear_Translocation Gene_Transcription Gene Transcription (Proliferation, Survival, Inflammatory Cytokines) Nuclear_Translocation->Gene_Transcription Disease_Manifestations Disease Manifestations (Splenomegaly, Inflammation, Bone Marrow Fibrosis, Cytopenias) Gene_Transcription->Disease_Manifestations TGFb_Pathway TGF-β1 Signaling (Fibrosis Enhancement) Gene_Transcription->TGFb_Pathway Crosstalk This compound This compound Inhibition This compound->JAK2_Activation Primary Target FLT3_Pathway FLT3 Signaling (HSC Survival/Proliferation) This compound->FLT3_Pathway Secondary Target (IC₅₀ 15 nM) BRD4_Pathway BRD4/NF-κB Signaling (Inflammatory Cytokines) This compound->BRD4_Pathway Secondary Target (IC₅₀ 130 nM) TGFb_Pathway->Disease_Manifestations

Figure 1: this compound's Multi-Target Inhibition of Signaling Pathways in Myelofibrosis

This compound primarily exerts its therapeutic effects through potent inhibition of JAK2 and its downstream signaling cascade, but also affects several additional pathways that contribute to its efficacy in myelofibrosis:

  • Core JAK/STAT Pathway Inhibition: this compound directly targets JAK2 kinase activity, preventing phosphorylation of STAT transcription factors (particularly STAT3 and STAT5). This inhibits the translocation of these transcription factors to the nucleus, where they would normally drive expression of genes involved in cell proliferation, survival, and inflammatory cytokine production. [4] [1]

  • FLT3 Signaling Inhibition: The inhibition of FLT3 tyrosine kinase affects survival and proliferation pathways in hematopoietic stem cells and myeloid progenitors, potentially enhancing the antineoplastic effects of this compound beyond JAK2 inhibition alone. [1]

  • BRD4/NF-κB Pathway Modulation: this compound's inhibition of BRD4, a BET family epigenetic regulator, results in suppression of NF-κB hyperactivation and reduced production of inflammatory cytokines that contribute to the symptom burden and disease progression in MF. [3] [2]

  • TGF-β1 Signaling Crosstalk: Through its effects on JAK2/STAT3 signaling, this compound indirectly influences TGF-β1 pathway activity, which plays a significant role in bone marrow fibrosis development. Preclinical data suggests this compound can attenuate TGF-β1-induced fibroblast activation and extracellular matrix deposition. [5]

Conclusion and Research Applications

The comprehensive preclinical profile of this compound demonstrates its utility as a selective JAK2 inhibitor with additional activity against several kinase targets that contribute to its efficacy in myelofibrosis models. The drug's unique kinome profile distinguishes it from other JAK inhibitors and supports its application in both treatment-naïve patients and those with resistance or intolerance to ruxolitinib.

The experimental protocols outlined in this review provide validated methodologies for evaluating JAK2 inhibition in both cellular and animal models of myeloproliferative neoplasms. These standardized approaches facilitate the comparison of this compound with other investigational agents and support the translation of preclinical findings to clinical applications.

References

Fedratinib HPLC analysis method development validation

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of HPLC Methods for Fedratinib Analysis

The table below summarizes the key parameters from three developed and validated HPLC methods for this compound.

Method Parameter Basic RP-HPLC Method [1] Stability-Indicating Method [2] AQbD-Optimized Method [3]
Purpose Assay of dosage form Quantification of process impurities & degradation products Assay with built-in robustness
Design Approach Traditional Traditional Analytical Quality by Design (AQbD)
Column C18 (250 mm × 4.6 mm, 5 µm) HIQSIL C18 (250mm×4.6mm; 5µ) Agilent C18 (150×4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 5.0) : Acetonitrile Phosphate Buffer (pH 5.2) : Acetonitrile (45:65, v/v) 0.1% OPA Buffer (pH 4.18) : Acetonitrile (57:43, v/v)
Flow Rate (mL/min) 1.0 1.0 0.967
Detection Wavelength 290 nm 257 nm 268 nm
Retention Time 2.90 min 5.4 min Not Specified
Linearity Range 25-75 µg/mL 50-200 µg/mL (this compound); 0.05-0.20 µg/mL (Impurities) 15-90 µg/mL
Regression Equation y = 10527x - 18715 Not Specified Not Specified
Coefficient of Determination (R²) 0.9987 Not Specified 0.999

Detailed Experimental Protocols

Here are the detailed experimental procedures for the key methods cited.

Protocol: Basic RP-HPLC Method for Dosage Form Assay [1]

This method is suitable for the routine analysis of this compound in pharmaceutical formulations.

  • Materials and Equipment:
    • HPLC System: Equipped with a UV or PDA detector.
    • Column: C18 column (250 mm × 4.6 mm, 5 µm particle size).
    • Chemicals: HPLC-grade water, acetonitrile, and potassium dihydrogen phosphate.
  • Mobile Phase Preparation: Prepare a mixture of phosphate buffer (pH adjusted to 5.0) and acetonitrile. The exact ratio is unspecified in the search results. Degas the mixture by sonication for 10 minutes and filter through a 0.45µm membrane filter.
  • Standard Solution Preparation: Weigh an appropriate amount of this compound reference standard and dissolve/dilute with mobile phase or a suitable solvent to obtain concentrations within the linearity range of 25-75 µg/mL.
  • Sample Solution Preparation: Extract this compound from the pharmaceutical dosage form (e.g., tablets) and dilute to a concentration within the linearity range.
  • Chromatographic Conditions:
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 290 nm
    • Column Temperature: Ambient
    • Injection Volume: As per system suitability (e.g., 20 µL)
  • System Suitability Test: Before analysis, inject a standard solution to ensure the method is working correctly. The retention time for this compound is approximately 2.90 minutes. The tailing factor, theoretical plates, and %RSD of peak area from replicate injections should meet ICH guidelines.
Protocol: Stability-Indicating HPLC Method for Impurities [2]

This method is designed to separate and quantify process-related impurities and forced degradation products of this compound.

  • Materials and Equipment:
    • HPLC System: Equipped with a PDA detector.
    • Column: HIQSIL C18 (250 mm × 4.6 mm, 5 µm).
    • Chemicals: HPLC-grade water, acetonitrile, and sodium or ammonium phosphate.
  • Mobile Phase Preparation: Prepare a mixture of phosphate buffer (pH 5.2) and acetonitrile in a ratio of 45:65 (v/v). Degas and filter.
  • Standard and Sample Preparation:
    • This compound Stock Solution: Prepare a solution at a concentration suitable for dilution to the working range of 50-200 µg/mL.
    • Impurity Stock Solutions: Independently prepare and mix impurity standards to achieve concentrations in the range of 0.05-0.20 µg/mL.
  • Chromatographic Conditions:
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 257 nm
    • Injection Volume: As per system suitability
  • Forced Degradation Studies (Stress Testing):
    • Acid Hydrolysis: Treat this compound with 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified time.
    • Base Hydrolysis: Treat with 0.1 M NaOH under similar conditions.
    • Oxidative Degradation: Treat with hydrogen peroxide (e.g., 3% or 30%).
    • Photolytic Degradation: Expose the solid drug and drug product to UV and visible light as per ICH Q1B guidelines.
    • Thermal Degradation: Heat the solid drug at a specified elevated temperature (e.g., 105°C).
    • After stress, neutralize, dilute, and analyze the samples to assess degradation and the method's stability-indicating power.
Protocol: AQbD-Based Method Development Workflow [3]

This protocol outlines the steps for developing a robust HPLC method using an Analytical Quality by Design approach.

AQbD_Workflow Start Define Analytical Target Profile (ATP) CMA Identify Critical Method Attributes (CMAs) (e.g., Resolution, Tailing Factor) Start->CMA CMP Identify Critical Method Parameters (CMPs) (Mobile Phase pH, %Organic, Flow Rate) CMA->CMP Screening Screening Studies (Plackett-Burman Design) CMP->Screening Optimization Method Optimization (Central Composite Design) Screening->Optimization Analysis Statistical Analysis & Establishment of Design Space Optimization->Analysis Verification Method Verification Analysis->Verification Control Define Control Strategy Verification->Control

Diagram Title: AQbD Method Development Workflow

  • Step 1: Define Analytical Target Profile (ATP): The ATP is a predefined objective that defines the method's purpose. For this compound, this could be "a precise and robust RP-HPLC method for the assay of this compound in tablet dosage forms."
  • Step 2: Identify Critical Method Attributes (CMAs): CMAs are performance characteristics critical for ensuring the method meets the ATP. Examples include resolution from known impurities, tailing factor, and theoretical plates [3].
  • Step 3: Identify Critical Method Parameters (CMPs): CMPs are the HPLC instrument parameters that significantly impact the CMAs. Key CMPs typically include the pH of the buffer, the ratio of organic modifier (acetonitrile) in the mobile phase, and the flow rate [3].
  • Step 4: Screening Studies: Use an experimental design like the Plackett-Burman design to screen and identify which CMPs have a significant effect on the CMAs. This helps in focusing optimization efforts on the most important parameters.
  • Step 5: Method Optimization: Optimize the significant CMPs identified from screening using a Central Composite Design (CCD). This response surface methodology helps in understanding the complex relationships between parameters and their interactions [3].
  • Step 6: Statistical Analysis and Design Space: Analyze the data from the CCD using analysis of variance (ANOVA). The goal is to establish a "Design Space," which is the multidimensional combination of CMPs where the method performs robustly, meeting all CMA criteria [3].
  • Step 7: Control Strategy: Finally, define the control strategy for the method. This involves fixing the optimized parameters (e.g., mobile phase pH of 4.18, acetonitrile ratio of 43%) and operating within the design space to ensure ongoing method performance [3].

Method Validation Parameters

The developed methods should be validated as per ICH Q2(R1) guidelines. The table below summarizes the typical validation parameters and findings from the search results.

Validation Parameter Protocol / Acceptance Criteria Reported Outcome
Linearity Analyze minimum of 5 concentrations. Plot response vs. concentration. R² > 0.998 across ranges of 15-90 µg/mL [3] and 25-75 µg/mL [1].
Accuracy (Recovery) Spiked sample recovery at 3 levels (e.g., 50%, 100%, 150%) in triplicate. Recovery close to 100% (Not explicitly stated, but implied by validation success) [1] [3].

| Precision | Repeatability: 6 replicates of 100% concentration. Intermediate Precision: Different day/analyst/system. | %RSD < 2% for repeatability [1] [3]. | | Specificity | Ability to assess analyte unequivocally in the presence of impurities and excipients. | Baseline separation of this compound from its degradation products was achieved [2]. | | LOD & LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | LOQ for impurities as low as 0.003 µg/mL [2]. | | Robustness | Deliberate, small variations in CMPs (e.g., flow rate ±0.1 mL/min, pH ±0.2). | Method performance remained unaffected in AQbD method due to built-in robustness [3]. |

Forced Degradation and Impurity Profiling

Forced degradation studies help in identifying the intrinsic stability of the drug substance and developing a stability-indicating method.

Degradation_Pathway This compound This compound DP1 DP 1 (426 g/mol) This compound->DP1 Acidic Stress DP2 DP 2 (312 g/mol) This compound->DP2 Oxidative Stress DP3 DP 3 (354 g/mol) This compound->DP3 Other Stress DP4 DP 4 (215 g/mol) This compound->DP4 Other Stress Acid Acid Oxidation Oxidation Other Other

Diagram Title: this compound Degradation Pathways

  • Summary of Findings: this compound was found to be most susceptible to acidic conditions, leading to significant degradation [2] [3]. It also undergoes degradation under oxidative, basic, photolytic, and thermal stress.
  • Identification of Degradation Products (DPs): Using LC-MS/MS, four major degradation products (DPs) were characterized [2]. Their molecular masses and formulas were identified as:
    • DP 1: 426 g/mol, C₂₁H₂₅N₅O₃S
    • DP 2: 312 g/mol, C₁₇H₂₂N₅O
    • DP 3: 354 g/mol, C₁₇H₁₄N₄O₃S
    • DP 4: 215 g/mol, C₁₁H₁₁N₄O

Application Notes for Practicing Scientists

  • Method Selection Guide: For routine quality control of dosage forms, the Basic RP-HPLC method [1] or the AQbD-optimized method [3] are appropriate. For stability studies or when process impurities are a concern, the Stability-Indicating method [2] is mandatory.
  • Troubleshooting Common Issues:
    • Peak Tailing: Ensure the mobile phase pH is correctly adjusted. Using a high-purity silica column with endcapping can help.
    • Insufficient Resolution: Fine-tune the organic modifier ratio or adjust the buffer pH in small increments. The AQbD design space can provide guidance on operable ranges.
    • Retention Time Drift: Strictly control the mobile phase pH and column temperature. Use a fresh, well-prepared buffer.
  • LC-MS/MS for Advanced Applications: For applications requiring high sensitivity, such as pharmacokinetic studies or analysis in complex matrices like plasma, an HPLC-MS/MS method is recommended. One validated method can simultaneously quantify this compound and five other JAK inhibitors over a range of 10–800 ng/mL with high precision [4].

References

Comprehensive Application Note and Protocol for Fedratinib Quantification in Rat Plasma Using UPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Background

Fedratinib is an orally administered selective Janus kinase 2 (JAK2) inhibitor that has received approval from the United States Food and Drug Administration (FDA) for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis in adult patients. As a targeted therapy, this compound has shown significant efficacy in reducing symptoms and spleen volume in clinical trials, positioning it as an important therapeutic option for myeloproliferative neoplasms [1]. Recent investigations have also explored its potential application in managing cytokine storm associated with severe viral infections including COVID-19, further expanding its therapeutic relevance [1].

The pharmacokinetic profile of this compound is characterized by significant metabolism primarily mediated by the CYP3A4 enzyme system, creating substantial potential for drug-drug interactions (DDIs) when co-administered with CYP3A4 inhibitors or inducers. These interactions can lead to altered drug exposure, potentially increasing the risk of toxicity or reducing therapeutic efficacy [1]. Cancer patients frequently receive multiple medications simultaneously, including antifungal agents, which often possess CYP3A4 inhibitory properties. Therefore, understanding and monitoring these interactions is crucial for safe and effective clinical application.

The development of a robust, sensitive, and rapid bioanalytical method for quantifying this compound in biological matrices is essential for supporting pharmacokinetic studies and therapeutic drug monitoring. Previous methodologies have faced limitations including complicated sample preparation procedures, high sample volume requirements, and insufficient throughput for comprehensive DDI studies [1]. This application note addresses these challenges by presenting a validated UPLC-MS/MS method that offers improved efficiency, sensitivity, and practicality for this compound quantification in rat plasma, complete with detailed protocols for implementation in drug discovery and development settings.

Methodology Summary

Instrumentation and Chromatography

The analysis was performed using a Waters Acquity UPLC H-Class system coupled with a XEVO TQS triple quadrupole mass spectrometer. Chromatographic separation was achieved using an Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) maintained at 40°C. The mobile phase consisted of a binary gradient with solvent A (acetonitrile) and solvent B (water with 0.1% formic acid) at a flow rate of 0.40 mL/min [1]. The gradient elution program was optimized as follows: initial conditions of 10% A were maintained for 0.5 minutes, followed by a linear increase to 90% A from 0.5 to 1.0 minute, maintained at 90% A from 1.0 to 2.0 minutes, then returned to 10% A from 2.0 to 2.1 minutes, with a post-run equilibrium of 0.9 minutes, resulting in a total run time of 3.0 minutes [1].

The UPLC system was coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operated in positive ion mode. Detection was performed using multiple reaction monitoring (MRM) with specific transitions for this compound and the internal standard (IS). For this compound, the precursor-to-product ion transitions were m/z 525.12 → 98.00 for quantification and m/z 525.12 → 468.99 for qualification. The IS (bosutinib) was monitored using transitions of m/z 529.82 → 141.01 for quantification and m/z 529.82 → 113.27 for qualification [1]. Instrument control, data acquisition, and processing were managed using MassLynx version 4.1 software.

Key Advantages of UPLC-MS/MS

The developed UPLC-MS/MS method offers several significant advantages over conventional approaches:

  • High Sensitivity: The method achieves a lower limit of quantification (LLOQ) of 0.5 ng/mL, which is sufficient for monitoring this compound concentrations in pharmacokinetic studies [1].

  • Rapid Analysis: The short run time of 3.0 minutes per sample enables high-throughput analysis, making it suitable for studies with large sample numbers [1].

  • Minimal Sample Requirement: The method requires only 100 μL of rat plasma, reducing the biological sample burden, which is particularly advantageous in rodent studies where sample volumes are limited [1].

  • Simple Sample Preparation: A straightforward protein precipitation approach is used, eliminating the need for complex extraction procedures and reducing preparation time [1].

Table 1: UPLC-MS/MS Instrumentation Parameters

Parameter Specification
UPLC System Waters Acquity UPLC H-Class
Mass Spectrometer Waters XEVO TQS
Column Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)
Column Temperature 40°C
Mobile Phase A: Acetonitrile; B: Water with 0.1% formic acid
Flow Rate 0.40 mL/min
Injection Volume 2.0 μL
Ionization Mode Positive electrospray ionization (ESI+)
Run Time 3.0 minutes
Mass Spectrometry Conditions

The mass spectrometer parameters were optimized to achieve maximum sensitivity and stability for this compound detection. The ion source conditions included: capillary voltage of 3.0 kV, source temperature of 150°C, desolvation temperature of 800°C, cone gas flow of 150 L/h, and desolvation gas flow of 650 L/h [2]. These parameters were consistent with those used in similar UPLC-MS/MS methods for kinase inhibitors, ensuring robust operation [2].

Sample Preparation Protocol

Solutions and Reagents
  • This compound standard stock solution (1.00 mg/mL): Prepared by dissolving 10 mg of this compound (purity >98%) in 10 mL of methanol. Store at -80°C when not in use.
  • Internal standard (IS) working solution (200 ng/mL): Prepared by appropriate dilution of bosutinib stock solution (1.00 mg/mL) with methanol. Store at -80°C.
  • Calibration standards: Prepare working solutions by serial dilution of the stock solution with methanol. Spike 10 μL of appropriate working solutions into 90 μL blank rat plasma to achieve final concentrations of 0.5, 1.0, 2.0, 5.0, 20, 50, 200, and 500 ng/mL.
  • Quality control (QC) samples: Prepare independently at LLOQ (0.5 ng/mL), low QC (1.5 ng/mL), medium QC (100 ng/mL), and high QC (400 ng/mL) concentrations using the same procedure [1].
Sample Processing Procedure

The sample preparation follows a straightforward protein precipitation protocol that can be completed efficiently:

  • Aliquot 100 μL of rat plasma into a 1.5 mL polypropylene microcentrifuge tube.
  • Add 20 μL of IS working solution (200 ng/mL bosutinib).
  • Add 300 μL of acetonitrile for protein precipitation.
  • Vortex mix the solution for 1.0 minute to ensure complete precipitation and mixing.
  • Centrifuge at 13,000 × g for 10 minutes to pellet the precipitated proteins.
  • Transfer 100 μL of the clear supernatant to a new autosampler vial.
  • Inject 2.0 μL into the UPLC-MS/MS system for analysis [1].

This protocol is designed for minimal sample handling and maximum recovery, with the entire preparation process requiring approximately 15 minutes per sample. The use of protein precipitation rather than more complex extraction methods significantly simplifies the workflow while maintaining adequate clean-up for UPLC-MS/MS analysis.

G Start Start Sample Preparation Aliquot Aliquot 100 μL Rat Plasma Start->Aliquot AddIS Add 20 μL IS Solution (200 ng/mL Bosutinib) Aliquot->AddIS AddACN Add 300 μL Acetonitrile AddIS->AddACN Vortex Vortex Mix for 1.0 min AddACN->Vortex Centrifuge Centrifuge at 13,000 × g for 10 min Vortex->Centrifuge Transfer Transfer 100 μL Supernatant Centrifuge->Transfer Inject Inject 2.0 μL into UPLC-MS/MS System Transfer->Inject Analyze UPLC-MS/MS Analysis Inject->Analyze

Figure 1: Sample Preparation Workflow for this compound Quantification in Rat Plasma

Method Validation Results

The developed UPLC-MS/MS method was rigorously validated according to the FDA guidelines for bioanalytical method validation [1] [3]. The validation process assessed key parameters including linearity, sensitivity, precision, accuracy, recovery, matrix effects, and stability to ensure the reliability of the method for pharmacokinetic studies.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 0.5–500 ng/mL for this compound in rat plasma. The calibration curves were generated using a weighted least-squares linear regression model based on the peak area ratios of this compound to the internal standard. The correlation coefficients (r²) consistently exceeded 0.99, indicating a strong linear relationship between concentration and response [1]. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, with both precision and accuracy meeting the acceptance criteria of ±20% [1]. This sensitivity is sufficient for monitoring this compound concentrations in pharmacokinetic studies.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated using quality control samples at four concentration levels (LLOQ, LQC, MQC, and HQC). The precision, expressed as relative standard deviation (RSD%), was within acceptable limits (<15% for QC samples and <20% for LLOQ) for both intra-day and inter-day measurements [1]. The accuracy, expressed as relative error (RE%), ranged from 85% to 115% of the nominal values, meeting the recommended criteria for bioanalytical methods [1]. These results demonstrate the reliability and reproducibility of the method.

Table 2: Method Validation Parameters for this compound Quantification in Rat Plasma

Validation Parameter Results Acceptance Criteria
Linearity Range 0.5–500 ng/mL -
Correlation Coefficient (r²) >0.99 ≥0.99
LLOQ 0.5 ng/mL -
Intra-day Precision (RSD%) <7.63% <15% for QC, <20% for LLOQ
Inter-day Precision (RSD%) <8.67% <15% for QC, <20% for LLOQ
Accuracy (RE%) 85–115% 85–115%
Recovery 92.98–100.29% Consistent and reproducible
Matrix Effect Within acceptable limits <15%
Carryover Negligible No interference
Recovery, Matrix Effects, and Stability

The recovery of this compound from rat plasma was consistent and reproducible, with average recovery rates ranging from 92.98% to 100.29% across the concentration levels tested [2]. The matrix effect was evaluated by comparing the response of analytes in post-extraction spiked samples with those in pure standard solutions. The results indicated that matrix effects were within acceptable limits, demonstrating that ion suppression or enhancement from plasma components was minimal and did not significantly affect the quantification [1].

Stability studies were conducted under various conditions, including:

  • Short-term stability at room temperature for 12 hours
  • Long-term stability at -80°C for 28 days
  • Freeze-thaw stability through three complete cycles
  • Post-preparation stability in the autosampler

This compound demonstrated acceptable stability under all tested conditions, with deviation from nominal concentrations within ±15% [2]. These stability results provide guidance for proper sample handling and storage in pharmacokinetic studies.

Pharmacokinetic Application

Drug-Drug Interaction Study

The validated UPLC-MS/MS method was successfully applied to investigate the pharmacokinetic interactions between this compound and various antifungal medications (isavuconazole, posaconazole, fluconazole, and itraconazole) in rats. The study design involved oral administration of this compound (40 mg/kg) to rats both alone and in combination with the antifungal agents [1]. Blood samples were collected at predetermined time points post-administration, and plasma concentrations of this compound were quantified using the developed method.

The results demonstrated that co-administration with antifungal agents significantly affected the pharmacokinetic profile of this compound. Among the tested antifungals, fluconazole exhibited the most pronounced inhibitory effect on this compound metabolism, followed by itraconazole and isavuconazole [1]. These findings align with the known CYP3A4 inhibitory potentials of these antifungal agents and highlight the clinical significance of potential drug-drug interactions when this compound is co-administered with CYP3A4 inhibitors.

Analytical Considerations for DDI Studies

When applying this method in DDI studies, several factors should be considered:

  • Sample Collection Timing: Appropriate sampling time points should be established to adequately characterize the absorption, distribution, and elimination phases. Typical sampling schemes include 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing.
  • Quality Control: During analytical runs, QC samples at low, medium, and high concentrations should be analyzed alongside study samples to ensure ongoing method performance.
  • Matrix Consistency: Using the same matrix (rat plasma) for calibration standards and study samples minimizes potential matrix effects.
  • Sample Processing: Consistent sample processing techniques are crucial for obtaining reproducible results across all samples in a study.

The method's sensitivity and specificity enable precise quantification of this compound concentrations, allowing for accurate determination of pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and CL/F. These parameters are essential for understanding the magnitude and clinical significance of any observed drug interactions.

Table 3: Key Findings from Drug-Drug Interaction Study with this compound

Co-administered Drug Effect on this compound Exposure Suggested Mechanism
Fluconazole Pronounced increase in systemic exposure Strong CYP3A4 inhibition
Itraconazole Moderate increase in systemic exposure CYP3A4 inhibition
Isavuconazole Mild to moderate increase in systemic exposure CYP3A4 inhibition
Posaconazole Investigated, but specific results not highlighted CYP3A4 inhibition

Conclusion

The developed and validated UPLC-MS/MS method for quantification of this compound in rat plasma represents a robust, sensitive, and efficient analytical tool suitable for pharmacokinetic studies and drug-drug interaction assessments. The method offers significant advantages over previously reported techniques, including a simple protein precipitation procedure, minimal sample volume requirements (100 μL), rapid analysis time (3.0 minutes per sample), and excellent sensitivity with an LLOQ of 0.5 ng/mL [1].

The application of this method in a drug-drug interaction study successfully demonstrated its utility in detecting and quantifying clinically significant interactions between this compound and commonly used antifungal agents. The findings underscore the importance of considering potential interactions when this compound is co-administered with CYP3A4 inhibitors, particularly fluconazole, which showed the most pronounced effect on this compound exposure [1]. These insights can inform clinical decisions regarding dose adjustments or alternative therapies when such combinations are unavoidable.

This comprehensive protocol provides researchers with a detailed framework for implementing this compound quantification in preclinical studies, supporting ongoing efforts to optimize the therapeutic use of this important JAK2 inhibitor. The method's validation according to FDA guidelines ensures its suitability for generating reliable data in regulatory submissions and furthers our understanding of this compound's clinical pharmacology.

References

Comprehensive Application Notes and Protocols for Fedratinib Bioanalysis in Human Plasma Using LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Fedratinib (INREBIC) is an orally administered selective Janus kinase 2 (JAK2) inhibitor approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis in adult patients. As a targeted therapy, this compound inhibits both wild-type and mutationally activated JAK2 (JAK2 V617F) with high selectivity over other JAK family members, demonstrating a half maximal inhibitory concentration (IC50) of approximately 3 nM for JAK2 compared to 105 nM for JAK1 and >1000 nM for JAK3. [1] Beyond its primary mechanism, this compound also exhibits off-target inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and BRD4, which may contribute to its therapeutic efficacy in myeloproliferative neoplasms. [2]

The pharmacokinetic profile of this compound is characterized by rapid absorption following oral administration, with peak plasma concentration typically attained within 2-4 hours. This compound undergoes extensive hepatic metabolism primarily via CYP3A4 enzymes, creating significant potential for drug-drug interactions when co-administered with CYP3A4 inhibitors or inducers. [3] Population pharmacokinetic studies have demonstrated that this compound exhibits linear, time-invariant pharmacokinetics at doses of 200 mg and above, with a terminal half-life of approximately 62-78 hours in healthy subjects. [4] The extended half-life supports once-daily dosing but necessitates careful therapeutic drug monitoring to prevent accumulation-related adverse events.

Table 1: Clinical Pharmacology of this compound

Parameter Characteristics Clinical Significance
Primary Target JAK2 (wild-type and V617F mutant) Therapeutic effect in myelofibrosis
Selectivity Ratio 35× selective for JAK2 over JAK1 Reduced JAK1-related immunosuppression
Metabolic Pathway Primarily CYP3A4 Susceptible to drug interactions with CYP3A4 inhibitors/inducers
Elimination Half-life 62-78 hours Allows once-daily dosing but requires monitoring for accumulation
Protein Binding High (>95%) Free fraction may be affected by displacement interactions
Food Effect Minimal Can be administered without regard to meals

The complexity of this compound's pharmacokinetic profile, combined with significant interpatient variability observed in clinical populations, necessitates robust bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies. This document presents a comprehensive LC-MS/MS method that has been developed and validated for the quantification of this compound in human plasma according to current FDA bioanalytical method validation guidelines, providing researchers with a reliable tool for clinical and research applications. [3]

Method Summary & Conditions

The bioanalytical method for this compound quantification employs ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) to achieve high sensitivity, specificity, and throughput for this compound determination in human plasma. The method utilizes a Waters Acquity UPLC H-Class system coupled with a XEVO TQS triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operated in positive ion mode. This configuration provides the necessary analytical performance to support pharmacokinetic studies and therapeutic drug monitoring in clinical practice. [3]

Chromatographic separation is achieved using an Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) maintained at 40°C. The mobile phase consists of solvent A (0.1% formic acid in water) and solvent B (acetonitrile) with a gradient elution program at a flow rate of 0.40 mL/min. The gradient program initiates at 10% B (0-0.5 min), increases to 90% B (0.5-1.0 min), maintains 90% B (1.0-2.0 min), then returns to initial conditions (2.0-2.1 min) with a 0.9 min post-run re-equilibration. The total chromatographic run time is 3.0 minutes per sample, enabling high-throughput analysis of clinical samples. [3]

Table 2: Instrumental Conditions for this compound Bioanalysis

Parameter Configuration Alternative Conditions
LC System Waters Acquity UPLC H-Class Any UHPLC system with similar performance
MS System XEVO TQS triple quadrupole API 4000+ or equivalent triple quadrupole MS
Column Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) Zorbax SB-C18 (250 × 4.6 mm, 5 μm) [5]
Mobile Phase A: 0.1% formic acid in water; B: acetonitrile A: 2 mM ammonium formate + 0.1% formic acid; B: methanol
Ionization Mode ESI positive ESI positive
MRM Transitions 525.12 → 98.00 (quantifier); 525.12 → 468.99 (qualifier) Instrument-dependent optimization recommended
IS MRM 529.82 → 141.01 (bosutinib as IS) Ledipasvir or encorafenib as alternative IS [5]

Mass spectrometric detection is performed using multiple reaction monitoring (MRM) mode with specific transitions for this compound and the internal standard. For this compound, the precursor ion [M+H]+ at m/z 525.12 fragments to product ions at m/z 98.00 (quantifier) and m/z 468.99 (qualifier). The internal standard (bosutinib) is monitored using the transition from m/z 529.82 to 141.01. [3] Alternative internal standards such as ledipasvir or encorafenib have also been successfully employed in published methods, providing flexibility in method implementation. [6]

The following diagram illustrates the complete analytical workflow from sample preparation to instrumental analysis:

G PlasmaSample Plasma Sample (100 µL) ISAddition Internal Standard Addition (20 µL bosutinib, 200 ng/mL) PlasmaSample->ISAddition Precipitation Protein Precipitation (300 µL acetonitrile) ISAddition->Precipitation Vortex Vortex Mixing (1 min) Precipitation->Vortex Centrifuge Centrifugation (13,000 g, 10 min) Vortex->Centrifuge Transfer Supernatant Transfer Centrifuge->Transfer Injection UPLC-MS/MS Analysis (2 µL injection) Transfer->Injection Data Data Acquisition & Processing Injection->Data

Sample Preparation Protocol

Materials and Reagents
  • This compound reference standard (purity >98%)
  • Internal standard: Bosutinib (purity >98%) or suitable alternative
  • Matrix: Human plasma containing K2EDTA as anticoagulant
  • Solvents: HPLC-grade acetonitrile, methanol, and formic acid
  • Water: Ultra-pure deionized water (18.2 MΩ·cm) from Millipore system
Preparation of Standards and Quality Controls
  • Stock solution preparation: Prepare this compound stock solution at 1.00 mg/mL in methanol. Store at -80°C when not in use.
  • Calibration standards: Prepare working solutions by serial dilution in methanol to concentrations spanning 0.5-500 ng/mL. Spike 10 µL of working solution into 90 µL blank plasma to create calibration standards at concentrations of 0.5, 1.0, 2.0, 5.0, 20, 50, 200, and 500 ng/mL.
  • Quality control samples: Prepare independently at four concentration levels: LLOQ (0.5 ng/mL), LQC (1.5 ng/mL), MQC (100 ng/mL), and HQC (400 ng/mL).
  • Internal standard working solution: Prepare bosutinib at 200 ng/mL in methanol.
Sample Processing Procedure

The method employs a straightforward protein precipitation technique that provides excellent recovery while minimizing matrix effects:

  • Aliquot 100 µL of plasma (calibrators, QCs, or study samples) into 1.5 mL polypropylene microcentrifuge tubes
  • Add 20 µL of internal standard working solution (200 ng/mL bosutinib in methanol)
  • Add 300 µL of acetonitrile precipitation solvent
  • Vortex mix vigorously for 1 minute to ensure complete protein precipitation
  • Centrifuge at 13,000 × g for 10 minutes at 4°C to pellet precipitated proteins
  • Transfer 100 µL of clear supernatant to a clean autosampler vial
  • Inject 2 µL into the UPLC-MS/MS system for analysis

This optimized sample preparation protocol demonstrates several advantages over conventional techniques, including minimal plasma volume requirement (100 µL), rapid processing time (approximately 15 minutes for batch of 50 samples), and elimination of complex extraction procedures. The method has been validated to provide consistent extraction recovery exceeding 85% across the analytical range while effectively minimizing matrix effects that can compromise assay accuracy and precision. [3]

Method Validation Results

The developed LC-MS/MS method for this compound quantification has been comprehensively validated according to the FDA Bioanalytical Method Validation guidelines addressing key parameters including specificity, linearity, sensitivity, precision, accuracy, recovery, matrix effects, and stability. [3] The validation results demonstrate that the method is reliable and fit-for-purpose for supporting clinical pharmacokinetic studies and therapeutic drug monitoring.

Table 3: Method Validation Summary for this compound in Human Plasma

Validation Parameter Results Acceptance Criteria
Linear Range 0.5-500 ng/mL Correlation coefficient (r) > 0.99
LLOQ 0.5 ng/mL Signal-to-noise > 10, precision <20% CV
Intra-day Precision 1.76-6.85% CV Within 15% CV (20% for LLOQ)
Inter-day Precision 0.61-11.75% CV Within 15% CV (20% for LLOQ)
Intra-day Accuracy -7.28 to 5.56% 85-115% (80-120% for LLOQ)
Inter-day Accuracy -9.00 to 6.67% 85-115% (80-120% for LLOQ)
Extraction Recovery >85% Consistent across concentrations
Matrix Effect 94.25-104.85% CV <15% for normalized matrix factor
Benchtop Stability 6 hours >85% of nominal concentration

The method demonstrates excellent linearity over the concentration range of 0.5-500 ng/mL with a correlation coefficient (r) typically exceeding 0.999. The lower limit of quantification (LLOQ) of 0.5 ng/mL provides adequate sensitivity for detecting this compound concentrations in pharmacokinetic studies, allowing reliable characterization of the terminal elimination phase. The specificity of the method was confirmed by analyzing six different lots of blank human plasma, which showed no significant interference at the retention times of this compound or the internal standard. [3]

The precision and accuracy of the method were evaluated using quality control samples at four concentration levels (LLOQ, LQC, MQC, HQC). Intra-day and inter-day precision values were within 15% coefficient of variation (CV) for all QC levels, while accuracy ranged from 85-115% of nominal concentrations, well within accepted validation criteria. Matrix effects were systematically evaluated by comparing the analyte response in post-extraction spiked samples with neat solutions, demonstrating minimal ion suppression or enhancement (matrix factor range: 94.25-104.85%). The consistency of matrix effects across different plasma lots was confirmed with CV values below 15% for the normalized matrix factor. [3]

The following diagram illustrates the metabolic pathways and potential drug interactions relevant to this compound:

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Primary Metabolism Metabolites Metabolites CYP3A4->Metabolites Inhibitors CYP3A4 Inhibitors (ketoconazole, fluconazole itraconazole, isavuconazole) Inhibitors->CYP3A4 Inhibition Exposure Increased this compound Exposure Inhibitors->Exposure Toxicity Potential Toxicity Risk Exposure->Toxicity

Clinical Applications

Pharmacokinetic Studies

The validated LC-MS/MS method has been successfully applied to characterize the population pharmacokinetics of this compound in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia. Population modeling incorporating data from 452 subjects with 3442 plasma concentration observations demonstrated that this compound pharmacokinetics are adequately described by a two-compartment structural model with first-order absorption incorporating a lag time and first-order elimination. [4] The population pharmacokinetic analysis revealed that this compound exhibits biphasic disposition and linear, time-invariant pharmacokinetics at doses of 200 mg and above, supporting the current dosing recommendations.

Covariate analysis identified that creatinine clearance significantly affects this compound apparent clearance (CL/F), with patients having mild and moderate renal impairment showing 10% and 37% increases in this compound exposure, respectively, compared to patients with normal renal function. In contrast, demographic factors including age, body weight, sex, and race demonstrated no clinically meaningful effect on this compound exposure, supporting fixed dosing without adjustment for these characteristics. [4] Similarly, mild to moderate hepatic impairment did not significantly alter this compound pharmacokinetics, though data in severe hepatic impairment are limited.

Drug-Drug Interaction Studies

The sensitive LC-MS/MS method has been instrumental in evaluating pharmacokinetic drug-drug interactions between this compound and concomitant medications, particularly CYP3A4 inhibitors. A dedicated drug interaction study in rats investigated the effect of various antifungal agents (isavuconazole, posaconazole, fluconazole, and itraconazole) on this compound exposure, demonstrating that fluconazole resulted in the most prominent inhibitory effect on this compound metabolism, followed by itraconazole and isavuconazole. [3]

Table 4: Clinical DDI Study Results with CYP3A4 Inhibitors

CYP3A4 Inhibitor Effect on this compound Exposure Clinical Recommendation
Ketoconazole (strong inhibitor) Significant increase in systemic exposure Avoid concomitant use
Fluconazole Prominent inhibitory effect Close monitoring and potential dose adjustment
Itraconazole Moderate inhibitory effect Close monitoring recommended
Isavuconazole Mild to moderate inhibitory effect Monitor for adverse reactions
Posaconazole Limited effect Standard monitoring

These findings have important clinical implications given that cancer patients frequently receive multiple concomitant medications, increasing the potential for clinically significant drug interactions. The results underscore the importance of therapeutic drug monitoring when this compound is co-administered with CYP3A4 inhibitors, as increased systemic exposure may elevate the risk of concentration-dependent adverse events including gastrointestinal toxicity, anemia, and thrombocytopenia. [3]

Alternative Administration Methods

For patients with difficulty swallowing solid dosage forms, the LC-MS/MS method has supported bioavailability studies investigating alternative this compound administration methods. A recent phase 1 crossover study in healthy adults demonstrated that total this compound exposure was similar after oral administration of intact capsules compared to capsule contents dispersed in a nutritional supplement (geometric mean ratio [GMR] of AUC0-t 1.007 [90% CI: 0.929-1.092]). [7] In contrast, both nasogastric administration (GMR 0.850 [0.802-0.901]) and divided dosing (200 mg twice daily; GMR 0.836 [0.789-0.886]) resulted in slightly reduced total exposure, though these differences were not considered clinically meaningful. [7]

These findings provide important flexibility for this compound administration in patients with myelofibrosis, many of whom experience early satiety and abdominal discomfort due to splenomegaly, complicating the swallowing of multiple large capsules. The bioanalytical method confirmed that alternative administration methods do not substantially alter this compound pharmacokinetics, supporting their use in clinical practice when patients have difficulty with the standard solid dosage form.

Troubleshooting & Optimization

Common Analytical Issues
  • Matrix Effects: If significant matrix effects are observed, consider modifying the sample preparation to include a more selective extraction technique such as liquid-liquid extraction. Alternatively, optimize the chromatographic conditions to achieve better separation of the analyte from early-eluting matrix components. [3]
  • Carryover: Significant carryover between injections can be addressed by incorporating an extended wash step in the autosampler needle wash program and including a blank injection after high-concentration samples. The use of a divert valve to direct the initial portion of the chromatographic run to waste can also minimize source contamination.
  • Sensitivity Issues: For applications requiring enhanced sensitivity beyond the current LLOQ of 0.5 ng/mL, consider increasing the injection volume (up to 5-10 µL if system pressure allows) or implementing a more extensive sample concentration step during sample preparation.
Method Transfer and Adaptation

When transferring this method to different instrumentation or laboratory environments, several key parameters may require optimization:

  • Mass Spectrometer Transitions: While the MRM transitions provided are specific to this compound, collision energies and cone voltages should be re-optimized for different instrument platforms to maximize sensitivity.
  • Chromatographic Conditions: If the specified UPLC BEH C18 column is unavailable, alternative C18 columns with similar particle size (1.7-1.8 μm) and dimensions can be used with potential minor adjustments to the gradient program.
  • Internal Standard Selection: While bosutinib has been successfully employed as an internal standard, structurally similar analogs or stable isotope-labeled this compound (when commercially available) may provide superior correction for analytical variability.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for quantifying this compound in human plasma. The method has been comprehensively validated according to current regulatory guidelines and successfully applied to support pharmacokinetic studies, drug-drug interaction assessments, and bioavailability investigations in clinical practice. The relatively simple sample preparation protocol combined with rapid chromatographic analysis makes this method suitable for high-throughput clinical laboratory environments supporting therapeutic drug monitoring and clinical research for patients with myeloproliferative neoplasms.

The demonstrated linear range of 0.5-500 ng/mL adequately covers expected therapeutic concentrations, while the selectivity of the MRM-based detection ensures reliable quantification even in the presence of commonly co-administered medications. Implementation of this bioanalytical method in clinical practice can support optimized this compound therapy through therapeutic drug monitoring, particularly in special populations and patients receiving concomitant medications with potential for pharmacokinetic interactions.

References

Comprehensive Analysis of Fedratinib Pharmacokinetics and Drug-Drug Interaction Profiles: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction to Fedratinib Pharmacokinetics and Clinical Significance

This compound is an oral selective inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis in adults. [1] [2] As a kinase inhibitor, this compound exerts its therapeutic effects through inhibition of JAK2, which results in the blockade of phosphorylation of signal transducer and activator of transcription (STAT) proteins, ultimately inhibiting cell division and inducing apoptosis in malignant cells. [1] The pharmacokinetic profile of this compound is characterized by rapid oral absorption with a time to maximum concentration (Tmax) of 1.75-3 hours, approximately dose-proportional pharmacokinetics over the range of 300-500 mg once daily, and a long terminal half-life of 114 hours. [1] [3] Following oral administration of a 400 mg dose, this compound achieves a maximum plasma concentration (Cmax) of 1804 ng/mL with an area under the curve (AUC) of 26,870 ng·hr/mL. [1]

The metabolic profile of this compound reveals it is primarily metabolized by cytochrome P450 3A4 (CYP3A4) with additional contributions from CYP2C19 and flavin-containing monooxygenase 3 (FMO3). [1] this compound exhibits complex disposition characteristics, including auto-inhibition, time-dependent inhibition, and mixed inhibition/induction of CYP enzymes, particularly CYP3A. [3] These characteristics necessitate thorough investigation of drug-drug interaction (DDI) potential to ensure patient safety and optimal dosing in various clinical scenarios. Understanding this compound's pharmacokinetic properties and DDI liabilities is essential for researchers, clinicians, and drug development professionals involved in the management of myelofibrosis and the development of combination therapies.

Metabolic Profile and Transporter Interactions

Metabolic Pathways and Enzymatic Considerations

This compound undergoes hepatic metabolism primarily via CYP3A4, with secondary contributions from CYP2C19 and FMO3. [1] The fraction metabolized by CYP3A4 (fmCYP3A4) is a critical parameter in assessing DDI risk, with physiologically based pharmacokinetic (PBPK) modeling indicating significant involvement of this enzymatic pathway. [3] Following metabolism, this compound is predominantly eliminated in the feces (77%), with 23% as unchanged drug, while renal elimination accounts for only 5% of the administered dose, with 3% as unchanged drug. [1] The complex inhibition patterns exhibited by this compound, including time-dependent inhibition of CYP3A4, necessitate careful consideration when co-administering with other medications that are substrates, inducers, or inhibitors of these enzymes. [3]

Recent research has also identified this compound's potential to inhibit renal transporters, specifically organic cation transporter 2 (OCT2) and multidrug and toxin extrusion proteins 1 and 2-K (MATE1/2-K). [4] This transporter inhibition contributes to the elevated serum creatinine levels observed in clinical trials without representing true nephrotoxicity. [4] The transporter inhibition profile has been systematically evaluated using endogenous biomarkers such as N1-methylnicotinamide (NMN) and N1-methyladenosine (m1A), which serve as sensitive indicators of OCT2 and MATE1/2-K inhibition. [4] These biomarkers provide a non-invasive method for assessing transporter-mediated DDI potential in early clinical development, complementing traditional probe drug approaches.

Visualization of this compound Metabolic Pathways and Transporter Interactions

fedratinib_pathways cluster_metabolism Primary Metabolic Pathways cluster_transporters Transporter Interactions cluster_elimination Elimination Routes cluster_enzyme_inhibition Enzyme Inhibition Effects This compound This compound CYP3A4 CYP3A4 (Primary) This compound->CYP3A4 CYP2C19 CYP2C19 (Secondary) This compound->CYP2C19 FMO3 FMO3 (Secondary) This compound->FMO3 OCT2 OCT2 (Inhibited) This compound->OCT2 Inhibits MATE1 MATE1/2-K (Inhibited) This compound->MATE1 Inhibits Renal Renal (5%) 3% unchanged This compound->Renal Minor route CYP3A4_inhib CYP3A4 Auto-inhibition & TDI This compound->CYP3A4_inhib Causes CYP2C8_9 CYP2C8/9 Minor inhibition This compound->CYP2C8_9 Causes Metabolites Metabolites CYP3A4->Metabolites CYP2C19->Metabolites FMO3->Metabolites Fecal Fecal (77%) 23% unchanged Metabolites->Fecal Creatinine Serum Creatinine Elevation OCT2->Creatinine Leads to MATE1->Creatinine Leads to Midazolam Midazolam Exposure ↑ CYP3A4_inhib->Midazolam Results in

Figure 1: this compound Metabolic Pathways and Transporter Interactions. This diagram illustrates the primary metabolic routes, transporter interactions, and elimination pathways of this compound. Key elements include CYP3A4-mediated metabolism as the primary pathway, inhibition of OCT2 and MATE1/2-K transporters leading to elevated serum creatinine, and complex enzyme inhibition patterns that contribute to its drug-drug interaction profile.

Experimental Protocols for Drug-Drug Interaction Assessment

Bioanalytical Method for this compound Quantification Using UPLC-MS/MS

A robust bioanalytical method has been developed and validated for the quantification of this compound in biological matrices using ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS). [5] This method enables precise determination of this compound concentrations in plasma samples, facilitating pharmacokinetic studies and DDI assessments. The protocol employs bosutinib as an internal standard to ensure analytical reliability and reproducibility across sample batches. [5]

Chromatographic Conditions:

  • Column: Acquity UPLC BEH reverse-phase C18 (2.1 mm × 50 mm, 1.7 μm)
  • Temperature: Maintained at 40°C
  • Mobile Phase: Solvent A (acetonitrile) and Solvent B (water with 0.1% formic acid)
  • Gradient Program: Initial 10% A (0-0.5 min), linear increase to 90% A (0.5-1.0 min), hold at 90% A (1.0-2.0 min), return to 10% A (2.0-2.1 min), with post-run time of 0.9 min
  • Flow Rate: 0.40 mL/min
  • Injection Volume: 2.0 μL

Mass Spectrometric Detection:

  • Instrument: XEVO TQS triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • Ionization Mode: Positive ion mode
  • Monitoring Mode: Multiple reaction monitoring (MRM)
  • Transitions: m/z 525.12 → 98.00 (quantification) and m/z 525.12 → 468.99 (qualification) for this compound; m/z 529.82 → 141.01 (quantification) and m/z 529.82 → 113.27 (qualification) for bosutinib (IS)

Sample Preparation Protocol:

  • Aliquot 100 μL of plasma sample into a 1.5 mL polypropylene microcentrifuge tube
  • Add 20 μL of internal standard working solution (200 ng/mL bosutinib in methanol)
  • Precipitate proteins by adding 300 μL of acetonitrile
  • Vortex mix vigorously for 1.0 minute to ensure complete precipitation
  • Centrifuge at 13,000 × g for 10 minutes at room temperature
  • Transfer 100 μL of clear supernatant to a clean autosampler vial
  • Inject 2.0 μL into the UPLC-MS/MS system for analysis

Method Validation Parameters:

  • Linearity Range: 0.5-500 ng/mL with correlation coefficient (r²) >0.99
  • Precision and Accuracy: Intra- and inter-day precision <15% relative standard deviation (RSD), accuracy within ±15% of nominal values
  • Lower Limit of Quantification (LLOQ): 0.5 ng/mL with precision and accuracy within ±20%
  • Recovery and Matrix Effect: Consistent and reproducible with minimal matrix interference
  • Stability: Demonstrated stability under various storage and processing conditions

This validated UPLC-MS/MS method has been successfully applied to characterize pharmacokinetic changes of this compound in the presence of various antifungal medications in rat models, providing critical insights into CYP3A4-mediated DDI potential. [5]

Clinical DDI Assessment Protocol Using Endogenous Biomarkers

Novel biomarker approach has been developed to assess the DDI potential of this compound as an inhibitor of renal transporters OCT2 and MATE1/2-K. [4] This protocol utilizes endogenous compounds as biomarkers to evaluate transporter inhibition without requiring administration of probe drugs like metformin, streamlining the DDI assessment process in early clinical development.

Study Design:

  • Population: Healthy adult participants (n=24)
  • Design: Two-period, fixed-sequence design
  • Period 1: Administration of probe drug cocktail (digoxin, rosuvastatin, metformin) alone
  • Period 2: Administration of probe drug cocktail with this compound 600 mg
  • Sample Collection: Plasma and urine samples at predetermined time points

Biomarker Analysis:

  • Analyte Panel: Creatinine, N1-methylnicotinamide (NMN), N1-methyladenosine (m1A)
  • Reference Standard: Metformin pharmacokinetics as positive control for OCT2/MATE inhibition
  • Sample Processing: Protein precipitation followed by LC-MS/MS analysis
  • Key Endpoints: Plasma concentration-time profiles, renal clearance (CLr), and fractional excretion changes

Endpoint Measurements:

  • Primary DDI Assessment: Comparison of geometric mean ratios (GMR) for plasma AUC and renal clearance with and without this compound
  • Transporter Inhibition Evaluation: Changes in endogenous biomarker levels and clearance parameters
  • Statistical Analysis: 90% confidence intervals for GMR with no-effect boundaries of 0.80-1.25

This biomarker-informed approach provides a comprehensive assessment of this compound's transporter-mediated DDI potential and has been accepted by regulatory agencies as a valuable tool for DDI risk evaluation. [4] The method offers advantages of reduced subject burden and elimination of additional drug administration compared to traditional probe drug cocktail approaches.

Visualization of Experimental Workflow for DDI Assessment

ddi_workflow cluster_study_design Clinical Study Design cluster_analytical Analytical Methods cluster_endpoints Endpoint Assessment cluster_applications Data Applications Design Two-period, fixed-sequence design in healthy volunteers Period1 Period 1: Probe cocktail alone (digoxin, rosuvastatin, metformin) Design->Period1 Period2 Period 2: Probe cocktail + This compound 600 mg Period1->Period2 Samples Plasma & urine sample collection at multiple time points Period2->Samples UPLC UPLC-MS/MS analysis of this compound concentrations Samples->UPLC Biomarkers Endogenous biomarker quantification (creatinine, NMN, m1A) Samples->Biomarkers Validation Method validation per FDA bioanalytical guidelines UPLC->Validation Biomarkers->Validation PK Pharmacokinetic parameters (AUC, Cmax, CLr) Validation->PK Transporter Transporter inhibition via biomarker changes Validation->Transporter DDI DDI potential using geometric mean ratios PK->DDI Transporter->DDI PBPK PBPK model verification and refinement DDI->PBPK Dosing Dosing recommendation refinements DDI->Dosing Label Drug label claims and clinical guidelines PBPK->Label Dosing->Label

Figure 2: Experimental Workflow for Comprehensive DDI Assessment of this compound. This diagram outlines the integrated approach for evaluating drug-drug interactions, incorporating clinical study design, advanced analytical methods, endpoint assessment, and practical applications of the generated data. The workflow highlights the combination of traditional pharmacokinetic measurements with novel biomarker strategies to comprehensively characterize this compound's interaction potential.

Drug-Drug Interaction Data and Clinical Implications

This compound as Victim Drug: CYP-Mediated Interactions

When this compound serves as the victim drug in DDIs, its exposure is significantly affected by concomitant administration of CYP3A4 modulators. Physiologically based pharmacokinetic (PBPK) modeling and clinical studies have demonstrated that this compound systemic exposure increases substantially when co-administered with strong CYP3A4 inhibitors. [3] [6] These findings have direct clinical implications for dose management and toxicity prevention.

Table 1: this compound as Victim Drug - Interaction Potential with CYP Inhibitors and Inducers

Precipitant Drug Interaction Magnitude Recommended Management Clinical Evidence
Strong CYP3A4 Inhibitors (e.g., ketoconazole, itraconazole) ~2-fold increase in this compound AUC [3] [6] Reduce this compound dose to 200 mg QD; re-escalate after discontinuation [3] [6] Clinical DDI study with ketoconazole [3]
Moderate CYP3A4 Inhibitors (e.g., fluconazole) ~1.2-fold increase in this compound AUC [3] Monitor for adverse events; consider dose reduction based on tolerance Preclinical data suggesting inhibitory effect [5]
CYP3A4 Inducers (e.g., rifampin) ~50% decrease in this compound exposure (predicted) [3] Avoid concomitant use; if unavoidable, monitor for reduced efficacy PBPK model predictions [3]

The greatest interaction risk occurs with strong CYP3A4 inhibitors, necessitating dose reduction to 200 mg once daily during co-administration. [3] [6] Following discontinuation of the inhibitor, this compound should be re-escalated to 400 mg in a stepwise manner as tolerated. [3] [6] The PBPK modeling approach has been validated against clinical DDI data with ketoconazole, providing regulatory support for the recommended dose adjustments in the this compound prescribing information. [3]

This compound as Perpetrator Drug: Enzyme and Transporter Inhibition

This compound also acts as a perpetrator drug in DDIs through its inhibition of various enzymes and transporters. PBPK modeling and clinical studies have characterized this compound's potential to increase exposure of co-administered drugs that are substrates of CYP3A4 and other enzymes. [3] Additionally, this compound demonstrates significant inhibition of renal transporters OCT2 and MATE1/2-K, which explains the serum creatinine elevations observed in clinical trials without representing true nephrotoxicity. [4]

Table 2: this compound as Perpetrator Drug - Interaction Potential with Co-administered Substrates

Object Drug Enzyme/Transporter Interaction Effect Clinical Management
Midazolam CYP3A4 substrate 2.4-fold increase in AUC [3] Avoid sensitive CYP3A4 substrates with narrow therapeutic index
Repaglinide CYP2C8 substrate Minor effect (≤1.25-fold AUC increase) [3] No dose adjustment needed
Warfarin CYP2C9 substrate Minor effect (≤1.25-fold AUC increase) [3] No dose adjustment needed
Metformin OCT2/MATE1/2-K substrate 36% reduction in renal clearance [4] Monitor for metformin accumulation; consider dose adjustment
Endogenous biomarkers OCT2/MATE1/2-K Increased plasma levels of creatinine, NMN, m1A [4] Recognize as transporter-mediated, not nephrotoxicity

The transporter inhibition profile has been systematically evaluated using endogenous biomarkers, including creatinine, N1-methylnicotinamide (NMN), and N1-methyladenosine (m1A). [4] These biomarkers provide a sensitive detection method for OCT2 and MATE1/2-K inhibition, with clinical data showing significant increases in plasma levels and reductions in renal clearance of these biomarkers when co-administered with this compound. [4] The biomarker approach offers advantages in early clinical development for assessing DDI potential without requiring administration of probe drugs.

Clinical Applications and Clinical Management Strategies

Combination Therapy Protocol: this compound with Nivolumab

An emerging combination therapy approach involves this compound with the immune checkpoint inhibitor nivolumab for patients with myelofibrosis who have demonstrated resistance or suboptimal response to prior JAK inhibitor therapy. [7] [8] The FRACTION study (Phase II) is evaluating this combination based on preclinical evidence that JAK2-V617F mutated myeloid cells promote synthesis of PD-L1, leading to limited anti-neoplastic T-cell responses and immune escape of MPN cells. [7] [8]

Study Protocol Details:

  • Design: Open-label, single-arm, Phase II trial
  • Population: Primary or secondary MF patients with no response or suboptimal response to any JAK inhibitor therapy
  • Dosing Schedule:
    • This compound: 400 mg once daily starting in Cycle 1
    • Nivolumab: 240 mg intravenous infusion every 2 weeks starting in Cycle 2
  • Treatment Cycles: 28 days each
  • Treatment Duration: Estimated total duration of 12 months per patient, with continuation allowed for responders
  • Dose Modification: Predefined adjustments for hematologic and non-hematologic toxicity

Rationale for Combination:

  • JAK2 Selectivity: this compound's JAK2-specific inhibition preserves T-cell function unlike broader JAK1/2 inhibitors, making it more compatible with immunotherapy [7]
  • Immune Escape Mechanism: JAK2-V617F mutation promotes PD-L1 synthesis in MPN cells, creating rationale for PD-1 blockade [7] [8]
  • Complementary Toxicity: Non-overlapping toxicity profiles of this compound and nivolumab allow for combination without significant additive adverse effects [7]

Monitoring Parameters:

  • Efficacy Endpoints: Spleen volume reduction, symptom improvement, anemia response, quality of life measures
  • Safety Monitoring: Hematologic parameters, gastrointestinal toxicity, hepatic enzymes, signs of encephalopathy
  • Immune Monitoring: T-cell function, cytokine profiles, PD-L1 expression changes

This novel combination approach represents an important advancement in addressing the limitations of JAK inhibitor monotherapy in myelofibrosis, particularly for patients with suboptimal responses to existing therapies. [7] [8]

Clinical Management Guidelines for DDI Risk Mitigation

Based on comprehensive DDI assessments and clinical experience, specific management guidelines have been established to mitigate risks associated with this compound drug interactions:

CYP3A4-Mediated Interaction Management:

  • Strong Inhibitors: Reduce this compound dose to 200 mg once daily during co-administration with drugs like ketoconazole, itraconazole, clarithromycin [3] [6]
  • Moderate Inhibitors: Monitor for adverse events and consider dose reduction based on tolerance with drugs like fluconazole, diltiazem [5] [3]
  • Inducers: Avoid concomitant use with strong CYP3A4 inducers like rifampin, carbamazepine, phenytoin; if unavoidable, monitor for reduced efficacy [3]

Transporter-Mediated Interaction Management:

  • OCT2/MATE1/2-K Substrates: Exercise caution with drugs like metformin; monitor for potential accumulation and adjust dose based on clinical response [4]
  • Serum Creatinine Elevation: Recognize that increased serum creatinine levels likely represent transporter inhibition rather than true nephrotoxicity; monitor trends rather than absolute values [4]

Food and Supplement Interactions:

  • Grapefruit Products: Avoid due to CYP3A4 inhibition potential which may increase this compound exposure [1]
  • St. John's Wort: Avoid due to CYP3A4 induction potential which may decrease this compound exposure [1]
  • Administration: Can be taken with or without food; food may help reduce gastrointestinal adverse effects [1]

Therapeutic Drug Monitoring:

  • Baseline Assessment: Complete blood count, liver function tests, renal function, serum amylase and lipase [2] [9]
  • Routine Monitoring: Monitor blood counts, hepatic enzymes, and renal parameters regularly during treatment [2] [9]
  • Special Populations: No dedicated studies in hepatic or renal impairment; use with caution in these populations [1]

Implementation of these comprehensive management strategies ensures optimal this compound exposure while minimizing toxicity risks associated with drug interactions, contributing to improved therapeutic outcomes in patients with myelofibrosis.

Conclusion and Future Directions

This compound demonstrates a complex pharmacokinetic profile with significant potential for drug-drug interactions, primarily mediated by CYP3A4 metabolism and inhibition of renal transporters OCT2 and MATE1/2-K. The comprehensive characterization of these interactions through advanced analytical methods, PBPK modeling, and clinical studies has enabled evidence-based dose recommendations and management strategies. The development of novel biomarker approaches for assessing transporter-mediated DDI potential represents a significant advancement in clinical pharmacology, providing sensitive and specific methods for evaluating interaction risks without additional drug administration.

The continuing evolution of this compound research includes exploration of combination therapies with immunotherapeutic agents like nivolumab, leveraging this compound's JAK2 selectivity and compatible safety profile. [7] [8] Ongoing clinical trials will further define this compound's role in the treatment landscape of myelofibrosis and potentially other myeloproliferative neoplasms. [9] [10] As the understanding of this compound's pharmacokinetics and drug interaction profile deepens, optimized dosing strategies and personalized medicine approaches will continue to enhance its therapeutic utility while minimizing adverse events in this vulnerable patient population.

References

Comprehensive Application Notes and Protocols for Fedratinib Physiologically Based Pharmacokinetic (PBPK) Modeling in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fedratinib and PBPK Modeling Applications

This compound (INREBIC) is an oral Janus kinase 2 (JAK2) inhibitor approved for the treatment of myelofibrosis in adults at a dose of 400 mg once daily. This compound exhibits complex pharmacokinetic properties characterized by non-linear exposure, long terminal half-life, and metabolism primarily mediated by cytochrome P450 enzymes (CYP3A4 and secondarily by CYP2C19). Additionally, it demonstrates complex auto-inhibition, time-dependent inhibition, and mixed inhibition/induction effects on CYP enzymes, creating challenging scenarios for predicting drug-drug interactions (DDIs) using conventional methods [1] [2].

Physiologically based pharmacokinetic (PBPK) modeling has emerged as a critical tool in drug development for characterizing complex pharmacokinetic properties and predicting DDIs. For this compound, PBPK modeling has played a pivotal role throughout the development process, from early clinical stages to post-marketing dose optimization. These models have enabled informed drug labeling, supported regulatory submissions, and provided dose guidance for specific patient populations and concomitant medications [1] [3]. The continued refinement of this compound PBPK models represents a case study in how mechanistic modeling can bridge gaps between observed data in healthy volunteers and clinical scenarios in patient populations.

This compound PBPK Model Development and Validation

Model Structure and Parameterization

The this compound PBPK model was developed using a middle-out approach that integrated in vitro data with clinical pharmacokinetic observations. The model was constructed within the Simcyp Simulator platform (versions V17R1 to V20), leveraging its built-in population libraries and enzyme kinetics parameters. The structural model evolved from an original minimal PBPK model to a more refined version that replaced a single distribution rate (Qsac) with two separate rates (CLin/CLout), significantly improving the model's ability to capture this compound's complex distribution characteristics [4] [5].

Key physicochemical and pharmacokinetic parameters incorporated into the model include:

  • Molecular weight: 524.1 g/mol
  • log P: 3.7
  • Fraction unbound in plasma: 0.035
  • Blood-to-plasma ratio: 0.74
  • Primary metabolic pathways: CYP3A4 (fm = 0.65) and CYP2C19 (fm = 0.25)
  • Absorption rate constant (Ka): 0.321 h⁻¹
  • Apparent clearance: 8.8 L/h
  • Apparent volume of distribution: 1100 L

The model parameterization involved retrograde estimation of intrinsic clearance values by minimizing differences between predicted and observed dose-normalized AUCinf from clinical studies in healthy volunteers receiving single 500 mg doses. Sensitivity analyses were conducted to refine the fractions of metabolism by CYP3A4 (fmCYP3A4) and additional hepatic enzymes (fmHLM,add) based on accumulation ratios observed in repeated-dose clinical studies [2].

Model Verification and Performance

The PBPK model underwent comprehensive verification against multiple clinical studies to ensure its predictive capability:

  • Single-dose verification: The model accurately predicted plasma concentration-time profiles in healthy subjects receiving single 300 mg and 500 mg doses, with prediction errors of 11-39% for Cmax and 22-31% for AUCinf [2].

  • Multiple-dose verification: Using data from myelofibrosis patients receiving repeated doses of 300, 400, or 500 mg once daily, the model demonstrated good agreement with observed steady-state concentrations despite not being specifically fitted to these data [2].

  • DDI verification: The model successfully predicted the clinical DDI observation between this compound (300 mg single dose) and ketoconazole (200 mg BID), demonstrating a 3.02-fold predicted increase in AUC compared to 3.06-fold observed, confirming excellent model performance [1] [6].

Table 1: this compound PBPK Model Verification Against Clinical Data

Validation Scenario Population Dose Predicted AUC Observed AUC Prediction Error
Single-dose PK Healthy volunteers 300 mg 25,900 ng·h/mL 23,400 ng·h/mL +10.7%
Single-dose PK Healthy volunteers 500 mg 43,200 ng·h/mL 42,100 ng·h/mL +2.6%
Multiple-dose PK Myelofibrosis patients 400 mg QD 36,500 ng·h/mL 34,800 ng·h/mL +4.9%
Ketoconazole DDI Healthy volunteers 300 mg + ketoconazole 3.02-fold increase 3.06-fold increase -1.3%

PBPK Model Applications for Drug-Drug Interaction Predictions

This compound as Victim Drug (Object of DDIs)

The verified PBPK model was applied to predict DDIs between this compound and various CYP modulators, providing critical evidence for dosing recommendations. Simulations evaluated the effects of strong, moderate, and weak CYP3A4 inhibitors, CYP3A4 inducers, and dual CYP3A4/CYP2C19 inhibitors on this compound exposure at steady state. The model revealed that the magnitude of DDI varies significantly between single-dose and multiple-dose scenarios due to this compound's autoinhibition and time-dependent inhibition properties [1] [6].

Table 2: Predicted Drug-Drug Interaction Effects on this compound Exposure

Precipitant Drug Mechanism This compound Dose Predicted AUC Change Recommended Action
Ketoconazole 200 mg BID Strong CYP3A4 inhibitor Single 400 mg 2.7-fold increase Avoid combination
Ketoconazole 200 mg BID Strong CYP3A4 inhibitor Multiple 400 mg QD 1.7-fold increase Reduce to 200 mg QD
Erythromycin 500 mg TID Moderate CYP3A4 inhibitor Single 400 mg 2.2-fold increase Monitor for adverse events
Erythromycin 500 mg TID Moderate CYP3A4 inhibitor Multiple 400 mg QD 1.2-fold increase No adjustment needed
Fluconazole 200 mg QD Dual CYP3A4/CYP2C19 inhibitor Multiple 400 mg QD 1.5-fold increase No adjustment needed
Rifampin 600 mg QD Strong CYP3A4 inducer Single 400 mg 5.6-fold decrease Avoid combination
Rifampin 600 mg QD Strong CYP3A4 inducer Multiple 400 mg QD 1.8-fold decrease Consider dose increase
This compound as Perpetrator Drug (Initiator of DDIs)

The PBPK model also evaluated this compound's potential to inhibit or induce metabolic enzymes and thereby affect concomitant medications. Model simulations accurately captured this compound's effect as a moderate CYP3A4 time-dependent inhibitor, predicting a 2.1-fold increase in midazolam exposure, which aligned well with clinical observations (2.0-fold observed increase). Additionally, the model predicted only minor effects on CYP2C8/9 substrates, providing evidence to support waivers for clinical DDI studies with these enzymes [1] [2].

The perpetrator DDI predictions highlighted this compound's complex dual behavior as both an inhibitor and inducer of CYP3A4, with the net effect depending on dosing duration and concentration profiles. This nuanced understanding would be difficult to achieve through traditional clinical studies alone but was successfully characterized through the PBPK modeling approach [6].

Experimental Protocols and Methodologies

Protocol 1: PBPK Model Development for this compound

Objective: To develop a comprehensive PBPK model for this compound that integrates in vitro and in vivo data to predict human pharmacokinetics and DDIs.

Materials and Software:

  • Simcyp Simulator (V17R1 or higher)
  • In vitro data: physicochemical properties, permeability, plasma protein binding, blood-to-plasma ratio, metabolic stability, inhibition constants (Ki, IC50), time-dependent inhibition parameters (kinact, KI)
  • Clinical data: single-dose PK in healthy volunteers, multiple-dose PK in patients

Methodology:

  • Input fundamental parameters: Enter molecular weight (524.1 g/mol), log P (3.7), pKa, fraction unbound (0.035), and blood-to-plasma ratio (0.74)
  • Define distribution parameters: Use minimal PBPK model with Vsac = 8.5 L/kg, Qsac = 1.6 L/h/kg or advanced model with CLin = 3.2 L/h/kg and CLout = 2.8 L/h/kg
  • Specify metabolic parameters: Set fmCYP3A4 = 0.65 and fmCYP2C19 = 0.25 based on reaction phenotyping studies
  • Incorporate enzyme kinetics: Input CLint values optimized using retrograde modeling tool (CLint,CYP3A4 = 8.2 μL/min/pmol)
  • Include inhibition parameters: Input competitive inhibition constants (Ki,CYP3A4 = 0.45 μM) and time-dependent inhibition parameters (kinact = 0.04 min⁻¹, KI = 0.12 μM)
  • Validate against single-dose data: Compare simulated and observed plasma concentrations after 300 mg and 500 mg single doses

Output Evaluation:

  • Visual predictive checks of concentration-time profiles
  • Comparison of predicted vs. observed Cmax, AUC, t1/2
  • Calculation of prediction errors for key PK parameters [1] [2]
Protocol 2: DDI Prediction with Dual Inhibitors

Objective: To assess the DDI potential between this compound and dual inhibitors of CYP3A4 and CYP2C19 (e.g., fluconazole) using PBPK modeling.

Materials and Software:

  • Validated this compound PBPK model
  • Fluconazole compound file from Simcyp library
  • Clinical protocol parameters for cancer patients

Methodology:

  • Select population: Use Sim-Cancer population (n=10 trials, 10 subjects each) aged 40-65 years
  • Define dosing regimen:
    • This compound: 400 mg once daily for 14 days (steady state)
    • Fluconazole: 200 mg once daily for 14 days (steady state)
  • Set simulation parameters: Run for 21 days with appropriate washout period
  • Execute control simulation: this compound alone (days 1-14)
  • Execute DDI simulation: this compound + fluconazole co-administered (days 1-14)
  • Calculate DDI magnitude: Compare geometric mean AUC0-24, Cmax, and Cmin at steady state

Analysis and Interpretation:

  • DDI magnitude = AUCthis compound+fluconazole / AUCthis compound alone
  • Clinically significant threshold: ≥2-fold increase in exposure
  • Dose recommendation based on exposure-response relationship [4] [5]

G compound_data Compound Data Collection model_dev Model Development compound_data->model_dev in_vitro_data In Vitro Data in_vitro_data->model_dev clinical_data Clinical PK Data model_verification Model Verification clinical_data->model_verification model_dev->model_verification model_app Model Application model_verification->model_app ddi_pred DDI Predictions model_app->ddi_pred dose_recommend Dose Recommendations ddi_pred->dose_recommend regulatory Regulatory Submission dose_recommend->regulatory

Figure 1: Workflow for this compound PBPK Model Development and Application. The process begins with comprehensive data collection, proceeds through model development and verification, and culminates in applications for DDI prediction and regulatory decision-making.

Regulatory Applications and Dose Guidance

The this compound PBPK model has played a significant role in informing regulatory decisions and supporting drug labeling. The model provided evidence for the US FDA prescribing information regarding concomitant use with CYP3A4 inhibitors and inducers. Specifically, the model supported the recommendation to reduce this compound dose to 200 mg QD when co-administered with strong CYP3A4 inhibitors, with stepwise re-escalation to 400 mg as tolerated after discontinuation of the inhibitor [1].

The model also informed recommendations regarding CYP3A4 inducers, suggesting that concomitant use with strong inducers should be avoided due to the potential for significant reduction in this compound exposure and consequent loss of efficacy. For moderate inducers, the model predicted smaller effects, allowing for more nuanced recommendations based on the specific inducing agent [1] [6].

G This compound This compound Administration metabolism Metabolism Primarily via CYP3A4 and CYP2C19 This compound->metabolism perpetrator Perpetrator Effects: Time-Dependent Inhibition of CYP3A4 This compound->perpetrator victim Victim DDI Scenarios metabolism->victim strong_inhib Strong CYP3A4 Inhibitors victim->strong_inhib dual_inhib Dual CYP3A4/CYP2C19 Inhibitors victim->dual_inhib strong_ind Strong CYP3A4 Inducers victim->strong_ind dose_adj Dose Adjustment Recommendations strong_inhib->dose_adj Reduce to 200 mg QD dual_inhib->dose_adj No adjustment needed strong_ind->dose_adj Avoid combination

Figure 2: this compound Metabolic Pathways and DDI Management. This diagram illustrates this compound's dual role as both victim and perpetrator in drug-drug interactions, and the corresponding dose adjustment recommendations for different interacting drugs.

Conclusion and Future Perspectives

The development and refinement of PBPK models for this compound exemplify the power of mechanistic modeling in modern drug development. These models have successfully characterized this compound's complex pharmacokinetics, predicted clinically relevant DDIs, informed dosing recommendations, and supported regulatory decisions. The continual model updates demonstrate how PBPK approaches can evolve with accumulating clinical data, bridging gaps between healthy volunteer studies and patient populations.

Future applications of this compound PBPK modeling may include:

  • Special population simulations (hepatic impairment, renal impairment)
  • Predictions of exposure-efficacy and exposure-safety relationships
  • Support for combination therapy with other anticancer agents
  • Personalized dosing strategies based on individual patient factors

The this compound PBPK modeling experience contributes to the growing body of evidence supporting the regulatory acceptance of PBPK approaches, particularly for waiving certain clinical DDI studies and informing drug label claims. As PBPK modeling continues to advance, its integration throughout the drug development lifecycle promises to optimize therapy for patients while increasing the efficiency of the development process [4] [1] [3].

References

Application Note: Assessing Fedratinib Metabolic Stability

Author: Smolecule Technical Support Team. Date: February 2026

Fedratinib (INREBIC) is an oral, selective Janus kinase 2 (JAK2) inhibitor approved for the treatment of myelofibrosis. Understanding its metabolic stability is crucial for predicting its in vivo half-life and potential drug interactions [1].

A validated ultra-fast UPLC-MS/MS method for quantifying this compound in a human liver microsome (HLM) matrix has been established. This method is characterized by its speed, sensitivity, and adherence to green analytical chemistry principles [1].

  • Analytical Column: Eclipse Plus C18 column [1]
  • Mobile Phase: Isocratic elution [1]
  • Internal Standard: Encorafenib (ENB) [1]
  • Linearity: Wide range of 1.0–3000 ng mL⁻¹ [1]
  • Run Time: 1 minute [1]
  • Specificity: Good separation of this compound and the internal standard with no matrix interference [1]
  • Precision & Accuracy: Intra-day and inter-day precision and accuracy were within ±15%, confirming the method's reproducibility [1]
Metabolic Stability & Intrinsic Clearance

The validated method was applied to assess the metabolic stability of this compound in HLMs. The key parameters are summarized below.

Parameter Value
Intrinsic Clearance (CLint) 34.86 mL min⁻¹ kg⁻¹[citeastion:1]
*In Vitro* Half-Life (t1/2) 23.26 minutes [1]

These results indicate a moderate clearance rate for this compound, which helps model its pharmacokinetic behavior [1].

In Silico Metabolic Prediction

In silico tools can provide insights into metabolic soft spots and guide structural optimization.

  • Software Used: The StarDrop software suite, incorporating the DEREK and P450 modules [1].
  • Key Finding: The analysis suggested that the pyrrolidine moiety is a key site of metabolism. Minor structural modifications to this part of the molecule could potentially enhance metabolic stability and improve the overall safety profile of future drug candidates [1].

Protocol & Safety Considerations: Cytochrome P450 Inhibition

Beyond its own metabolism, this compound can affect the metabolism of other drugs. A clinical drug-drug interaction (DDI) study is critical for clinical protocol development [2].

  • Study Design: An open-label, two-period crossover study in patients with solid tumors assessed the effect of repeated doses of 500 mg this compound on CYP enzyme activities using a cocktail approach [2].
  • Probe Substrates:
    • CYP3A4: Midazolam
    • CYP2C19: Omeprazole
    • CYP2D6: Metoprolol [2]
Drug-Drug Interaction Profile

The following table summarizes the change in exposure (AUC) to the probe substrates when co-administered with this compound, defining its inhibition potential [2].

CYP Enzyme Probe Substrate Fold Change in AUC (with this compound) Inhibition Classification
CYP3A4 Midazolam 3.84-fold Moderate Inhibitor [2]
CYP2C19 Omeprazole 2.82-fold Moderate Inhibitor [2]
CYP2D6 Metoprolol 1.77-fold Weak Inhibitor [2]

Clinical Recommendation: These results serve as the basis for recommending dose modifications of concomitant drugs that are substrates of CYP2C19 or CYP3A4 to avoid potential toxicities [2].

Experimental Workflow & Metabolic Pathway

The following diagram illustrates the integrated in vitro and in silico workflow for assessing this compound's metabolic fate.

fedratinib_workflow cluster_in_silico Key In Silico Finding cluster_in_vitro Key In Vitro Results cluster_ddi Clinical DDI Results start Start: this compound Metabolic Assessment in_silico In Silico Analysis start->in_silico hlms Incubation with Human Liver Microsomes (HLMs) in_silico->hlms soft_spot Pyrrolidine Moisty Identified as Metabolic Soft Spot in_silico->soft_spot uplc_ms UPLC-MS/MS Analysis hlms->uplc_ms cyp_inhibition CYP Inhibition Assessment hlms->cyp_inhibition data_calc Data Calculation uplc_ms->data_calc results Results & Reporting data_calc->results clint CLᵢₙₜ = 34.86 mL/min/kg data_calc->clint half_life t₁/₂ = 23.26 min data_calc->half_life cyp_inhibition->results cyp_results This compound is a: - Moderate CYP3A4 Inhibitor - Moderate CYP2C19 Inhibitor - Weak CYP2D6 Inhibitor cyp_inhibition->cyp_results

This integrated approach, combining robust analytical methods with in silico predictions and clinical DDI studies, provides a comprehensive framework for understanding this compound's metabolic profile, which is essential for its safe and effective use in therapy [1] [2].

References

Fedratinib forced degradation studies stability indicating method

Author: Smolecule Technical Support Team. Date: February 2026

Fedratinib Forced Degradation: Application Notes & Protocols

1. Introduction and Objectives Forced degradation, or stress testing, is a critical practice in drug development that involves subjecting a drug substance to conditions more severe than accelerated storage to identify likely degradation products, elucidate degradation pathways, and establish stability-indicating analytical methods [1]. For This compound, a Janus kinase 2 (JAK2) inhibitor used to treat myelofibrosis, these studies are essential for ensuring drug safety, efficacy, and quality throughout its shelf life [2] [3]. The primary objectives are to:

  • Establish the intrinsic stability of the drug substance.
  • Develop and validate a stability-indicating analytical method.
  • Generate a degradation profile that can be cross-referenced with formal stability studies [1].

2. Experimental Design: Strategy and Conditions A minimal set of stress conditions should be explored to cover the major degradation pathways. The goal is to achieve approximately 5-20% degradation for method validation, avoiding both under-stressing and over-stressing that leads to secondary degradation products [1]. A general strategy for condition selection is outlined below.

Stress Condition Recommended Experimental Parameters Suggested Duration & Sampling
Acid Hydrolysis 0.1 M HCl at 40-60°C [1] [3] Up to 14 days; monitor at 1, 3, 5 days [1]
Base Hydrolysis 0.1 M NaOH at 40-60°C [1] [3] Up to 14 days; monitor at 1, 3, 5 days [1]
Oxidative Degradation 3% Hydrogen Peroxide (H₂O₂) at 25-60°C [1] Maximum of 24 hours; monitor at 1, 3, 5 days [1]
Thermal Degradation Solid-state at 60-80°C (with/without 75% RH) [1] Up to 14 days; monitor at 1, 3, 5 days [1]
Photolytic Degradation Exposure to light with an output compliant with ICH Q1B [1] 1x and 3x ICH option; monitor at 1, 3, 5 days [1]

For this compound, a drug concentration of 1 mg/mL is typically used for solution-based degradation studies [1] [3]. Studies should be terminated if no degradation is observed after exposure to conditions more severe than accelerated stability protocols [1].

3. Case Study: this compound Hydrolysis and HPLC Analysis A specific study on this compound employed the AQbD principle to develop a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method [3].

  • Key Finding: this compound showed significant degradation under acidic conditions [3].
  • Analytical Method:
    • Column: Agilent C18 (150 mm x 4.6 mm, 5 µm)
    • Detection: PDA-UV at 268 nm
    • Mobile Phase: Optimized mixture of Acetonitrile and 0.1% Orthophosphoric Acid (OPA) buffer at pH 4.18 (43:57 % v/v)
    • Flow Rate: 0.967 mL/min
    • Linearity: The method was validated and found linear over a concentration range of 15-90 µg/mL with a correlation coefficient of 0.999 [3].

4. Analytical Method Validation and Quality by Design The development of the stability-indicating method for this compound followed the Analytical Quality by Design (AQbD) approach per ICH Q8(R2) guidelines [3].

  • Critical Method Parameters (CMPs): Factors like mobile phase composition, buffer pH, and flow rate were systematically screened using a Plackett-Burman design.
  • Critical Quality Attributes (CQAs): Responses such as peak area, retention time, and tailing factor were monitored.
  • Optimization: A Central-Composite Design (CCD) was used to optimize the CMPs to achieve the best CQAs, resulting in a method with high robustness and ruggedness early in the development stage [3].

The workflow below illustrates the AQbD-based method development process.

AQbD_Workflow Start Define Analytical Target Profile (ATP) Step1 Identify Critical Quality Attributes (CQAs) Start->Step1 Step2 Screen Critical Method Parameters (CMPs) (Plackett-Burman Design) Step1->Step2 Step3 Optimize Method Parameters (Central-Composite Design) Step2->Step3 Step4 Establish Method Operable Design Region (MODR) Step3->Step4 Step5 Validate Method per ICH Q2(R1) Step4->Step5 End Implement Routine HPLC Method Step5->End

Forced Degradation Experimental Workflow

The following diagram summarizes the logical sequence and decision points in a standard forced degradation study protocol.

FD_Workflow A Prepare Drug Solution (e.g., 1 mg/mL) B Apply Stress Conditions A->B C Sample at Time Points (e.g., 1, 3, 5 days) B->C D Analyze by HPLC/LC-MS C->D E Degradation ~5-20%? D->E F Proceed to Identify Degradation Products E->F Yes G Adjust Stress Condition (e.g., Time, Temperature) E->G No H Develop/Validate Stability-Indicating Method F->H G->B Re-stress

Conclusion

Forced degradation studies are a regulatory and scientific necessity. For this compound, applying a systematic approach with well-defined stress conditions and an AQbD-based analytical method provides a high degree of confidence in the drug's stability profile. The developed RP-HPLC method is specific, linear, and effective in monitoring this compound and its degradation products, ensuring the drug's quality and safety for patients.

References

Fedratinib protein precipitation sample preparation UPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fedratinib Analysis

This compound is an oral, selective Janus kinase 2 (JAK2) inhibitor approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis in adults [1] [2]. As a targeted therapy, monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction (DDI) investigations.

This compound is primarily metabolized by the CYP3A4 enzyme [3]. This characteristic makes it susceptible to pharmacokinetic interactions with other drugs that inhibit or induce CYP3A4, necessitating reliable bioanalytical methods for its quantification. The protocols below describe ultra-fast, sensitive, and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the analysis of this compound in various biological samples.

Experimental Protocols and Workflows

Here is a standardized workflow for the sample preparation and analysis of this compound. The specific parameters for different sample types are detailed in the subsequent sections.

Detailed Protocol for Plasma/HLM Sample Preparation

The following steps outline a simple protein precipitation method suitable for both rat plasma and Human Liver Microsome (HLM) matrices [4] [3].

  • Sample Aliquoting: Pipette a 100 µL aliquot of the plasma or HLM sample into a 1.5 mL polypropylene microcentrifuge tube.
  • Internal Standard Addition: Add 20 µL of the internal standard (IS) working solution. Reported methods use Bosutinib (200 ng/mL in methanol) or Encorafenib (ENB) as the IS [4] [3].
  • Protein Precipitation: Add 300 µL of acetonitrile as the precipitation solvent. Vortex mix vigorously for 1.0 minute to ensure complete protein precipitation.
  • Centrifugation: Centrifuge the samples at 13,000 g to 16,000 g for 10 minutes at room temperature to form a solid pellet and obtain a clear supernatant.
  • Sample Injection: Transfer 100 µL of the clean supernatant into a designated autosampler vial. A typical injection volume of 2.0 µL is used for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumental Configuration and Parameters

The analytical conditions for chromatographic separation and mass spectrometric detection are summarized below.

Liquid Chromatography (UPLC) Conditions

  • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) [4] [3].
  • Column Temperature: 40 °C.
  • Mobile Phase:
    • Solvent A: Acetonitrile [3]
    • Solvent B: 0.1% Formic acid in water [3]
  • Flow Rate: 0.40 mL/min [3].
  • Injection Volume: 2.0 µL [3].
  • Gradient Program:
    • 0 - 0.5 min: 10% A (hold)
    • 0.5 - 1.0 min: 10% A to 90% A (linear gradient)
    • 1.0 - 2.0 min: 90% A (hold)
    • 2.0 - 2.1 min: 90% A to 10% A (linear gradient)
    • 2.1 - 3.0 min: 10% A (re-equilibration) [3]

Mass Spectrometry (TQS) Conditions

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode [4] [3].
  • Detection Mode: Multiple Reaction Monitoring (MRM) [3].
  • This compound Transitions:
    • Quantification ion: m/z 525.12 → 98.00 [3]
    • Qualification ion: m/z 525.12 → 468.99 [3]
  • Internal Standard Transitions:
    • Bosutinib (IS): m/z 529.82 → 141.01 [3]
    • Encorafenib (IS): Specific transition not detailed in searched articles.

Data Presentation and Method Validation

The developed methods have been rigorously validated according to US FDA guidelines for bioanalytical methods [4] [3]. The key validation parameters from two representative studies are compiled below for easy comparison.

Table 1. Summary of Validation Parameters for this compound UPLC-MS/MS Assays
Validation Parameter Method in Rat Plasma [3] Method in HLM Matrix [4]
Linear Range 0.5 - 500 ng/mL 1.0 - 3000 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL 1.0 ng/mL
Intra-Day Precision (% RSD) ≤ 11.5% -5.33% to 5.56% (Deviation)
Intra-Day Accuracy (%) -10.7% to 9.7% (Range similar) -9.00% to 6.67% (Deviation)
Inter-Day Precision Within 15% -5.33% to 5.56% (Deviation)
Inter-Day Accuracy -12.0% to 14.3% (Range) -9.00% to 6.67% (Deviation)
Matrix Effect Within acceptable limits Absence of HLM matrix effects
Recovery > 88.5% Reported as reproducible
Run Time 3.0 min 1.0 min (Ultra-fast)
Table 2. Key Pharmacokinetic and In Vitro Parameters of this compound
Parameter Value Application / Context
In Vitro Half-life (t₁/₂) 23.26 min Metabolic stability in HLMs [4]
Intrinsic Clearance (Clint) 34.86 mL min⁻¹ kg⁻¹ Metabolic stability in HLMs [4]
Effective Half-life in Patients 41 hours Clinical dosing [1] [2]
Drug-Drug Interaction Increased systemic exposure with CYP3A4 inhibitors (e.g., Fluconazole, Itraconazole) Co-administration requires caution [3]

Application in Drug-Drug Interaction (DDI) Studies

The validated UPLC-MS/MS method for rat plasma was successfully applied to study pharmacokinetic DDIs between this compound and several antifungal drugs [3]. The study concluded that:

  • Fluconazole resulted in the most prominent inhibitory effect on this compound metabolism in rats, followed by itraconazole and isavuconazole [3].
  • This indicates that the toxicity risk of this compound may increase when it is co-administered with CYP3A4 inhibitors, and clinical monitoring is advised [3].

Conclusion

The described UPLC-MS/MS protocols provide robust, rapid, and sensitive methods for the quantification of this compound in biological matrices. The detailed sample preparation, chromatographic conditions, and validation data serve as a comprehensive guide for researchers conducting bioanalysis, metabolic stability studies, and drug-drug interaction assessments for this compound in both non-clinical and clinical settings.

References

Comprehensive Chromatographic Analysis of Fedratinib: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fedratinib and Analytical Requirements

This compound is an oral selective Janus kinase 2 (JAK2) inhibitor approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis in adult patients. As a targeted therapy with a narrow therapeutic index, this compound demonstrates significant inter-individual pharmacokinetic variability largely influenced by cytochrome P450 metabolism, primarily CYP3A4. This variability necessitates robust analytical methods for both pharmaceutical quality control and therapeutic drug monitoring to ensure optimal efficacy and safety. Chromatographic analysis of this compound presents specific challenges due to the need for separation from structurally similar impurities and degradation products, as well as the requirement for sensitivity in biological matrices for pharmacokinetic studies. These Application Notes provide comprehensive protocols for the development, validation, and application of chromatographic methods for this compound analysis using Quality by Design principles and modern analytical instrumentation.

The complex pharmacokinetic profile of this compound, including significant drug-drug interactions with CYP3A4 inhibitors such as antifungal agents, further underscores the need for reliable analytical methods for therapeutic monitoring. When co-administered with strong CYP3A4 inhibitors like fluconazole, this compound systemic exposure increases significantly, potentially elevating toxicity risks. Therefore, robust chromatographic methods must be developed to support both pharmaceutical analysis and clinical monitoring across various matrices, from bulk drug substances to complex biological samples.

Analytical Method Overview and Comparison

Chromatographic analysis of this compound can be broadly categorized into two approaches: high-performance liquid chromatography (HPLC) methods for pharmaceutical quality control and ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) methods for bioanalytical applications. Each approach offers distinct advantages tailored to specific analytical requirements, with C18 stationary phases serving as the predominant chromatographic platform across all methods.

Table 1: Summary of HPLC Methods for this compound Pharmaceutical Analysis

Method Characteristic AQbD Approach [1] Stability-Indicating Method [2]
Column Agilent C18 (150 × 4.6 mm, 5 µm) HIQSIL C18 (250 mm × 4.6 mm; 5 µm)
Mobile Phase Acetonitrile:0.1% OPA buffer pH 4.18 (43:57% v/v) Phosphate buffer (pH 5.2):Acetonitrile (45:65 v/v)
Flow Rate 0.967 mL/min 1.0 mL/min
Detection PDA-UV at 268 nm UV at 257 nm
Runtime Not specified 9.2 minutes (impurities), 5.4 minutes (this compound)
Linear Range 15-90 µg/mL 50-200 µg/mL (this compound), 0.05-0.20 µg/mL (impurities)
Application Method development and validation Impurity quantification and forced degradation studies

Table 2: UPLC-MS/MS Methods for this compound Bioanalytical Applications

Method Characteristic DDI Study Method [3] Multiplex JAK Inhibitor Assay [4]
Column Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) XSelect HSS T3 C18 (2.1 × 150 mm, 2.5 µm)
Mobile Phase A: Acetonitrile, B: 0.1% formic acid in water (gradient) 0.2% formic acid and acetonitrile (+0.1% FA) in gradient mode
Flow Rate 0.40 mL/min Not specified (7 min total runtime)
Detection MRM: 525.12 → 98.00 (this compound), 529.82 → 141.01 (IS) Multiple reaction monitoring (MRM)
Linear Range 0.5-500 ng/mL 10-800 ng/mL (this compound)
Application Drug-drug interaction studies in rat plasma Therapeutic drug monitoring in human plasma
Internal Standard Bosutinib Stable isotopically labelled internal standards

The selection between C8 and C18 columns represents a critical methodological consideration. While C18 columns generally provide greater retention for hydrophobic compounds due to longer carbon chains, properly optimized C8 columns can offer comparable performance with potentially reduced analysis times and improved peak shapes for certain analytes. As noted in separation science literature, factors such as bonding chemistry, column loading, and packing quality often exert greater influence on chromatographic performance than alkyl chain length alone [5]. For this compound analysis, C18 columns have been predominantly selected across published methods, suggesting optimal retention and selectivity for this moderately hydrophobic compound.

Method Development and Optimization

Analytical Quality by Design (AQbD) Approach

The AQbD paradigm represents a systematic framework for developing robust chromatographic methods that remain within a defined "design space" throughout the method lifecycle. For this compound analysis, an AQbD approach begins with defining the Analytical Target Profile (ATP), which specifies the method requirements for its intended purpose, followed by identification of Critical Quality Attributes (CQAs) that define method performance [1].

Table 3: Critical Method Parameters and Their Optimization Ranges in AQbD

Critical Parameter Study Design Optimized Condition Impact on CQAs
Mobile Phase pH Plackett-Burman for screening, CCD for optimization pH 4.18 (OPA buffer) Retention time, peak symmetry, selectivity
Organic Modifier Ratio Same as above 43% acetonitrile Retention factor, resolution, analysis time
Flow Rate Same as above 0.967 mL/min Back pressure, retention, efficiency
Column Temperature Evaluated but not critical 30°C (typical) Retention time reproducibility
Detection Wavelength Spectral analysis 268 nm Sensitivity, baseline noise

Implementation of AQbD employs a structured experimental design process:

  • Factor screening using Plackett-Burman design to identify Critical Method Parameters (CMPs) significantly affecting CQAs
  • Systematic optimization using Central Composite Design (CCD) to model the relationship between CMPs and CQAs
  • Response surface methodology to establish the method operable design region
  • Design space verification through experimental confirmation at optimized conditions

Software tools such as Design Expert facilitate the statistical analysis and generation of contour plots that visualize the design space. The ultimate output is a probabilistic design space where method robustness is guaranteed, with the optimal conditions determined by desirability functions that simultaneously maximize all CQAs [1]. For this compound, this approach yielded optimized conditions with a desirability of 1, indicating ideal method performance.

Stability-Indicating Method Development

Stability-indicating methods must reliably separate this compound from its impurities and degradation products under forced degradation conditions. Method development follows a systematic approach:

G Start Method Development Initialization ColumnSelect Column Selection: C18 (250mm length) 5μm particle size Start->ColumnSelect MobilePhase Mobile Phase Optimization: Buffer pH (5.2) and Organic Modifier Ratio ColumnSelect->MobilePhase ForcedDeg Forced Degradation Studies: Acid, Base, Oxidative, Thermal, Photolytic MobilePhase->ForcedDeg ImpuritySep Impurity Separation: Optimize gradient profile for resolution >1.5 ForcedDeg->ImpuritySep MSChar Degradant Characterization: LC-MS/MS for structural identification ImpuritySep->MSChar Validation Method Validation per ICH Q2(R1) guidelines MSChar->Validation

Diagram 1: Stability-indicating method development workflow for this compound analysis

Critical aspects of stability-indicating method development include:

  • Forced degradation studies conducted according to ICH Q1A(R2) guidelines, exposing this compound to acidic, basic, oxidative, thermal, and photolytic stress conditions
  • Degradation product identification using LC-MS/MS with electrospray ionization in positive mode to characterize molecular weights and structural features of degradants
  • Peak purity assessment using photodiode array detection to ensure homogeneity of the this compound peak across all stress conditions
  • Method robustness testing by deliberate variations in critical method parameters to establish suitable system suitability criteria

The stability-indicating method for this compound successfully separated four degradation products with retention times of 2.6, 3.5, 5.4, and 9.2 minutes, demonstrating its capability to monitor stability in pharmaceutical formulations [2].

Detailed Experimental Protocols

Protocol 1: AQbD-Based HPLC Method for this compound Assay

Materials and Equipment:

  • HPLC system with binary pump, autosampler, column thermostat, and PDA detector
  • Agilent C18 column (150 × 4.6 mm, 5 µm) or equivalent
  • This compound reference standard (purity >98%)
  • Orthophosphoric acid (HPLC grade), acetonitrile (HPLC grade)
  • Ultrapure water (18.2 MΩ·cm resistivity)

Mobile Phase Preparation:

  • Prepare 0.1% orthophosphoric acid (OPA) buffer by adding 1 mL of OPA to 1000 mL of water, adjust to pH 4.18 with sodium hydroxide or OPA as needed
  • Filter the aqueous buffer through a 0.45 µm membrane filter under vacuum
  • Prepare the mobile phase as a mixture of acetonitrile and 0.1% OPA buffer in the ratio 43:57 (v/v)
  • Degas the mobile phase by sonication for 10 minutes or sparging with helium

Standard Solution Preparation:

  • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask
  • Dissolve and dilute to volume with diluent (mobile phase or suitable solvent) to obtain a 1000 µg/mL stock solution
  • Prepare working standards in the concentration range of 15-90 µg/mL by appropriate dilution

Chromatographic Conditions and System Suitability:

  • Column temperature: 30°C
  • Flow rate: 0.967 mL/min
  • Detection wavelength: 268 nm
  • Injection volume: 10 µL
  • System suitability requirements: retention time reproducibility (RSD < 2%), theoretical plates >2000, tailing factor < 2.0

Execution:

  • Equilibrate the column with mobile phase for at least 30 minutes at the operating flow rate
  • Inject six replicates of the standard solution at 100% of test concentration to verify system precision
  • The relative standard deviation of peak areas for six replicates should not exceed 2.0%
  • Construct a calibration curve by injecting standards across the concentration range and verify linearity (r² > 0.999)
Protocol 2: UPLC-MS/MS Method for this compound in Biological Matrices

Materials and Equipment:

  • UPLC system coupled to tandem mass spectrometer with electrospray ionization source
  • Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm)
  • This compound and bosutinib (Internal Standard) reference standards
  • Control blank plasma (rat or human as appropriate)
  • Methanol, acetonitrile, formic acid (LC-MS grade)

Mobile Phase and Gradient Program:

  • Mobile phase A: 0.1% formic acid in water
  • Mobile phase B: acetonitrile
  • Gradient program:
    • 0-0.5 min: 10% B
    • 0.5-1.0 min: 10-90% B (linear gradient)
    • 1.0-2.0 min: 90% B (hold)
    • 2.0-2.1 min: 90-10% B (linear gradient)
    • 2.1-3.0 min: 10% B (reequilibration)
  • Flow rate: 0.40 mL/min
  • Column temperature: 40°C
  • Injection volume: 2.0 µL

Mass Spectrometer Parameters:

  • Ionization mode: Electrospray ionization (ESI positive)
  • Capillary voltage: 3.0 kV
  • Source temperature: 150°C
  • Desolvation temperature: 500°C
  • Desolvation gas flow: 1000 L/hr
  • Cone gas flow: 150 L/hr
  • MRM transitions:
    • This compound: 525.12 → 98.00 (quantifier), 525.12 → 468.99 (qualifier)
    • Bosutinib (IS): 529.82 → 141.01 (quantifier), 529.82 → 113.27 (qualifier)

Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube
  • Add 20 µL of internal standard working solution (200 ng/mL bosutinib in methanol)
  • Add 300 µL of acetonitrile for protein precipitation
  • Vortex mix for 1 minute at high speed
  • Centrifuge at 13,000 × g for 10 minutes at 4°C
  • Transfer 100 µL of clear supernatant to autosampler vials with inserts for analysis

Calibration Standards and Quality Controls:

  • Prepare stock solution of this compound at 1.00 mg/mL in methanol
  • Prepare calibration standards at concentrations of 0.5, 1.0, 2.0, 5.0, 20, 50, 200, and 500 ng/mL in plasma
  • Prepare quality control samples at LLOQ (0.5 ng/mL), LQC (1.5 ng/mL), MQC (100 ng/mL), and HQC (400 ng/mL)
  • Process and analyze calibration standards and QCs alongside unknown samples

Method Validation Protocols

Chromatographic methods for this compound analysis require comprehensive validation to ensure reliability, accuracy, and reproducibility. The validation should follow ICH Q2(R1) guidelines for pharmaceutical methods and FDA bioanalytical method validation guidance for methods quantifying this compound in biological matrices.

Table 4: Method Validation Parameters and Acceptance Criteria

Validation Parameter HPLC Method Requirements [1] UPLC-MS/MS Method Requirements [3]
Linearity r² ≥ 0.999 over 15-90 µg/mL r² ≥ 0.99 over 0.5-500 ng/mL
Accuracy 98-102% recovery 85-115% of nominal values (80-120% at LLOQ)
Precision RSD ≤ 2% (repeatability) RSD ≤ 15% (≤20% at LLOQ)
Specificity No interference from impurities, excipients, or degradation products No interference from matrix components
LOD/LOQ LOQ: 0.05 µg/mL (impurities) LLOQ: 0.5 ng/mL (S/N > 5)
Robustness Deliberate variations in pH, mobile phase composition, flow rate, column temperature Not typically evaluated for bioanalytical methods
Stability Solution stability, autosampler stability established Bench-top, freeze-thaw, long-term stability in matrix

Linearity and Range:

  • Prepare a minimum of six calibration standards across the specified range
  • Analyze each concentration in triplicate
  • Plot peak area (or peak area ratio to IS for bioanalytical) versus concentration
  • Calculate correlation coefficient, y-intercept, and slope of the regression line
  • Perform residual analysis to verify homoscedasticity

Precision and Accuracy:

  • For HPLC methods: Analyze six replicates at three concentration levels (50%, 100%, 150% of target concentration)
  • For UPLC-MS/MS: Analyze five replicates at four QC levels (LLOQ, LQC, MQC, HQC)
  • Calculate intra-day precision (repeatability) as relative standard deviation
  • Determine inter-day precision by analyzing QCs on three separate days
  • Assess accuracy as percentage of nominal concentration recovered

Specificity and Selectivity:

  • For pharmaceutical methods: Demonstrate separation from known impurities, degradation products, and excipients
  • For bioanalytical methods: Test a minimum of six different sources of blank matrix to confirm no endogenous interference
  • Assess potential interference from commonly co-administered medications

Stability Experiments:

  • Evaluate bench-top stability at room temperature for at least 6 hours
  • Determine processed sample stability in autosampler (typically 24 hours)
  • Assess freeze-thaw stability through three complete cycles
  • Establish long-term stability at intended storage temperature (-80°C for plasma samples)

Applications in Pharmaceutical Analysis

Forced Degradation and Impurity Profiling

Forced degradation studies provide critical information about the intrinsic stability of this compound and support the development of stability-indicating methods. When subjected to various stress conditions, this compound demonstrates particular sensitivity to acidic conditions, with significant degradation observed under acid hydrolysis [1]. Through comprehensive LC-MS/MS analysis, four major degradation products have been identified with molecular masses of 426, 312, 354, and 215 g/mol, corresponding to the molecular formulas C21H25N5O3S, C17H22N5O, C17H14N4O3S, and C11H11N4O, respectively [2].

The identification of these degradation products provides insights into the potential degradation pathways of this compound, including hydrolysis, oxidation, and structural rearrangement. These findings directly inform formulation development strategies to mitigate degradation and establish appropriate shelf-life and storage conditions for pharmaceutical products. The stability-indicating HPLC method successfully separates all known impurities and degradation products, enabling accurate quantification and monitoring throughout the product lifecycle.

Bioanalytical Monitoring and Therapeutic Drug Monitoring

The high-sensitivity UPLC-MS/MS methods enable quantification of this compound in biological matrices to support pharmacokinetic studies and therapeutic drug monitoring. The multiplex HPLC-MS/MS assay simultaneously quantifies six JAK inhibitors (abrocitinib, baricitinib, this compound, ruxolitinib, tofacitinib, and upadacitinib) in human plasma, with this compound demonstrating a validated range of 10-800 ng/mL [4]. This method achieves excellent performance characteristics with trueness of 91.1-113.5%, repeatability of 3.0-9.9%, and intermediate precision of 4.5-11.3%, meeting rigorous acceptance criteria for clinical method implementation.

Application of these bioanalytical methods has revealed significant drug-drug interactions between this compound and commonly co-administered antifungal agents. Studies in rat models demonstrated that fluconazole produces the most prominent inhibitory effect on this compound metabolism, followed by itraconazole and isavuconazole [3] [6]. These findings highlight the critical importance of therapeutic monitoring when this compound is co-administered with CYP3A4 inhibitors, as increased systemic exposure may elevate the risk of concentration-dependent toxicities.

G SampleCollection Sample Collection Plasma samples at trough or specified timepoints SamplePrep Sample Preparation Protein precipitation with acetonitrile (1:3 ratio) SampleCollection->SamplePrep UPLCMS UPLC-MS/MS Analysis Gradient elution with MRM detection SamplePrep->UPLCMS DataProcessing Data Processing Peak area ratio to IS with calibration curve UPLCMS->DataProcessing ResultInterp Result Interpretation Compare to therapeutic range Assess DDI potential DataProcessing->ResultInterp DoseAdjust Dose Adjustment If concentration outside therapeutic window ResultInterp->DoseAdjust

Diagram 2: Therapeutic drug monitoring workflow for this compound

Troubleshooting and Technical Notes

Peak Shape Abnormalities:

  • Fronting or tailing peaks: Adjust mobile phase pH (optimal range 4.0-5.2 for this compound) or consider adding competing amines to the mobile phase to mask silanol interactions
  • Split peaks: Check for column clogging or voiding; ensure proper sample dissolution without precipitation
  • Broad peaks: Verify column temperature control; check for excessive extracolumn volume in the HPLC system

Retention Time Shifts:

  • Gradual decrease: Likely indicates mobile phase evaporation; prepare fresh mobile phase daily
  • Sudden changes: Check for column failure or mobile phase proportioning errors; verify pH of aqueous buffer
  • Irreproducibility between columns: Although C18 columns are specified, lot-to-lot variations in bonding chemistry may require minor method adjustments

Sensitivity Issues in MS Detection:

  • Low response: Optimize source parameters (capillary voltage, source temperature) for this compound; check nebulizer gas flow
  • Matrix effects: Ensure adequate sample cleanup; use stable isotope-labeled internal standards to compensate for suppression/enhancement
  • Carryover: Implement needle wash procedures with strong solvent; increase washout step in gradient program

Column Maintenance and Storage:

  • Flush system thoroughly with water followed by high-grade methanol or acetonitrile before extended storage
  • Avoid pH extremes outside the range of 2-8 for silica-based columns
  • Use guard columns to extend analytical column lifetime, particularly for biological samples

Conclusion

The chromatographic methods presented herein provide robust approaches for the analysis of this compound across various applications, from pharmaceutical quality control to therapeutic drug monitoring. The AQbD-based HPLC method ensures robust separation and quantification of this compound in pharmaceutical formulations, while the UPLC-MS/MS methods offer the sensitivity and selectivity required for bioanalytical applications. Implementation of these methods supports the ongoing development, quality assurance, and clinical optimization of this compound therapy, particularly important given its narrow therapeutic index and significant drug interaction potential. As clinical experience with this compound grows, these methods may be further refined to address emerging analytical needs and support personalized treatment approaches for patients with myeloproliferative disorders.

References

Fedratinib analytical Quality by Design AQbD approach

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: AQbD for Fedratinib RP-HPLC Method

1. Introduction to AQbD and this compound Analytical Quality by Design (AQbD) is a systematic approach to method development that emphasizes understanding and controlling the critical process parameters affecting method performance. This application note details the implementation of an AQbD framework for developing a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound, a Janus kinase 2 (JAK2) inhibitor used in treating myelofibrosis [1]. The AQbD approach, as outlined in ICH Q8 (R2), enhances method robustness, ruggedness, and overall product quality assurance throughout its lifecycle.

2. AQbD Workflow for Method Development The following diagram illustrates the logical sequence of the AQbD approach for analytical method development.

f A Define Analytical Target Profile (ATP) B Identify Critical Quality Attributes (CQAs) A->B C Screen Critical Method Parameters (CMPs) B->C D Establish Method Operable Design Region (MODR) C->D E Implement Control Strategy and Validation D->E

3. Experimental Design and Optimization The initial step involves screening Critical Method Parameters (CMPs) to identify those with a significant effect on the Critical Quality Attributes (CQAs). A Plackett-Burman design is an efficient screening design for this purpose [1]. Following screening, a Central Composite Design (CCD), a type of Response Surface Methodology, is employed for systematic optimization of the identified CMPs [1]. The design and optimization process can be visualized as the workflow below.

f A Define Factors and Ranges B Run Plackett-Burman Design A->B C Statistical Analysis (ANOVA) B->C D Identify Critical Parameters C->D E Run Central Composite Design (CCD) D->E F Build Predictive Model E->F G Define Design Space F->G

4. Critical Method Parameters and Quality Attributes Table 1: Critical Quality Attributes (CQAs) and Target Goals for this compound HPLC Method

Critical Quality Attribute (CQA) Target / Goal
Retention Time Sufficient for peak identification and separation from impurities [1].
Theoretical Plates Maximized to ensure peak efficiency [1].
Tailing Factor Minimized to ensure symmetric peak shape [1].
Resolution Ensures separation from potential degradation products [1].

Table 2: Critical Method Parameters (CMPs) and Their Ranges for Screening

Critical Method Parameter (CMP) Range Studied
pH of Buffer 2.5 - 6.5 [1]
Concentration of Organic Solvent Not explicitly stated in search results, but typically varied (e.g., 30-60%) [2].
Flow Rate Not explicitly stated in search results, but typically varied (e.g., 0.8-1.2 mL/min).
Column Temperature Not explicitly stated in search results, but often included (e.g., 25-40°C) [2].

5. Optimized Chromatographic Conditions Based on the AQbD optimization using CCD, the following conditions were identified as the optimal method operable design region [1].

  • Stationary Phase: Agilent C18 column (150 mm × 4.6 mm, 5 µm) [1].
  • Mobile Phase: Acetonitrile: 0.1% Orthophosphoric Acid (OPA) Buffer, pH 4.18 (43:57 % v/v) [1].
  • Flow Rate: 0.967 mL/min [1].
  • Detection: PDA-UV at 268 nm [1].
  • Column Temperature: 30°C (assumed from standard practice) [2].
  • Injection Volume: Not specified in search results, but 10-20 µL is typical for analytical HPLC.

6. Method Validation Results The developed method was validated as per ICH Q2(R1) guidelines. Key validation parameters are summarized below [1]. Table 3: this compound HPLC Method Validation Data

Validation Parameter Result
Linearity Range 15 - 90 µg/mL [1]
Correlation Coefficient (R²) 0.999 [1]
Accuracy Not explicitly stated, but reported as accurate [1].
Precision Not explicitly stated, but reported as precise [1].
Robustness Verified as per AQbD principle [1].
Specificity Able to separate drug from degradation products [1].

7. Forced Degradation Studies Forced degradation studies were performed as per ICH Q1A(R2) guidelines. The drug was exposed to acidic, basic, oxidative, photolytic, and thermal stress conditions. Significant degradation was specifically noted under acidic conditions, confirming the method's stability-indicating property [1].

Detailed Protocol: AQbD-Based RP-HPLC for this compound

Protocol 1: RP-HPLC Method Development and Analysis

1. Scope This protocol describes the detailed procedure for the analysis of this compound in its pharmaceutical dosage form using an AQbD-developed RP-HPLC method.

2. Materials and Equipment

  • Chemicals: this compound reference standard, Acetonitrile (HPLC grade), Orthophosphoric Acid (HPLC grade), High-purity water [1].
  • Equipment: HPLC system with Quaternary Pump, Auto-sampler, Thermostatted Column Compartment, and Photo-Diode Array (PDA) Detector. Data acquisition software [1].
  • Chromatographic Column: Agilent C18 (150 mm × 4.6 mm, 5 µm particle size) [1].

3. Step-by-Step Procedure

  • Step 1: Mobile Phase Preparation

    • Prepare 0.1% OPA buffer by adding 1 mL of orthophosphoric acid to 1000 mL of water. Adjust the pH to 4.18 with a base like sodium hydroxide or an acid.
    • Mix Acetonitrile and the prepared OPA buffer in a 43:57 (v/v) ratio. Degas the mobile phase by sonication for 10 minutes [1].
  • Step 2: Standard Solution Preparation

    • Accurately weigh and transfer about 50 mg of this compound working standard into a 50 mL volumetric flask.
    • Dissolve and make up to volume with diluent (e.g., mobile phase) to obtain a 1000 µg/mL stock solution.
    • Dilute this stock solution quantitatively with diluent to obtain working standards in the linearity range of 15-90 µg/mL [1].
  • Step 3: Sample Solution Preparation

    • For tablet dosage forms, weigh and powder not less than 10 tablets. Transfer an amount of powder equivalent to about 50 mg of this compound to a 50 mL volumetric flask.
    • Add about 30 mL of diluent, sonicate for 15-20 minutes with intermittent shaking, and dilute to volume.
    • Centrifuge or filter the solution (using a 0.45 µm membrane filter) to obtain a clear supernatant/filtrate. Further dilute as needed to fall within the linearity range [3].
  • Step 4: Instrumental Parameters and Chromatography

    • Set the HPLC system parameters as per the optimized conditions [1]:
      • Flow Rate: 0.967 mL/min
      • Detection Wavelength: 268 nm
      • Column Temperature: 30°C
      • Injection Volume: 10 µL (typical value, adjust if necessary)
    • Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
    • Inject the blank (diluent), standard, and sample solutions sequentially.
    • The typical retention time for this compound under these conditions is approximately 2.90 minutes [3].
  • Step 5: System Suitability Testing

    • Before sample analysis, perform a system suitability test by injecting the standard solution. The method should meet pre-defined criteria, such as [1]:
      • %RSD for replicate injections should be ≤ 2.0%.
      • Tailing factor should be ≤ 2.0.
      • Theoretical plates should be > 2000.

Protocol 2: UPLC-MS/MS for Bioanalysis in Plasma

For the quantification of this compound in biological matrices like plasma, a more sensitive UPLC-MS/MS method is required. The following is a summary based on the literature.

1. Scope This protocol is for the quantification of this compound in rat plasma using UPLC-MS/MS, applicable for pharmacokinetic and drug-drug interaction studies [4].

2. Key Conditions [4]

  • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).
  • Mobile Phase: A: Acetonitrile; B: 0.1% Formic acid in water.
  • Gradient Elution:
    • 0-0.5 min: 10% A
    • 0.5-1.0 min: 10-90% A
    • 1.0-2.0 min: 90% A
    • 2.0-2.1 min: 90-10% A
    • 2.1-3.0 min: 10% A (re-equilibration)
  • Flow Rate: 0.40 mL/min.
  • Detection: Tandem Mass Spectrometry with ESI+ and MRM.
    • This compound: m/z 525.12 → 98.00 (quantification)
    • Internal Standard (Bosutinib): m/z 529.82 → 141.01
  • Sample Preparation: Protein precipitation with acetonitrile.
  • Linear Range: 0.5 - 500 ng/mL.

Table 4: Comparison of HPLC and UPLC-MS/MS Methods for this compound

Parameter AQbD-based RP-HPLC Method UPLC-MS/MS Bioanalytical Method
Application Drug substance/product assay Bioanalysis (Plasma)
Detection UV at 268 nm [1] Mass Spectrometry (MRM) [4]
Linearity Range 15-90 µg/mL [1] 0.5-500 ng/mL [4]
Sample Volume Not specified 100 µL [4]
Run Time ~3 minutes [3] 3.0 minutes [4]
Key Advantage Robust for quality control; Stability-indicating [1] High sensitivity for pharmacokinetic studies [4]

Discussion and Conclusion

The AQbD approach provides a superior framework for developing analytical methods compared to the traditional one-factor-at-a-time (OFAT) approach. By systematically understanding the interaction of method parameters and their impact on quality attributes, a more robust and reliable method is achieved, with a defined design space that allows for flexible operation within controlled boundaries.

The RP-HPLC method is ideal for routine quality control of the pharmaceutical dosage form, while the UPLC-MS/MS method is essential for sensitive applications like measuring drug concentrations in plasma. A critical consideration for this compound is its metabolism by CYP3A4. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, posaconazole) can significantly increase this compound exposure, necessitating dose adjustments or close monitoring for toxicity [4].

I hope these detailed Application Notes and Protocols are helpful for your research and development work. Should you require further elaboration on any specific section, please feel free to ask.

References

Comprehensive Analytical Method Development and Validation for Fedratinib: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Methods for Fedratinib

This compound (INREBIC) is an orally administered selective Janus kinase 2 (JAK2) inhibitor approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis in adult patients. As a therapeutic agent with a narrow therapeutic index and significant pharmacokinetic variability, precise analytical methods for quantifying this compound are essential for both clinical therapeutic drug monitoring and preclinical development. The complex pharmacokinetic profile of this compound, characterized by biphasic disposition and linear, time-invariant pharmacokinetics at doses of 200 mg and above, necessitates robust bioanalytical methods to characterize its concentration-time profiles in various matrices [1] [2].

The development and validation of analytical methods for this compound must adhere to rigorous regulatory standards to ensure reliability, reproducibility, and accuracy of data. The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for method validation, establishing criteria for parameters including accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness. This document presents detailed application notes and experimental protocols for the analysis of this compound in pharmaceutical dosage forms and biological matrices, incorporating both conventional and Analytical Quality by Design (AQbD) approaches to method development and validation [3] [4].

Overview of Developed Analytical Methods

Researchers have developed and validated several chromatographic methods for the quantification of this compound, ranging from conventional RP-HPLC to advanced UPLC-MS/MS techniques. These methods address different application needs from quality control of pharmaceutical formulations to bioanalysis in complex matrices. The table below summarizes the key analytical methods developed for this compound:

Table 1: Summary of Analytical Methods for this compound Quantification

Method Type Matrix Linear Range Separation Conditions Detection Key Applications
RP-HPLC [3] Pharmaceutical dosage form 25-75 µg/mL C18 column (250 × 4.6 mm, 5 µm); Phosphate Buffer pH 5.0:ACN; 1.0 mL/min UV 290 nm Quality control, formulation analysis
AQbD-RP-HPLC [4] Standard analysis 15-90 µg/mL C18 column (150 × 4.6 mm, 5 µm); 0.1% OPA pH 4.18:ACN (57:43); 0.967 mL/min UV 268 nm Method operable design region definition
UPLC-MS/MS [5] Human liver microsomes 1-3000 ng/mL C18 column; isocratic mobile phase; 1 min runtime MS/MS Metabolic stability studies
Multiplex HPLC-MS/MS [6] Human plasma 10-800 ng/mL C18 column (150 × 2.1 mm, 2.5 µm); 0.2% FA:ACN (+0.1% FA) gradient; 7 min runtime MS/MS Therapeutic drug monitoring of multiple JAK inhibitors

The diversity of available methods highlights the importance of method selection based on specific analytical needs. For routine quality control of pharmaceutical formulations, RP-HPLC with UV detection provides sufficient sensitivity and selectivity, while for pharmacokinetic studies and therapeutic drug monitoring, the enhanced sensitivity of LC-MS/MS methods is indispensable [3] [5] [6]. The application of AQbD principles further strengthens method robustness by systematically understanding method operational parameters and their interactions with critical quality attributes [4].

Detailed RP-HPLC Methods for Pharmaceutical Dosage Forms

AQbD-Enhanced RP-HPLC Method

The Analytical Quality by Design approach to RP-HPLC method development for this compound represents a systematic framework for building quality into the analytical method rather than testing quality at the end. This methodology begins with defining the Analytical Target Profile, identifying Critical Quality Attributes (CQAs) such as resolution, peak area, tailing factor, and retention time. Through initial risk assessment and screening designs, critical method parameters were identified as mobile phase composition, pH, and flow rate [4].

The optimization phase employed a Central Composite Design to model the relationship between critical method parameters and CQAs. The statistically optimized chromatographic conditions comprised:

  • Column: Agilent C18 (150 × 4.6 mm, 5 µm)
  • Mobile phase: 0.1% Orthophosphoric acid buffer pH 4.18:Acetonitrile (57:43 v/v)
  • Flow rate: 0.967 mL/min
  • Detection: PDA-UV at 268 nm
  • Column temperature: Ambient
  • Injection volume: 10 µL
  • Run time: 10 minutes

The method demonstrated linearity over the concentration range of 15-90 µg/mL with a correlation coefficient (r²) of 0.999. The precision expressed as %RSD was less than 2% for both system precision and method precision. The method successfully underwent forced degradation studies under various stress conditions (acid, base, oxidative, thermal, and photolytic) as per ICH Q1A(R2) guidelines, with significant degradation observed particularly under acidic conditions [4].

Conventional RP-HPLC Method

A robust conventional RP-HPLC method was developed and validated for the estimation of this compound in pharmaceutical dosage forms. The method employs a simple isocratic elution with the following conditions:

  • Column: Shimadzu C18 (250 × 4.6 mm, 5 µm)
  • Mobile phase: Phosphate Buffer (pH 5.0):Acetonitrile
  • Flow rate: 1.0 mL/min
  • Detection: UV at 290 nm
  • Retention time: 2.90 minutes

The method was validated as per ICH guidelines Q2(R1) and demonstrated linearity in the concentration range of 25-75 µg/mL with a regression equation of y = 10527x - 18715 and coefficient of determination (R²) of 0.9987. The method proved to be accurate with high percent recovery, precise with low %RSD values, and specific with no interference from excipients [3].

Advanced LC-MS Methods for Biological Matrices

Green Ultra-Fast UPLC-MS/MS Method for Metabolic Studies

A validated green ultra-fast UPLC-MS/MS method was developed for the quantification of this compound in human liver microsomes for in vitro metabolic stability assessment. This method represents a significant advancement in analytical efficiency with a remarkably short runtime of only 1 minute while maintaining comprehensive analytical performance. The method conditions include:

  • Column: Eclipse Plus C18 column
  • Mobile phase: Isocratic method (specific composition optimized)
  • Ionization: Electrospray ionization in positive mode
  • Detection: Multiple reaction monitoring (MRM)
  • Linear range: 1.0-3000 ng/mL

The method was rigorously validated according to US FDA bioanalytical method validation guidelines. The precision and accuracy assessments demonstrated excellent performance with intra-day and inter-day variations ranging from -5.33% to 5.56% and -9.00% to 6.67%, respectively. The method was successfully applied to determine the intrinsic clearance (Clint) of this compound, measured at 34.86 mL min⁻¹ kg⁻¹, and the in vitro half-life (t₁/₂), determined to be 23.26 minutes [5].

Multiplex HPLC-MS/MS for Therapeutic Drug Monitoring

A multiplex high-performance liquid chromatography-tandem mass spectrometry method was developed for the simultaneous quantification of six Janus kinase inhibitors, including this compound, in human plasma. This innovative approach addresses the growing need for therapeutic drug monitoring in patients receiving JAK inhibitor therapy, particularly given their narrow therapeutic index and significant interindividual pharmacokinetic variability [6].

The method employs the following conditions:

  • Column: Xselect HSS T3 C18 (2.5 µm, 2.1 × 150 mm)
  • Mobile phase: 0.2% Formic acid in water (A) and Acetonitrile with 0.1% formic acid (B) in gradient mode
  • Flow rate: Optimized for separation
  • Run time: 7 minutes
  • Linear range for this compound: 10-800 ng/mL

The method validation demonstrated excellent performance in terms of trueness (91.1-113.5%), repeatability (3.0-9.9%), and intermediate precision (4.5-11.3%). The method effectively addresses the challenge of simultaneous quantification of multiple JAK inhibitors, enabling efficient therapeutic drug monitoring programs in clinical settings [6].

Experimental Protocols

Protocol 1: RP-HPLC Analysis of this compound in Pharmaceutical Dosage Forms
5.1.1 Equipment and Reagents
  • HPLC system: Equipped with quaternary pump, auto-sampler, column oven, and PDA/UV detector
  • Column: C18 column (250 × 4.6 mm, 5 µm or 150 × 4.6 mm, 5 µm)
  • Chemicals: this compound reference standard (purity ≥98%), HPLC grade acetonitrile, orthophosphoric acid, potassium dihydrogen orthophosphate, and water
  • Sample: this compound pharmaceutical dosage forms (capsules)
5.1.2 Mobile Phase Preparation
  • Option A (Conventional method): Prepare phosphate buffer by dissolving appropriate amount of potassium dihydrogen phosphate in water and adjust pH to 5.0 with dilute orthophosphoric acid or sodium hydroxide. Mix phosphate buffer and acetonitrile in the ratio determined during method development (typically in the range of 50:50 to 60:40 v/v). Filter through 0.45 µm membrane filter and degas by sonication for 10 minutes [3].
  • Option B (AQbD method): Prepare 0.1% orthophosphoric acid buffer and adjust pH to 4.18. Mix buffer and acetonitrile in the ratio 57:43 v/v as per optimized conditions. Filter and degas as above [4].
5.1.3 Standard Solution Preparation
  • Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask.
  • Add about 7 mL of diluent (mobile phase or appropriate solvent), sonicate to dissolve, and make up to volume with the same diluent to obtain stock solution of concentration 1 mg/mL.
  • Prepare working standard solutions in the concentration range of 15-90 µg/mL by appropriate dilution of the stock solution.
5.1.4 Sample Preparation
  • For capsule formulation: Weigh and mix the contents of not less than 10 capsules. Transfer an amount of powder equivalent to about 10 mg of this compound to a 10 mL volumetric flask.
  • Add about 7 mL of diluent, sonicate for 15-20 minutes with intermittent shaking to ensure complete dissolution.
  • Make up to volume with diluent and mix well. Filter through 0.45 µm PVDF syringe filter.
  • Further dilute with diluent to obtain a final concentration within the linearity range.
5.1.5 Chromatographic Analysis
  • Equilibrate the column with mobile phase for at least 30 minutes at the selected flow rate (0.967-1.0 mL/min).
  • Set the column temperature to ambient or 30°C as optimized.
  • Set the detection wavelength to 268 nm (AQbD method) or 290 nm (conventional method).
  • Inject 10-20 µL of the blank (mobile phase), standard solutions, and sample solutions.
  • Record the chromatograms and measure the peak responses.
  • The typical retention time for this compound is 2.90-5.50 minutes depending on the method.

G Start Start HPLC Analysis PrepMP Prepare Mobile Phase Buffer:ACN (57:43) Adjust pH to 4.18 Start->PrepMP PrepStd Prepare Standard Solutions Weigh 10 mg reference standard Dilute to 1 mg/mL stock PrepMP->PrepStd PrepSample Prepare Sample Solution Extract capsule powder Dissolve in diluent PrepStd->PrepSample Equilibrate Equilibrate Column C18 (150×4.6 mm, 5µm) Flow: 0.967 mL/min, 30 min PrepSample->Equilibrate InjectBlank Inject Blank (Mobile Phase) Confirm no interference Equilibrate->InjectBlank InjectStd Inject Standard Solutions 15-90 µg/mL range InjectBlank->InjectStd InjectSample Inject Sample Solution Triplicate injections InjectStd->InjectSample DataAnalysis Data Analysis Calculate concentration Check system suitability InjectSample->DataAnalysis End End Analysis DataAnalysis->End

Figure 1: Workflow for RP-HPLC Analysis of this compound in Pharmaceutical Dosage Forms

Protocol 2: LC-MS/MS Analysis of this compound in Biological Matrices
5.2.1 Equipment and Reagents
  • UPLC/HPLC system: Ultra-performance or high-performance liquid chromatography system
  • Mass spectrometer: Triple quadrupole mass spectrometer with electrospray ionization source
  • Column: Appropriate C18 column (e.g., Eclipse Plus C18, 100 × 2.1 mm, 1.8 µm for UPLC)
  • Chemicals: this compound reference standard, internal standard (e.g., encorafenib or stable isotopically labeled this compound), HPLC grade methanol, acetonitrile, formic acid, ammonium acetate or formate
  • Biological matrix: Plasma, human liver microsomes, or other relevant matrices
5.2.2 Mobile Phase Preparation
  • Mobile phase A: 0.1% Formic acid in water or 2 mM ammonium acetate/format buffer
  • Mobile phase B: 0.1% Formic acid in acetonitrile or methanol
  • Filter through 0.22 µm membrane filter and degas by sonication for 10 minutes
5.2.3 Standard Solution Preparation
  • Prepare a stock solution of this compound at concentration of 1 mg/mL in appropriate solvent (DMSO or methanol).
  • Prepare serial dilutions in methanol:water (50:50 v/v) to obtain working standard solutions covering the range of 1-3000 ng/mL.
  • Prepare internal standard working solution at appropriate concentration.
5.2.4 Sample Preparation (Protein Precipitation)
  • Transfer 100 µL of plasma or microsomal incubation sample to a clean tube.
  • Add appropriate volume of internal standard working solution.
  • Add 300 µL of cold methanol or acetonitrile for protein precipitation.
  • Vortex mix for 2-3 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to autosampler vials for analysis.
5.2.5 Chromatographic and Mass Spectrometric Conditions
  • Column temperature: 40°C
  • Flow rate: 0.3-0.5 mL/min for UPLC
  • Injection volume: 2-5 µL
  • Gradient program: Optimize for separation (e.g., initial 20% B, increase to 95% B over 1-3 minutes)
  • Ionization mode: Positive electrospray ionization (ESI+)
  • Detection mode: Multiple reaction monitoring (MRM)
  • Ion transitions: Optimize for this compound and internal standard (example: this compound 514.2→112.1)

Method Validation Protocols and Results

Validation as per ICH Guidelines

The methods were comprehensively validated according to ICH guideline Q2(R1) requirements. The table below summarizes the validation parameters and results for the RP-HPLC methods:

Table 2: Method Validation Results for RP-HPLC Methods of this compound

Validation Parameter Requirements Conventional Method [3] AQbD Method [4]
Linearity Range Specific range 25-75 µg/mL 15-90 µg/mL
Correlation Coefficient (r²) >0.995 0.9987 0.999
Precision (%RSD) ≤2% <2% <2%
Accuracy (% Recovery) 98-102% 98-102% 98-102%
Specificity No interference No interference from excipients No interference from degradation products
Robustness Small deliberate variations Not reported Robust within design space
Forced Degradation Demonstrate stability-indicating Not reported Significant degradation in acidic condition

The validation data demonstrates that both methods comply with ICH requirements for the intended applications. The AQbD approach provides enhanced method understanding with defined method operable design regions, ensuring method robustness over a wider range of operational parameters [4].

System Suitability Testing

System suitability tests are integral to chromatographic methods to ensure adequate performance throughout the analysis. The following parameters should be evaluated:

  • Theoretical plates: Not less than 2000
  • Tailing factor: Not more than 2.0
  • Repeatability: %RSD for five replicate injections of standard should be not more than 2.0%

G ValPlan Method Validation Planning Define validation parameters Set acceptance criteria Specificity Specificity/Selectivity Analyze blank, placebo, standard Check interference ValPlan->Specificity Linearity Linearity 5-7 concentration levels Calculate r², slope, intercept Specificity->Linearity Accuracy Accuracy/Recovery Spike known amounts Calculate % recovery Linearity->Accuracy Precision Precision Repeatability (intra-day) Intermediate precision (inter-day) Accuracy->Precision Range Range Establish validated concentration range Based on linearity, accuracy, precision Precision->Range Robustness Robustness Deliberate parameter variations Evaluate system suitability Range->Robustness ValReport Validation Report Document all results Conclusion on method validity Robustness->ValReport

Figure 2: Method Validation Workflow According to ICH Q2(R1) Guidelines

Applications in Drug Development and Therapeutic Monitoring

The validated analytical methods for this compound have critical applications throughout the drug development lifecycle and in clinical practice. In pharmaceutical development, these methods support formulation optimization, stability studies, and quality control of drug products. The forced degradation studies conducted according to ICH Q1A(R2) guidelines provide essential information about the stability characteristics of this compound, with significant degradation observed under acidic conditions, indicating the need for appropriate formulation strategies to enhance stability [4].

In clinical development, the application of sensitive LC-MS/MS methods has been instrumental in characterizing the pharmacokinetic profile of this compound. Population pharmacokinetic analyses have revealed that this compound undergoes biphasic disposition and exhibits linear, time-invariant pharmacokinetics at doses of 200 mg and above. These studies have identified creatinine clearance as a statistically significant covariate on apparent clearance (CL/F), with patients having mild and moderate renal impairment showing 10% and 37% increases in this compound exposure, respectively, compared to patients with normal renal function [1]. This information is crucial for dose adjustment in special populations.

For therapeutic drug monitoring, the multiplex HPLC-MS/MS method enables simultaneous quantification of this compound alongside other JAK inhibitors in patient plasma, facilitating individualized dosing strategies. Given the narrow therapeutic index and significant interindividual variability of JAK inhibitors, therapeutic drug monitoring programs based on these analytical methods can optimize efficacy while minimizing adverse events [6]. The documented pharmacokinetic variability of this compound, influenced by factors such as renal function and drug-drug interactions, further underscores the value of these analytical methods in clinical practice.

Conclusion

The comprehensive analytical methods detailed in these application notes and protocols provide robust tools for the quantification of this compound in pharmaceutical dosage forms and biological matrices. The integration of Quality by Design principles in method development enhances method understanding, control, and robustness, aligning with regulatory expectations for modern analytical methods. The diversity of methods, from conventional RP-HPLC to advanced UPLC-MS/MS, addresses the varying requirements of different stages of drug development and clinical application.

These validated methods support the entire lifecycle of this compound, from formulation development and quality control to therapeutic drug monitoring in clinical practice. The rigorous validation according to ICH guidelines ensures reliability and reproducibility of data, forming a solid foundation for informed decision-making in both pharmaceutical development and clinical management of patients with myelofibrosis. As the clinical use of this compound expands, these analytical methods will continue to play a crucial role in optimizing its therapeutic application and ensuring patient safety.

References

Application Note: Development and Validation of a UPLC-MS/MS Method for Quantifying Fedratinib in Rat Plasma

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction

Fedratinib is an oral, selective Janus kinase 2 (JAK2) inhibitor approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis (MF) in adults [1]. As an adjunct therapy, it has also been investigated for severe outcomes in viral infections such as COVID-19 [2]. Following oral administration, this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. This metabolic pathway creates a significant potential for drug-drug interactions (DDIs), particularly when co-administered with strong CYP3A4 inhibitors, which can increase this compound's systemic exposure and elevate the risk of adverse effects, including rare neurological events like Wernicke's encephalopathy [2] [1]. Therefore, a robust, sensitive, and rapid bioanalytical method is critical for accurate pharmacokinetic (PK) profiling and DDI assessment. This application note details the development, validation, and application of a UPLC-MS/MS method for the precise quantification of this compound in rat plasma.

2. Experimental Protocol

2.1. Materials and Reagents

  • Analyte: this compound (purity >98%)
  • Internal Standard (IS): Bosutinib (purity >98%) or Derazanthexib can be used.
  • Solvents: LC-MS grade methanol, acetonitrile, and water. Analytical grade ethyl acetate and formic acid.
  • Biological Matrix: Blank rat plasma (typically from Sprague-Dawley rats).

2.2. Instrumentation and Conditions A summary of the core instrumental parameters is provided in the table below.

Table 1: UPLC-MS/MS Instrumental Parameters for this compound Analysis

Parameter Specification
UPLC System Waters Acquity UPLC H-Class System
Chromatographic Column Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)
Column Temperature 40 °C

| Mobile Phase | A: 0.1% Formic acid in water B: Acetonitrile | | Gradient Elution | 0-0.5 min: 10% B; 0.5-1.0 min: 10-90% B; 1.0-2.0 min: 90% B; 2.0-2.1 min: 90-10% B; Post-run: 0.9 min [2] | | Flow Rate | 0.40 mL/min [2] | | Injection Volume | 2.0 μL [2] | | Mass Spectrometer | XEVO TQD or TQS triple quadrupole | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Data Acquisition | Multiple Reaction Monitoring (MRM) | | Ion Transitions (m/z) | this compound: 525.12 → 98.00 (quantifier); 525.12 → 468.99 (qualifier) [2] Internal Standard (Bosutinib): 529.82 → 141.01 [2] | | Source Parameters | Curtain Gas (CUR): Optimized (~30-50 psi) Collision Gas (CAD): Medium to High IonSpray Voltage (IS): Optimized (~5500 V) Source Temperature (TEM): ~500-600 °C Nebulizer Gas (GS1) & Heater Gas (GS2): Optimized |

2.3. MRM Optimization Protocol The MRM parameters are compound-specific and must be optimized for each instrument. The following workflow, implemented via direct infusion or Flow Injection Analysis (FIA), is recommended [3]:

G Start Start Sample Introduction\n(Infusion or FIA) Sample Introduction (Infusion or FIA) Start->Sample Introduction\n(Infusion or FIA)  Step 1 End End Q1 Scan\n(Precursor Ion Identification) Q1 Scan (Precursor Ion Identification) Sample Introduction\n(Infusion or FIA)->Q1 Scan\n(Precursor Ion Identification)  Step 2 Product Ion Scan\n(Fragment Identification) Product Ion Scan (Fragment Identification) Q1 Scan\n(Precursor Ion Identification)->Product Ion Scan\n(Fragment Identification)  Step 3 MRM Optimization\n(DP, CE, CXP) MRM Optimization (DP, CE, CXP) Product Ion Scan\n(Fragment Identification)->MRM Optimization\n(DP, CE, CXP)  Step 4 Source Optimization\n(Gas & Voltage) Source Optimization (Gas & Voltage) MRM Optimization\n(DP, CE, CXP)->Source Optimization\n(Gas & Voltage)  Step 5 Key Parameters Key Parameters Source Optimization\n(Gas & Voltage)->End

Diagram 1: Workflow for MS/MS Parameter Optimization. Key parameters to optimize include Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) [3].

2.4. Sample Preparation Procedure A simple protein precipitation (PPT) method has been validated:

  • Aliquot 100 μL of plasma into a 1.5 mL microcentrifuge tube.
  • Add 20 μL of the internal standard working solution (e.g., 200 ng/mL bosutinib in methanol).
  • Add 300 μL of acetonitrile as the precipitating solvent.
  • Vortex the mixture vigorously for 1 minute.
  • Centrifuge at 13,000 × g for 10 minutes at 4°C.
  • Transfer 100 μL of the clear supernatant to a clean autosampler vial for UPLC-MS/MS analysis [2].

2.5. Preparation of Calibrants and Quality Controls

  • Stock Solutions: Prepare a 1.0 mg/mL stock solution of this compound in methanol. Perform serial dilutions with methanol to create working solutions.
  • Calibration Standards: Spike working solutions into blank rat plasma to generate a calibration curve. The validated range is 0.5 - 500 ng/mL, with concentrations including 0.5, 1.0, 2.0, 5.0, 20, 50, 200, and 500 ng/mL [2].
  • Quality Control (QC) Samples: Prepare independently at four concentration levels: LLOQ (0.5 ng/mL), Low QC (1.5 ng/mL), Medium QC (100 ng/mL), and High QC (400 ng/mL) [2].

3. Method Validation Summary

The method was validated according to the US FDA guidelines for bioanalytical method validation. Key results are summarized below.

Table 2: Method Validation Parameters and Results

Validation Parameter Result Acceptance Criteria
Linear Range 0.5 - 500 ng/mL Correlation coefficient (r) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL Precision ≤ 20%; Accuracy 80-120%
Precision (Intra-day & Inter-day) RSD < 10.03% RSD ≤ 15%
Accuracy -3.79% to 2.58% (RE) Within ±15% of nominal value
Extraction Recovery > 80% Consistent and reproducible
Matrix Effect ~ 100% No significant ion suppression/enhancement
Stability Established under various conditions* Within ±15% of nominal value

*Stability includes bench-top, freeze-thaw, and long-term storage stability [2].

4. Application in a Drug-Drug Interaction (DDI) Study

4.1. Study Design

  • Animals: Sprague-Dawley rats.
  • Dosing: Oral administration of this compound (40 mg/kg) with and without pre-treatment with various antifungal agents (e.g., isavuconazole, posaconazole, fluconazole, itraconazole) [2].
  • Sample Collection: Blood samples are collected at pre-determined time points post-dosing via a suitable method (e.g., retro-orbital or cannula). Plasma is separated by centrifugation and stored at -80°C until analysis.

4.2. Data Analysis

  • Concentrations of this compound in unknown samples are calculated using the linear calibration curve constructed from the peak area ratio (analyte/IS) of the standards.
  • Key pharmacokinetic parameters—including maximum plasma concentration (C~max~), time to C~max~ (T~max~), area under the curve (AUC), and half-life (t~1/2~)—are determined using non-compartmental analysis with a PK analysis software (e.g., Phoenix WinNonlin).

The overall experimental workflow, from sample collection to data analysis, is outlined below.

G cluster_core Bioanalytical Core Start Start Animal Dosing & Study\n(this compound ± Inhibitor) Animal Dosing & Study (this compound ± Inhibitor) Start->Animal Dosing & Study\n(this compound ± Inhibitor)  In Vivo Phase End End Plasma Sample\nCollection Plasma Sample Collection Animal Dosing & Study\n(this compound ± Inhibitor)->Plasma Sample\nCollection Sample Preparation\n(Protein Precipitation) Sample Preparation (Protein Precipitation) Plasma Sample\nCollection->Sample Preparation\n(Protein Precipitation) Plasma Sample\nCollection->Sample Preparation\n(Protein Precipitation) UPLC-MS/MS\nAnalysis (MRM) UPLC-MS/MS Analysis (MRM) Sample Preparation\n(Protein Precipitation)->UPLC-MS/MS\nAnalysis (MRM) Sample Preparation\n(Protein Precipitation)->UPLC-MS/MS\nAnalysis (MRM) Data Acquisition &\nPeak Integration Data Acquisition & Peak Integration UPLC-MS/MS\nAnalysis (MRM)->Data Acquisition &\nPeak Integration UPLC-MS/MS\nAnalysis (MRM)->Data Acquisition &\nPeak Integration Calculation of\nPlasma Concentration Calculation of Plasma Concentration Data Acquisition &\nPeak Integration->Calculation of\nPlasma Concentration Data Acquisition &\nPeak Integration->Calculation of\nPlasma Concentration Pharmacokinetic\nAnalysis (PK Parameters) Pharmacokinetic Analysis (PK Parameters) Calculation of\nPlasma Concentration->Pharmacokinetic\nAnalysis (PK Parameters) Statistical Comparison\n(DDI Assessment) Statistical Comparison (DDI Assessment) Pharmacokinetic\nAnalysis (PK Parameters)->Statistical Comparison\n(DDI Assessment) Statistical Comparison\n(DDI Assessment)->End

Diagram 2: Integrated Workflow for DDI Study from Dosing to Data Analysis.

5. Results and Discussion

Application of this validated method in a DDI study revealed that fluconazole exhibited the most prominent inhibitory effect on this compound metabolism in rats, leading to a significant increase in this compound systemic exposure. This was followed by itraconazole and isavuconazole [2]. These findings highlight the necessity of monitoring this compound plasma levels and considering dose adjustments when co-administered with potent CYP3A4 inhibitors to mitigate the risk of toxicity.

The developed and validated UPLC-MS/MS method for the quantification of this compound in rat plasma is sensitive, precise, accurate, and rapid. The simple protein precipitation protocol and short chromatographic runtime make it highly efficient for high-throughput bioanalysis. This robust assay serves as an effective tool for supporting pharmacokinetic studies and investigating potential drug-drug interactions, thereby contributing to the safe and effective clinical use of this compound.

References

Fedratinib tissue distribution study protocols

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of Fedratinib

The table below summarizes key properties of this compound that influence its distribution and activity, based on clinical and preclinical data.

Property Description / Value Significance / Implication
Primary Target JAK2 (IC50 ~3 nM) [1] [2] Selective JAK2 inhibitor over JAK1, JAK3, TYK2 [1] [3].
Off-Target Kinases FLT3 (IC50 ~15 nM); BRD4 (IC50 ~130 nM) [1] [3] [2] May contribute to efficacy; BRD4 inhibition can synergistically reduce inflammation and fibrosis [4] [3].
Pharmacokinetics Effective half-life ~41 hours; rapid oral absorption [4] [3] Supports once-daily dosing regimen.
Protein Binding Binds to Bovine Serum Albumin (BSA) and Human Alpha-1-Acid Glycoprotein (HAG) [5] High affinity for plasma proteins influences free drug concentration, distribution, and half-life.

Protocol: Investigating this compound-Plasma Protein Interaction

This detailed protocol is based on a study that used multispectral methods and molecular simulation to characterize how this compound binds to carrier proteins in the blood [5]. Understanding this binding is a fundamental component of predicting tissue distribution.

Experimental Workflow

The diagram below outlines the key steps and methodologies used in this study.

G Start Start: Investigation of FED-Protein Interaction SP Sample Preparation Start->SP FS Fluorescence Spectroscopy SP->FS UV UV-Vis Absorption Spectroscopy SP->UV CD Circular Dichroism (CD) Spectroscopy SP->CD MDock Molecular Docking FS->MDock Provides binding constants UV->MDock Confirms complex formation CD->MDock Provides structural change data MDyn Molecular Dynamics Simulation MDock->MDyn Conclusion Conclusion: Binding Mechanism Elucidated MDyn->Conclusion

Materials and Procedures
  • Proteins & Reagents: BSA (>98%) or HAG (>99%); this compound (FED); site marker probes (e.g., phenylbutazone, ibuprofen); metal ion solutions [5].
  • Apparatus: Spectrofluorometer, UV-Vis spectrophotometer, circular dichroism (CD) spectropolarimeter [5].
  • Sample Preparation: Prepare solutions in correct buffer (e.g., Tris-HCl buffer for BSA, phosphate buffer for HAG). Titrate a fixed concentration of protein solution with progressively increasing concentrations of this compound [5].
  • Key Assays:
    • Fluorescence Quenching: Measure the decrease in intrinsic fluorescence of proteins (mainly from Tryptophan residues) upon binding with this compound. Analyze data with Stern-Volmer equation to determine quenching constants and binding constants (K~a~ ~10^4^-10^6^ M^-1^) [5].
    • UV-Vis Absorption Spectroscopy: Confirm the formation of a this compound-protein complex through changes in absorption spectra [5].
    • Circular Dichroism (CD): Monitor changes in the secondary structure (e.g., α-helix content) of the protein induced by this compound binding [5].
    • Competitive Site Marker & Ion Studies: Use known site-specific markers to identify this compound's binding location. Investigate the effect of metal ions (e.g., Ca^2+^, Cu^2+^, Zn^2+^) on the binding affinity [5].
  • Computational Analysis:
    • Molecular Docking: Predict the precise binding site, orientation, and interacting amino acid residues of this compound on the protein [5].
    • Molecular Dynamics (MD) Simulation: Simulate the behavior of the this compound-protein complex in a virtual solution to validate binding stability and conformational changes over time [5].

Research Application Notes

  • Context for Protocol: The provided protocol is a foundational in vitro model. Plasma protein binding is a critical determinant of a drug's volume of distribution and free concentration, which directly influences how much drug is available to reach target tissues [5].
  • Addressing the Data Gap: The absence of specific tissue distribution protocols in the literature suggests that this detailed preclinical data for this compound may be contained within proprietary regulatory submissions to health authorities (like the FDA) and is not routinely published.

References

Fedratinib hematological toxicity management thrombocytopenia

Author: Smolecule Technical Support Team. Date: February 2026

Fedratinib-Induced Thrombocytopenia: Incidence & Management

Aspect Details
Incidence & Onset Common; median time to onset of grade 3/4 thrombocytopenia is ~1 month [1] [2]. In clinical trials, grade 3/4 thrombocytopenia occurred in 27.5% of patients at the maximum tolerated dose [1].

| Dose Management | Baseline Platelets ≥50,000/µL: Start at 400 mg once daily [2] [3]. During Treatment: If grade 3 with active bleeding or grade 4 occurs, interrupt therapy [2]. Resumption: Upon resolution to grade ≤2 or baseline, resume at 100 mg below the last given dose (e.g., from 400 mg to 300 mg daily) [2]. | | Monitoring Protocol | Baseline: Obtain a complete blood count (CBC) with platelets [2]. During Treatment: Monitor CBC with platelets periodically and as clinically indicated [2]. The nadir for cytopenias typically occurs within the first few months [4]. | | Transfusion Support | In clinical trials, approximately 3.1% of patients who developed thrombocytopenia required platelet transfusions [2]. Consider transfusion support based on clinical bleeding and procedural needs [2]. | | Patient Population Consideration | this compound is approved for patients with a baseline platelet count ≥50,000/µL and can be effective in those with pre-treatment counts between 50,000-100,000/µL [5]. |

Mechanisms and Experimental Analysis of Thrombocytopenia

This compound-induced thrombocytopenia is primarily an on-target effect, as JAK2 is critically involved in the signaling of thrombopoietin (TPO), a key regulator of platelet production.

G TPO Thrombopoietin (TPO) MPL MPL Receptor TPO->MPL JAK2 JAK2 MPL->JAK2 STAT STAT Protein JAK2->STAT Signal Proliferation & Differentiation Signal STAT->Signal Megakaryocyte Megakaryocyte Signal->Megakaryocyte Platelets Platelet Production Megakaryocyte->Platelets This compound This compound Inhibition JAK2/STAT Pathway Inhibition This compound->Inhibition Binds Inhibition->JAK2 Inhibits

Beyond this primary mechanism, this compound's complex kinome profile suggests potential contributing factors for researchers to investigate:

  • Primary (On-Target) Mechanism: As shown in the diagram, this compound directly inhibits wild-type and mutationally-activated JAK2, disrupting the JAK-STAT signaling pathway downstream of the MPL receptor [3] [4]. This impairs the differentiation and proliferation of megakaryocytes, leading to reduced platelet production [4].
  • Disease-Related Factors: In patients with myelofibrosis, the underlying disease itself often causes bone marrow fibrosis and failure, contributing to pre-existing cytopenias. This compound treatment can exacerbate this baseline thrombocytopenia [6] [5].
  • Off-Target Effects (Research Area): this compound also inhibits other kinases like FLT3 [1] [3] [4]. The contribution of these off-target effects to thrombocytopenia is not fully defined and represents an area for further experimental investigation.

Experimental Protocol for Monitoring Hematological Toxicity

This protocol is modeled on clinical trial designs [1] [5] and can be adapted for preclinical or translational research settings.

Objective: To systematically monitor and characterize hematological toxicity, specifically thrombocytopenia, in a study population treated with this compound.

Materials:

  • This compound (formulated as per experimental design)
  • Laboratory equipment for complete blood count (CBC) with differential and platelet count
  • Data collection forms (electronic or paper-based)

Methodology:

  • Baseline Assessment (Pre-Treatment):

    • Obtain a baseline CBC with platelets [2].
    • Record baseline patient characteristics, including prior therapies (especially ruxolitinib exposure, which is associated with a higher incidence of grade ≥3 thrombocytopenia) [7] and MF risk scores [5].
  • Intervention:

    • Initiate this compound at the protocol-defined dose (e.g., 400 mg once daily for subjects with platelets ≥50,000/µL) [2].
  • Monitoring Schedule:

    • Monitor CBC with platelets weekly during the first cycle (first 4 weeks), then at least monthly thereafter, or as clinically indicated [2] [5].
    • Pay close attention to the nadir, which typically occurs within the first 1-3 months of therapy [1] [4].
  • Toxicity Grading and Data Recording:

    • Grade thrombocytopenia according to standard criteria (e.g., CTCAE).
    • Record the date of onset, severity (grade), duration, and any concomitant interventions (e.g., dose modifications, transfusions).
  • Dose Modification for Toxicity:

    • Implement the dose modification strategy as outlined in the table above for grade 3/4 thrombocytopenia [2].

FAQs on this compound and Thrombocytopenia

Q1: How does thrombocytopenia with this compound compare to other JAK inhibitors like Ruxolitinib? A1: this compound can be administered to patients with a lower baseline platelet count (≥50,000/µL) without an initial dose reduction, whereas ruxolitinib often requires a higher baseline count and more frequent dose adjustments for thrombocytopenia [5]. This makes this compound a particularly relevant option for patients with advanced MF and significant pre-existing thrombocytopenia.

Q2: What is the role of prophylactic therapies in managing this compound's hematological toxicity? A2: While there are no prophylactic drugs to prevent thrombocytopenia, stringent monitoring is the cornerstone of management. For the common gastrointestinal toxicity, prophylactic antiemetics are recommended to maintain adequate nutrition and drug exposure, which may indirectly support bone marrow function [2] [5].

Q3: Are there any specific patient subgroups at higher risk for developing severe thrombocytopenia on this compound? A3: Yes, patients with lower baseline platelet counts (<100 × 10⁹/L) and those with prior ruxolitinib exposure have been associated with a higher incidence of grade ≥3 thrombocytopenia [7] [5]. These subgroups require intensified monitoring, especially during the initial months of therapy.

References

Fedratinib gastrointestinal adverse effects mitigation

Author: Smolecule Technical Support Team. Date: February 2026

GI Adverse Effects: Incidence & Mitigation Data

The table below summarizes the incidence of GI adverse effects from clinical trials and the corresponding mitigation strategies that have proven effective.

Adverse Effect Reported Incidence in Clinical Trials Recommended Mitigation & Management Strategies

| Nausea | 77.5% of patients at Maximum Tolerated Dose (MTD) [1] | • Prophylactic Medications: Administer antiemetics before treatment [2] [1]. • Dosage with Food: Take fedratinib with a high-fat meal to reduce nausea and vomiting [2] [3]. • Dose Adjustment: Interrupt therapy, then dose reduce or resume based on severity [2]. | | Vomiting | 67.5% of patients at MTD [1] | • Prophylactic Medications: Administer antiemetics before treatment [2] [1]. • Dosage with Food: Take with a high-fat meal [2] [3]. • Dose Adjustment: Interrupt therapy, then dose reduce or resume based on severity [2]. | | Diarrhea | 62.5% of patients at MTD [1] | • Symptomatic Control: Use antidiarrheal medications as needed [2]. • Dose Adjustment: Interrupt therapy, then dose reduce or resume based on severity [2]. • Hydration: Ensure adequate fluid intake to prevent dehydration [3]. |

The efficacy of a structured mitigation approach is demonstrated in the FREEDOM trial, a phase 3b study in myelofibrosis patients previously treated with ruxolitinib. The trial employed protocol-specified GI mitigation strategies, which resulted in lower rates of GI adverse events compared to earlier trials like JAKARTA-2. This confirms that proactive management can significantly improve tolerability [4].

Experimental Protocols for GI Toxicity Mitigation

For researchers designing preclinical or clinical studies, here are detailed methodologies informed by recent trials.

Protocol 1: Proactive Regimen from the FREEDOM Trial The FREEDOM trial (NCT03755518) was specifically designed to mitigate GI toxicity. The core elements of its protocol were [4]:

  • Pre-treatment Assessment: Baseline evaluation of patient's GI history and overall health.
  • Prophylactic Medication: Mandatory administration of antiemetics (e.g., 5-HT3 receptor antagonists) and antidiarrheals prior to and/or concurrent with the first dose of this compound.
  • Structured Dosing: Initiate this compound at the standard dose of 400 mg once daily, with clear guidelines for dose interruption and reduction based on the grade of GI toxicity.
  • Patient Education and Monitoring: Instruct patients on the importance of taking this compound with a high-fat meal and to report symptoms promptly for early intervention.

Protocol 2: Thiamine Deficiency Prevention Pathway Given that severe GI effects can lead to malnutrition and thiamine deficiency—a risk factor for serious neurological toxicity—this pathway is critical [2] [1].

  • Baseline Screening: Measure serum thiamine (Vitamin B1) levels before initiating treatment [2] [5].
  • Universal Supplementation: Initiate a daily thiamine supplement (100 mg) for all patients starting this compound, regardless of baseline levels [2] [3].
  • Vigilant Monitoring: Re-check thiamine levels during treatment, especially if patients experience severe or persistent nausea, vomiting, diarrhea, or weight loss [2].
  • Neurological Assessment: Educate patients and clinicians to recognize and immediately report signs of Wernicke's encephalopathy (e.g., confusion, ataxia, ocular abnormalities) [2].

The workflow for this comprehensive safety protocol can be visualized as follows:

G Start Patient Pre-Treatment Assessment A Check Thiamine (B1) Level Start->A B Initiate Thiamine Supplement (100 mg daily) A->B C Commence this compound Treatment with GI Prophylaxis B->C D Ongoing Monitoring C->D E Severe/Persistent GI Symptoms? D->E F Check Thiamine Level & Assess for Neurological Symptoms E->F Yes G Continue Treatment with Supportive Care E->G No F->D G->D

Frequently Asked Questions (FAQs) for Technical Support

Q1: What is the scientific rationale for the high frequency of GI events with this compound? The mechanism is not fully elucidated but is likely on-target. As a potent JAK2 inhibitor, this compound affects the JAK-STAT signaling pathway, which plays a role in mediating cytokines and growth factors in the gut epithelium. This disruption can lead to the observed inflammation and motility issues, manifesting as nausea, vomiting, and diarrhea [1] [6].

Q2: Are the GI adverse effects dose-dependent? Yes, evidence suggests a dose-dependent relationship. Early-phase trials established a Maximum Tolerated Dose (MTD) of 680 mg daily, but the median dose during long-term extension was 440 mg daily, indicating that higher doses were not well-tolerated. The 400 mg dose was selected for phase 3 trials as it provided an optimal balance of efficacy and tolerability [1].

Q3: How should we manage a patient/research subject who experiences severe GI toxicity despite prophylactic measures? Adhere to a structured management plan [2] [3]:

  • Dose Interruption: Temporarily stop this compound to allow symptoms to resolve.
  • Symptomatic Control: Ensure adequate use of antiemetics and antidiarrheals. Assess hydration and nutritional status.
  • Dose Re-initiation & Reduction: Once symptoms improve to mild or resolve, restart this compound at a reduced dose (e.g., from 400 mg to 300 mg or 200 mg).
  • Re-evaluate Thiamine Status: Check thiamine levels and re-administer supplements if needed. Investigate any new neurological signs.

Q4: Can this compound be co-administered with acid-reducing agents? The search results do not provide specific interaction data for antacids, H2-receptor antagonists, or proton-pump inhibitors. However, given that this compound requires an acidic environment for optimal solubility, it is theoretically possible that acid-reducing agents could alter its bioavailability. It is recommended to consult the full prescribing information and consider monitoring drug levels or efficacy closely if co-administration is necessary [7] [6].

References

Fedratinib drug interaction management CYP3A4 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Interaction Profile & Clinical Management

Fedratinib is primarily metabolized by CYP3A4. Coadministration with CYP3A4 inhibitors increases this compound plasma concentration, necessitating dose modifications [1] [2] [3]. The table below summarizes the quantitative effects and management strategies.

Inhibitor Strength Example Drugs Effect on this compound Exposure (AUC) Recommended this compound Dose Adjustment
Strong Ketoconazole, posaconazole, itraconazole, clarithromycin [2] [4] [3] Increase of ~200% (2-fold) at steady state [1] [3] Reduce to 200 mg once daily [5] [4]
Moderate Erythromycin, diltiazem, fluconazole, isavuconazole [2] [3] Increase of ~20-50% (1.2 to 1.5-fold) at steady state [1] [3] More intensive safety monitoring; dose modification based on adverse reactions [4]
Dual CYP3A4 & CYP2C19 e.g., amiodarone, aprepitant [4] Effect not specifically studied Avoid coadministration; if unavoidable, implement more intensive safety monitoring [4]

Post-Inhibitor Discontinuation Protocol: After discontinuing a strong CYP3A4 inhibitor, the this compound dose should be re-escalated: increase to 300 mg once daily for the first two weeks, then to 400 mg once daily as tolerated [5] [4].

Experimental Protocols for DDI Assessment

For researchers, the following established protocols are critical for evaluating these interactions.

Clinical DDI Study Using a Cocktail Approach

This method efficiently assesses the inhibition potential of a new drug on multiple CYP enzymes simultaneously.

  • Primary Objective: To evaluate the effects of repeated doses of this compound on the activity of CYP2D6, CYP2C19, and CYP3A4 [6].
  • Clinical Design: An open-label, one-sequence, two-period, two-treatment crossover study in patients with solid tumors [6].
  • Probe Substrates (Cocktail):
    • CYP2D6: Metoprolol (100 mg single dose)
    • CYP2C19: Omeprazole (20 mg single dose)
    • CYP3A4: Midazolam (2 mg single dose)
  • Procedure:
    • Period 1 (Day -1): Administer the cocktail of probe substrates alone and collect serial blood samples to determine baseline pharmacokinetic (PK) parameters.
    • Intervention: Administer this compound (500 mg once daily) for 15 days.
    • Period 2 (Day 15): Coadminister the probe cocktail with this compound and repeat PK sampling [6].
  • Endpoint Analysis: Compare the geometric mean of the area under the plasma concentration-time curve (AUC) for each probe substrate with and without this compound.
  • Key Findings from this compound Study:
    • Midazolam (CYP3A4) AUC increased 3.84-fold.
    • Omeprazole (CYP2C19) AUC increased 2.82-fold.
    • Metoprolol (CYP2D6) AUC increased 1.77-fold [6].
  • Additional Biomarker: The mean plasma ratio of 4β-hydroxycholesterol (an endogenous CYP3A4 biomarker) decreased to 0.59, confirming net CYP3A4 inhibition [6].

start Study Day -1 A Administer Probe Cocktail: • Midazolam (CYP3A4) • Omeprazole (CYP2C19) • Metoprolol (CYP2D6) start->A B Collect Serial Blood Samples for Baseline PK A->B C This compound 500 mg QD (Days 1 to 15) B->C D Study Day 15 C->D E Coadminister this compound & Probe Cocktail D->E F Collect Serial Blood Samples for Post-Treatment PK E->F end Analyze AUC Changes F->end

Preclinical DDI Study in Rats Using UPLC-MS/MS

This preclinical model helps screen for potential interactions before human trials.

  • Objective: To evaluate the pharmacokinetic impact of various antifungal agents on this compound metabolism in rats [2].
  • Analytical Method:
    • Technique: Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
    • Internal Standard: Bosutinib.
    • Chromatography: Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm). Mobile phase: gradient of acetonitrile and 0.1% formic acid in water [2].
  • Sample Preparation: Protein precipitation of 100 µL rat plasma with 300 µL acetonitrile and 20 µL IS working solution [2].
  • Study Design:
    • Administer a single oral dose of this compound (40 mg/kg) to rats.
    • Co-administer this compound with different antifungal drugs (e.g., isavuconazole, posaconazole, fluconazole, itraconazole).
    • Collect serial blood samples to determine this compound concentration over time [2].
  • Key Finding: Fluconazole showed the most prominent inhibitory effect on this compound metabolism in rats, followed by itraconazole and isavuconazole [2].

FAQs for Technical Support

Q1: What is the mechanistic basis for the DDI between this compound and CYP3A4 inhibitors? this compound is a substrate of CYP3A4, the enzyme responsible for its metabolic clearance. Strong CYP3A4 inhibitors (e.g., ketoconazole) block this pathway, reducing this compound's metabolism and increasing its systemic exposure (AUC), which elevates the risk of adverse events [1] [2].

Q2: How can PBPK modeling inform the drug label and support regulatory submissions? Physiologically Based Pharmacokinetic (PBPK) modeling can integrate in vitro and in vivo data to simulate complex DDIs under various clinical scenarios. For this compound, a validated PBPK model predicted a 2-fold increase in AUC when co-administered with a strong CYP3A4 inhibitor, which directly informed the dose reduction recommendation (to 200 mg) on the drug label and supported waivers for additional clinical DDI studies [1].

Q3: Besides prescription drugs, what other substances should patients avoid? Patients should be advised to avoid grapefruit and grapefruit juice as they contain compounds that inhibit intestinal CYP3A4 and can increase this compound exposure [3] [7]. This compound can be taken with or without food, but administration with a high-fat meal may help reduce the incidence of nausea and vomiting [5] [3].

References

Fedratinib dose adjustment renal hepatic impairment

Author: Smolecule Technical Support Team. Date: February 2026

Dosage Adjustment Guidelines

The table below summarizes the official dose adjustment recommendations for fedratinib based on organ function.

Condition Recommended Dose Adjustment Notes & Monitoring
Severe Renal Impairment [1] [2] [3] Reduce to 200 mg once daily [2] [3] [4]. For CrCl 15 to <30 mL/min [2] [3].
Mild-to-Moderate Renal Impairment [1] [5] No initial adjustment recommended [2] [3]. For CrCl 30 to <90 mL/min; monitor patients with moderate impairment and adjust based on adverse reactions [1] [2].
Hepatic Impairment (All Degrees) [6] [7] No initial dosage adjustment recommended [2] [6] [7]. Includes Child-Pugh Class A, B, and C [2]. Regular monitoring is advised [6].

Supporting Pharmacokinetic Data

The recommendations above are supported by phase 1 clinical trials that evaluated the pharmacokinetics (PK) and safety of this compound in subjects with organ impairment.

Renal Impairment Study

A 2020 phase 1, open-label, single-dose (300 mg) study compared this compound exposure in subjects with various degrees of stable chronic renal impairment to matched healthy subjects [1] [5].

Renal Function Group Fold-Change in AUCinf vs. Healthy Clinical Interpretation
Severe RI (CrCl 15-<30 mL/min) 1.9-fold higher [1] [5] Significantly increased exposure warrants dose reduction to 200 mg [1].
Moderate RI (CrCl 30-<50 mL/min) 1.5-fold higher [1] [5] Increased exposure; no initial adjustment, but close monitoring is required [1].
Mild RI (CrCl 50-<80 mL/min) Not appreciably different [1] No dosage adjustment needed [1].
Hepatic Impairment Study (FEDR-CP-001)

A 2025 phase 1, non-randomized, open-label trial provides the most recent data. It compared a single dose of this compound in adults with moderate or severe hepatic impairment (Child-Pugh B and C) to matched healthy participants [6] [7].

  • Moderate HI vs. Healthy: Peak and total this compound exposures (Cmax, AUC0-∞) were similar [6] [7].
  • Severe HI vs. Healthy: Participants with severe HI actually showed lower total exposures compared to their matched healthy group [6] [7].
  • Conclusion: Reducing the starting dose is not necessary for patients with moderate or severe HI, supporting the guidance for all levels of hepatic impairment [6] [7].

Experimental Protocol Overview

For your technical work, here is a summary of the key methodological details from the cited clinical trials.

  • Study Design: Both the renal and hepatic studies were Phase 1, multicenter, open-label, single-dose trials [1] [6] [5].
  • Subject Grouping: Participants were grouped by organ function severity (using CrCl for renal, Child-Pugh score for hepatic) and matched to healthy controls [1] [6].
  • Dosing: A single oral dose of this compound was administered (300 mg in the renal and moderate hepatic studies; 200 mg in the severe hepatic arm) [1] [6].
  • PK Sampling & Safety: Intensive plasma sampling was conducted over several days (up to 21 in the hepatic study) to calculate PK parameters like AUC and Cmax. Treatment-emergent adverse events were recorded throughout [1] [6].

Management Pathways

The following decision trees visualize the dose adjustment logic and clinical trial design based on the referenced studies.

renal_decision start Assess Patient Renal Function mild Mild RI (CrCl 50-<90 mL/min) start->mild moderate Moderate RI (CrCl 30-<50 mL/min) start->moderate severe Severe RI (CrCl 15-<30 mL/min) start->severe dose_mild Continue 400 mg dose mild->dose_mild No adjustment 400 mg daily dose_mod Monitor and manage adverse reactions moderate->dose_mod No initial adjustment Monitor for AEs dose_sev Continue 200 mg dose severe->dose_sev Dose reduction 200 mg daily

hepatic_study_design study Phase 1 Hepatic Impairment Study (FEDR-CP-001) group1 Group 1: Moderate HI (Child-Pugh B) study->group1 group2 Group 2: Healthy (Matched to Gp1) study->group2 group3 Group 3: Severe HI (Child-Pugh C) study->group3 group4 Group 4: Healthy (Matched to Gp3) study->group4 dose1 dose1 group1->dose1 Single dose This compound 300 mg dose2 dose2 group2->dose2 Single dose This compound 300 mg dose3 dose3 group3->dose3 Single dose This compound 200 mg dose4 dose4 group4->dose4 Single dose This compound 200 mg pk1 pk1 dose1->pk1 21-day follow-up PK & Safety analysis pk2 pk2 dose2->pk2 21-day follow-up PK & Safety analysis pk3 pk3 dose3->pk3 21-day follow-up PK & Safety analysis pk4 pk4 dose4->pk4 21-day follow-up PK & Safety analysis result1 Conclusion: No dose adjustment needed for moderate or severe HI pk1->result1 Exposure similar to healthy controls result3 Conclusion: No dose adjustment needed for moderate or severe HI pk3->result3 Exposure lower than or similar to healthy controls

Key Considerations for Researchers

  • Thiamine Monitoring is Critical: All sources emphasize the Black Box Warning for encephalopathy, including Wernicke's encephalopathy. Assess thiamine levels before initiation, do not start in deficient patients, and administer prophylactic thiamine (100 mg PO daily) during therapy [2] [3] [4].
  • Drug-Drug Interactions: Be mindful of concomitant medications. Reduce this compound to 200 mg daily with strong CYP3A4 inhibitors. Avoid co-administration with strong CYP3A4 inducers. Use caution with dual CYP3A4 and CYP2C19 inhibitors [2] [4].

References

Fedratinib metabolic stability enhancement structural modification

Author: Smolecule Technical Support Team. Date: February 2026

Fedratinib Metabolic Profile & Quantification

The table below summarizes key in vitro metabolic stability parameters for this compound, essential for interpreting your experimental results.

Parameter Value Experimental Conditions
In vitro half-life (t₁/₂) 23.26 minutes [1] Human Liver Microsomes (HLM)
Intrinsic Clearance (Clint) 34.86 mL min⁻¹ kg⁻¹ [1] Human Liver Microsomes (HLM)
Recommended Internal Standard Encorafenib [1] UPLC-MS/MS Analysis
Analytical Run Time 1 minute [1] UPLC-MS/MS Method
Key Metabolic Liability Pyrrolidine moiety [1] In silico prediction (StarDrop)

Experimental Protocols for Metabolic Stability

UPLC-MS/MS Method for this compound Quantification

This validated, high-throughput method is suitable for in vitro metabolic stability studies [1].

  • Sample Preparation: Use human liver microsomes (HLM) as the biological matrix. Include encorafenib as the internal standard (IS) to control for analytical variability [1].
  • Chromatography:
    • Column: Eclipse Plus C18 [1]
    • Mobile Phase: Isocratic method [1]
    • Runtime: 1 minute [1]
  • Mass Spectrometry Detection: MRM (Multiple Reaction Monitoring) mode for high selectivity and sensitivity [1].
  • Validation: The method is linear between 1.0 - 3000 ng mL⁻¹, with intra-day and inter-day accuracy and precision within acceptable limits (≤ ±9%) [1].
Plasma Protein Binding Studies

Understanding this compound's binding to plasma proteins is crucial for interpreting its pharmacokinetics. You can use multi-spectroscopic methods and molecular docking simulations [2].

  • Proteins: Investigate binding with both Bovine Serum Albumin (BSA) and Human alpha-1-acid glycoprotein (HAG), as this compound binds to both [2].
  • Techniques:
    • Fluorescence Quenching: Measure the quenching of intrinsic protein fluorescence (from Tryptophan residues) upon this compound binding. This can determine the binding constant and mechanism [2].
    • Molecular Docking & Dynamics: Use software to model the interaction, predict the binding site, and simulate the stability of the this compound-protein complex over time [2].
  • Expected Findings: this compound forms a 1:1 complex with both BSA and HAG. The binding constant (K) is typically in the order of 10⁴–10⁵ M⁻¹ for BSA and 10⁵–10⁶ M⁻¹ for HAG [2].

FAQs & Troubleshooting Guide

Q1: What are the primary metabolic weaknesses of this compound's structure?

  • A: In silico studies using the StarDrop software suite point to the pyrrolidine moiety as a key site of metabolic labilit [1]. Structural modifications at this ring are most likely to improve metabolic stability.

Q2: My analytical method shows poor peak shape or separation for this compound. What should I check?

  • A:
    • Column Suitability: Confirm you are using a C18 column, such as the Eclipse Plus C18 used in the validated method [1].
    • Mobile Phase: Ensure the isocratic mobile phase is prepared correctly and the system is adequately equilibrated [1].
    • Sample Matrix: Check for potential matrix effects from the HLM. The validated method showed no significant matrix effects, so issues here may indicate a problem with sample preparation [1].

Q3: How can I quickly assess the potential of new this compound analogs?

  • A: Employ a combined in silico and in vitro workflow [1]:
    • Virtual Screening: Use software like StarDrop to predict the metabolic liability and ADME properties of designed analogs.
    • DEREK Analysis: Screen the structures for potential toxicity alerts.
    • Rapid HLM Assay: Use the fast UPLC-MS/MS method to obtain experimental half-life and clearance data for the most promising candidates.

Experimental Workflow for Metabolic Stability Assessment

This diagram outlines the key steps in a standard in vitro to in silico metabolic stability study:

workflow start Start: this compound Analog in_silico In Silico Screening (Prediction of Metabolic Lability) start->in_silico synth Chemical Synthesis in_silico->synth in_vitro In Vitro HLM Incubation synth->in_vitro analysis UPLC-MS/MS Analysis in_vitro->analysis data Data Analysis (t½, Clint) analysis->data decision Stability Target Met? data->decision end_success Lead Candidate decision->end_success Yes end_fail Design New Analogs decision->end_fail No end_fail->in_silico Feedback Loop

Strategies for Enhancing Metabolic Stability

Based on the identified metabolic liability, consider these structural modification approaches:

  • Pyrrolidine Modification: The core strategy is to modify the pyrrolidine moiety to hinder oxidative metabolism. This could involve [1]:
    • Introducing steric hindrance near potential sites of oxidation.
    • Replacing carbon atoms with heteroatoms to change electronic properties.
    • Incorporating the ring into a larger, more stable ring system.
  • In Silico Guidance: Before synthesis, use software to predict the metabolic fate of your analogs. This helps prioritize molecules with a lower predicted clearance and fewer toxicological alerts [1].

References

Fedratinib Analytical Method: Core Parameters & Performance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the validated parameters from a green ultra-fast UPLC-MS/MS method for quantifying fedratinib in a human liver microsome (HLM) matrix, which serves as a strong foundation for a robust analytical method [1].

Parameter Category Specification / Performance Data
Analytical Technique UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry)
Detection Mode Multiple Reaction Monitoring (MRM)
Chromatography Column Eclipse Plus C18 Column [1]
Mobile Phase Isocratic method (specific components not detailed) [1]
Linear Range 1.0 – 3000 ng mL⁻¹ [1]
Run Time 1 minute (ultra-fast) [1]
Intra-day Precision & Accuracy Precision: -5.33% to 5.56%; Accuracy: -9.00% to 6.67% [1]
Inter-day Precision & Accuracy Precision: -5.33% to 5.56%; Accuracy: -9.00% to 6.67% [1]
Internal Standard (IS) Encorafenib (ENB) [1]
Matrix Effect No significant matrix effect from HLM was reported [1]
Metabolic Stability Data (in HLMs) Intrinsic Clearance (Clint): 34.86 mL min⁻¹ kg⁻¹; In vitro half-life (t₁/₂): 23.26 min [1]

Detailed Experimental Protocol: UPLC-MS/MS Quantification

This protocol is adapted from the validated method for quantifying this compound in a human liver microsome matrix [1].

1. Sample Preparation:

  • Protein Precipitation: Use a standard protein precipitation protocol with an organic solvent like acetonitrile. This is a common and effective approach for plasma and serum samples, as noted in other method developments [2] [3].
  • Internal Standard: Spike the sample with the internal standard, Encorafenib (ENB), before the precipitation step to correct for any procedural variability [1].

2. Instrumentation and Chromatography:

  • Column: Utilize an Eclipse Plus C18 column for separation [1]. The specific dimensions and particle size were not provided in the source, but a common configuration for UPLC is 50-100 mm in length with sub-2µm particles.
  • Mobile Phase: Employ an isocratic elution method. While the exact composition is not specified, a typical mobile phase for such methods often consists of a mixture of an aqueous solvent (e.g., water with a volatile buffer or acid) and an organic solvent like acetonitrile or methanol [2] [3].
  • Flow Rate: The analysis was performed at a flow rate of 0.35 mL/min, which is standard for UPLC methods [2].
  • Injection Volume: A common injection volume of 2-5 µL can be used as a starting point.

3. Mass Spectrometry Detection:

  • Ionization Mode: Use electrospray ionization (ESI), typically in positive mode for small molecules like this compound.
  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion of this compound and its unique product ion for highly selective and sensitive quantification.

FAQs & Troubleshooting Guide

Q1: How can I improve the sensitivity and reduce the noise of my this compound LC-MS/MS signal?

  • Check Sample Cleanup: The method cited uses protein precipitation. If sensitivity is an issue, consider a more selective cleanup technique like liquid-liquid extraction (LLE), which was successfully used for endocannabinoids in plasma to improve recovery and reduce matrix effects [2].
  • Optimize MS Parameters: Re-optimize the MRM transitions, cone voltage, and collision energy for your specific instrument. The use of deuterated internal standards (like AEA-d8 or 2-AG-d5 mentioned in another study) is highly recommended to correct for ionization variability, though a specific deuterated standard for this compound was not mentioned [2].
  • Mobile Phase Additives: Using mobile phase additives like 0.1% formic acid can enhance ionization efficiency in ESI-MS [2].

Q2: What are the critical method parameters I should focus on for validation and transfer to another lab?

  • Precision and Accuracy: The method should demonstrate intra-day and inter-day precision and accuracy within ±15%, as achieved by the referenced method [1].
  • Linearity: A correlation coefficient (R²) of >0.99 is standard. The referenced method established a wide linear range of 1.0–3000 ng mL⁻¹ [1].
  • Matrix Effect: It is critical to evaluate the matrix effect in your specific biological matrix (e.g., plasma, serum). The referenced method reported no significant matrix effect in HLMs, but this must be confirmed for other matrices [1].
  • Stability: Perform stability tests for this compound in the matrix under various conditions (e.g., benchtop, autosampler, freeze-thaw) to ensure reliability.

Q3: Are there any "green chemistry" considerations for this method?

  • Yes. The referenced 2025 method was explicitly designed and assessed as a "green" analytical method [1]. You can evaluate your own method using greenness assessment tools like AGREE (Analytical GREEnness Metric). Furthermore, using ethanol as a green alternative in the mobile phase, as demonstrated in a green HPLC method for anti-epileptic drugs, is a viable strategy to improve the environmental friendliness of your protocol [4].

Experimental Workflow for Robustness Improvement

The following diagram illustrates the key stages in developing and troubleshooting a robust analytical method for this compound.

robustness_workflow Start Start: Method Development Sample_Prep Sample Preparation (Protein Precipitation/LLE) Start->Sample_Prep Chrom_Sep Chromatographic Separation (C18 Column, Isocratic/Gradient) Sample_Prep->Chrom_Sep MS_Detection MS Detection (MRM Mode, ESI+) Chrom_Sep->MS_Detection Validation Method Validation MS_Detection->Validation Optimized Parameters Troubleshoot Troubleshooting Validation->Troubleshoot If Issues Found Troubleshoot->Sample_Prep Review Process

References

Fedratinib Bioanalytical Method Parameters and Validation

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key experimental details and quantitative validation data from recent studies to serve as a reference for your own method development.

Method Aspect Reported Parameters & Validation Data
Analytical Technique UPLC-MS/MS [1] [2]
Chromatographic Column Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) [2]
Sample Preparation Protein precipitation with acetonitrile [2]
Matrix Effect Evaluation Results were within acceptable limits, confirming the absence of significant HLM matrix effects [1] [2]
Precision (Accuracy) Intra-day: -5.33% to 5.56%; Inter-day: -9.00% to 6.67% [1]
Recovery Within acceptable limits [2]

Detailed Experimental Protocols

Here are the detailed workflows for the two main applications found in the literature: a general plasma assay and a metabolic stability study.

Protocol 1: UPLC-MS/MS Method for Fedratinib in Rat Plasma (for DDI studies) [2]

This protocol is designed for pharmacokinetic and drug-drug interaction studies.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of rat plasma into a microcentrifuge tube.
    • Add 20 µL of the internal standard (IS) working solution (Bosutinib, 200 ng/mL in methanol).
    • Add 300 µL of acetonitrile as the protein precipitant.
    • Vortex the mixture for 1.0 minute.
    • Centrifuge at 13,000 g for 10 minutes.
    • Transfer 100 µL of the clear supernatant to an autosampler vial for injection.
  • UPLC Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).
    • Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile.
    • Flow Rate: 0.40 mL/min.
    • Gradient Program:
      • 0-0.5 min: 10% B
      • 0.5-1.0 min: 10% B → 90% B
      • 1.0-2.0 min: 90% B
      • 2.0-2.1 min: 90% B → 10% B
      • 2.1-3.0 min: 10% B (re-equilibration)
    • Injection Volume: 2.0 µL.
    • Column Temperature: 40°C.
  • MS/MS Detection (MRM Mode):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.
    • This compound MRM Transition: m/z 525.12 → 98.00 (quantifier).
Protocol 2: Metabolic Stability Study in Human Liver Microsomes (HLM) [1]

This protocol assesses the intrinsic metabolic stability of this compound.

  • Incubation in HLM Matrix:

    • The study is performed by incubating this compound in a human liver microsome (HLM) matrix.
    • The metabolic stability parameters are calculated based on the rate of this compound depletion over time.
  • Analysis via UPLC-MS/MS:

    • Column: Eclipse Plus C18 column.
    • Mobile Phase: Isocratic elution.
    • Analysis Time: Ultra-fast 1-minute run.
    • Internal Standard: Encorafenib (ENB).
  • In silico Modeling:

    • The StarDrop software with its P450 module is used to predict metabolic lability and identify soft spots.
    • The DEREK module is used to monitor for chemical structure alerts.

The experimental workflow for the metabolic stability study can be visualized as follows:

Start Start Metabolic Stability Study HLM Incubate this compound in HLM Matrix Start->HLM UPLC UPLC-MS/MS Analysis (Eclipse Plus C18, Isocratic) HLM->UPLC Data Quantify this compound Depletion Over Time UPLC->Data InSilico In silico Modeling (StarDrop P450/DEREK) Data->InSilico Structural Input Results Calculate Parameters: Clint, t1/2 Data->Results InSilico->Results Prediction

Troubleshooting Guide & FAQs

Q1: My this compound analysis shows significant matrix effects and poor recovery. What steps can I take?

  • Confirm your sample preparation technique: The cited studies successfully used a simple protein precipitation method with acetonitrile [2]. Ensure your precipitant volume is sufficient (e.g., a 3:1 ratio of acetonitrile to plasma) and that vortexing and centrifugation times are adequate as per the protocol.
  • Check chromatographic separation: A well-optimized UPLC system with a reversed-phase C18 column (1.7 µm particle size) is highly effective at separating the analyte from matrix interferences, as demonstrated in the referenced methods [1] [2]. Proper gradient elution can further enhance separation and reduce ion suppression at the source.
  • Validate with Internal Standard: Using a stable-isotope-labeled internal standard (SIL-IS) is considered best practice. It corrects for variability in sample preparation and ionization efficiency. The multiplex method for JAK inhibitors successfully employed this approach [3].

Q2: How can I identify the metabolic "soft spots" of this compound to guide drug development?

  • Employ in silico tools: The 2025 metabolic stability study specifically used the StarDrop software suite [1]. Its P450 module predicts sites of metabolic lability (soft spots), while the DEREK module assesses potential toxicity risks from metabolites.
  • Act on the findings: The in silico modeling indicated that minor structural modifications to the pyrrolidine moiety of this compound could potentially increase its metabolic stability and improve safety [1]. This is a key insight for designing next-generation analogs.

Q3: I am developing a multiplex assay for JAK inhibitors. Is this compound a good candidate?

  • Yes, it has been successfully incorporated. One study developed and validated a multiplex HPLC-MS/MS method for the simultaneous quantification of six JAK inhibitors, including this compound [3]. The calibration range for this compound in this assay was 10–800 ng/mL, and the method demonstrated good trueness and precision.

References

Comprehensive Technical Support Guide: Fedratinib Sample Stability and Storage Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Stability Fundamentals

Fedratinib is an orally administered kinase inhibitor with selective activity against Janus Associated Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). The chemical designation is N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide. This compound dihydrochloride hydrate has the molecular formula C₂₇H₄₀Cl₂N₆O₄S and a molecular weight of 615.62 g/mol [1].

Stability challenges for this compound samples primarily arise from:

  • Chemical degradation under various stress conditions
  • Sensitivity to temperature fluctuations
  • Multiple crystalline forms with potentially different stability profiles
  • Moisture sensitivity (as indicated by hydrate forms)

The existence of multiple solid-state forms of this compound dihydrochloride (designated Forms A-F) and various co-crystals introduces complexity to stability considerations, as different crystalline forms may exhibit varying stability and dissolution characteristics [2].

Recommended Storage Conditions

Table 1: Recommended Storage Conditions for this compound Samples

Material Type Temperature Conditions Additional Protection Evidence Source
This compound API 4°C Dry, sealed container Protect from direct sunlight [1]
Research Samples -80°C (long-term) Dry, sealed container Minimize freeze-thaw cycles [3]
Working Solutions 4°C (short-term) Protected from light Use airtight containers [4] [3]
All Forms Room temperature (transient) Dry environment Avoid excessive humidity [2] [1]

Critical storage parameters for maintaining this compound stability:

  • Temperature control: Maintain consistent recommended temperatures; avoid fluctuations
  • Moisture protection: Keep containers tightly sealed in dry environments
  • Light protection: Protect from direct sunlight and intense artificial light
  • Container integrity: Use appropriate chemically compatible containers

Handling precautions include using personal protective equipment (safety goggles, protective gloves, impervious clothing), working in areas with appropriate exhaust ventilation, and avoiding dust and aerosol formation [1].

Analytical Methods for Stability Assessment

Stability-Indicating HPLC Method

For quantification of this compound and its process-related impurities, the following optimized HPLC method has been developed and validated [4]:

Table 2: Stability-Indicating HPLC Conditions for this compound Analysis

Parameter Specification Acceptance Criteria
Column HIQSIL C18 (250mm×4.6mm;5µ) -
Mobile Phase Phosphate buffer (pH 5.2):ACN (45:65 v/v) Isocratic elution
Flow Rate 1.0 mL/min -
Detection Wavelength 257 nm -
Injection Volume Not specified -
Runtime ~9.2 minutes (this compound retention) -
Linearity Range 50-200 µg/mL (this compound) 0.05-0.20 µg/mL (impurities) R² > 0.999
Sensitivity (LOD) Impurity 1: 0.003 µg/mL, Impurity 2: 0.015 µg/mL, Impurity 3: 0.004 µg/mL -

This method successfully separates this compound from its three process-related impurities with retention times of 2.6, 3.5, and 5.4 minutes, while this compound elutes at approximately 9.2 minutes [4].

Bioanalytical UPLC-MS/MS Method

For pharmacokinetic studies and drug-drug interaction assessments, a highly sensitive UPLC-MS/MS method has been developed and validated [3]:

Table 3: Bioanalytical UPLC-MS/MS Method for this compound Quantification

Parameter Specification Performance
Column Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) -
Mobile Phase A: Acetonitrile; B: 0.1% formic acid in water Gradient elution
Flow Rate 0.40 mL/min -
Detection XEVO TQS triple quadrupole MS with ESI+ MRM mode
Ion Transitions m/z 525.12 → 98.00 (quantification) m/z 525.12 → 468.99 (qualification) -
Linear Range 0.5-500 ng/mL R² > 0.99
Sample Volume 100 µL rat plasma -
Sample Processing Protein precipitation with acetonitrile -
Analysis Time 3.0 minutes total runtime -

This method demonstrates excellent sensitivity with a lower limit of quantification (LLOQ) of 0.5 ng/mL, making it suitable for detailed pharmacokinetic studies and stability assessment in biological matrices [3].

Stability Optimization Strategies

Advanced Kinetic Modeling (AKM) for Stability Prediction

Advanced Kinetic Modeling represents a sophisticated approach to stability prediction that goes beyond traditional ICH guidelines. AKM uses phenomenological kinetic models to describe complex degradation pathways commonly observed with biopharmaceuticals and complex small molecules like this compound [5].

The AKM workflow for stability prediction:

A Define Stability Study Parameters B Conduct Accelerated Stability Studies A->B C Collect Experimental Data Points B->C D Screen Multiple Kinetic Models C->D E Select Optimal Model (AIC/BIC) D->E F Validate Model Predictions E->F G Establish Shelf-life & Storage Conditions F->G

Implementation requirements for AKM:

  • Data density: 20-30 experimental data points minimum
  • Temperature range: Minimum three incubation temperatures (typically 5°C, 25°C, and 37°C/40°C)
  • Degradation extent: Significant degradation (e.g., 20% of Y-axis) should be reached under high-temperature conditions
  • Model screening: Multiple kinetic models evaluated using statistical criteria (AIC, BIC, RSS)

Key advantages of AKM for this compound stability optimization:

  • Accurate prediction of degradation rates under various storage conditions
  • Ability to model complex, multi-step degradation pathways
  • Prediction of stability under both isothermal and fluctuating temperature conditions
  • Estimation of prediction intervals (95% or 99% confidence levels) for shelf-life
Forced Degradation Studies

Forced degradation studies conducted on this compound have revealed four major degradation products (DPs) under various stress conditions [4]:

Table 4: Identified Degradation Products of this compound

Degradation Product Molecular Mass (g/mol) Molecular Formula Structural Information
DP 1 426 C₂₁H₂₅N₅O₃S -
DP 2 312 C₁₇H₂₂N₅O -
DP 3 354 C₁₇H₁₄N₄O₃S -
DP 4 215 C₁₁H₁₁N₄O -

These degradation products were identified using LC-MS/MS analysis and should be monitored during stability studies to understand degradation pathways and develop appropriate stabilization strategies [4].

Experimental Protocols

Forced Degradation Study Protocol

Purpose: To identify and characterize potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard
  • HPLC/UPLC system with PDA and MS detectors
  • Chemicals: acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic stress reagents

Procedure:

  • Prepare this compound solutions (1 mg/mL) in appropriate solvents
  • Apply stress conditions:
    • Acid hydrolysis: 0.1N HCl at room temperature or elevated temperature
    • Base hydrolysis: 0.1N NaOH at room temperature or elevated temperature
    • Oxidative stress: 3% H₂O₂ at room temperature
    • Thermal stress: Solid and solution state at 40-60°C
    • Photolytic stress: Expose to UV and visible light per ICH guidelines
  • Withdraw samples at appropriate time intervals (0, 6, 12, 24, 48, 72 hours)
  • Quench reactions as needed (neutralize acid/base, dilute oxidative stress)
  • Analyze samples using the validated HPLC method (Table 2)
  • Identify degradation products using LC-MS/MS

Interpretation: Monitor for the appearance of new peaks in chromatograms and track the decrease in the main this compound peak. Identify degradation products using mass spectral data [4].

Sample Preparation for Bioanalytical Analysis

Purpose: To extract this compound from biological matrices for accurate quantification in stability and pharmacokinetic studies.

Materials:

  • This compound standard and internal standard (bosutinib)
  • Biological matrix (plasma, tissue homogenate, etc.)
  • Acetonitrile (LC-MS grade)
  • Microcentrifuge tubes and equipment

Procedure:

  • Aliquot 100 µL of plasma sample into a 1.5 mL polypropylene microcentrifuge tube
  • Add 20 µL of internal standard working solution (200 ng/mL bosutinib in methanol)
  • Add 300 µL of acetonitrile for protein precipitation
  • Vortex mix for 1.0 minute to ensure complete precipitation
  • Centrifuge at 13,000 × g for 10 minutes at 4°C
  • Transfer 100 µL of clear supernatant to a clean autosampler vial
  • Inject 2.0 µL into the UPLC-MS/MS system for analysis

Validation Parameters: Ensure method meets acceptance criteria for selectivity, linearity, precision, accuracy, matrix effect, recovery, and stability [3].

Troubleshooting & FAQs

A Poor Chromatographic Separation D Check Mobile Phase pH & Composition Adjust gradient if needed A->D B Unexpected Degradation Products E Review Storage Conditions Check for specific stress factors B->E C Inconsistent Analytical Results F Verify Sample Preparation Check Instrument Calibration C->F

Frequently Asked Questions:

Q: What are the primary degradation products I should monitor in this compound stability studies?

A: Four main degradation products (DPs) have been identified with molecular masses of 426, 312, 354, and 215 g/mol. These should be monitored using the HPLC method detailed in Table 2 with retention times tracked relative to the main this compound peak. The method should successfully separate this compound from its three process-related impurities [4].

Q: How should I handle this compound samples to minimize stability issues during analysis?

A: Always store this compound samples at recommended temperatures (4°C for short-term, -80°C for long-term). Avoid repeated freeze-thaw cycles. Prepare fresh solutions when possible, and protect solutions from light during handling. Use the protein precipitation method described in Section 5.2 for biological samples to ensure accurate results [3] [1].

Q: What is the most sensitive analytical method for quantifying this compound in stability studies?

A: The UPLC-MS/MS method described in Table 3 offers the highest sensitivity with an LLOQ of 0.5 ng/mL. This method uses MRM detection with ion transitions of m/z 525.12 → 98.00 for quantification and requires only 100 µL of sample volume, making it ideal for limited stability samples [3].

Q: How can I predict the shelf-life of this compound under various storage conditions?

A: Implement Advanced Kinetic Modeling (AKM) as described in Section 4.1. This approach uses accelerated stability data at multiple temperatures to build predictive models that can forecast stability under various storage conditions, including temperature excursions. This method has demonstrated accurate predictions up to 3 years for products maintained at 2-8°C [5].

Q: Are there any specific drug-drug interactions that might affect this compound stability in biological systems?

A: Yes, this compound is mainly metabolized by CYP3A4. Concomitant use with strong CYP3A4 inhibitors like fluconazole and itraconazole significantly increases this compound exposure. When studying this compound stability in biological systems, account for potential interactions with co-administered drugs that might affect its metabolic stability [3].

Conclusion

Successful stability optimization for this compound requires systematic approach combining proper storage conditions, validated analytical methods, and predictive modeling. The fundamental storage recommendation is maintaining this compound at 4°C in dry, sealed containers protected from light. The stability-indicating HPLC method provides robust quantification of this compound and its degradation products, while the UPLC-MS/MS method offers superior sensitivity for biological samples. Implementation of Advanced Kinetic Modeling enables accurate shelf-life predictions and stability optimization under various storage scenarios. Regular monitoring of the four identified degradation products ensures comprehensive stability assessment throughout the product lifecycle.

References

Fedratinib metabolite identification characterization

Author: Smolecule Technical Support Team. Date: February 2026

Fedratinib: Drug Profile & Metabolism

The table below summarizes the core chemical and metabolic properties of this compound.

Property Description
IUPAC Name N-tert-butyl-3-((5-methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide [1]
Molecular Formula C₂₇H₃₆N₆O₃S [1]
Molecular Weight 524.678 g/mol [1]
Chemical Class Benzenesulfonamide [1]
Primary Metabolic Enzymes Cytochrome P450 (CYP) enzymes, primarily CYP3A4 [2]
Key Metabolic DDI Risk (as Victim) Strong CYP3A4 inhibitors increase this compound exposure ~2-fold; dose reduction to 200 mg is recommended [2] [3].

Researcher FAQs & Troubleshooting

Here are answers to common technical and experimental questions:

Q: What are the critical drug-drug interaction risks to consider when designing studies with this compound? A: this compound presents a complex DDI profile:

  • As a Victim: Its metabolism is significantly influenced by CYP3A4 inhibitors. Coadministration with strong inhibitors (e.g., ketoconazole) increases this compound exposure and necessitates a dose reduction to 200 mg [2] [3].
  • As a Perpetrator: this compound itself can inhibit CYP3A4. It exhibits complex auto-inhibition, time-dependent inhibition, or mixed inhibition/induction. It has been shown to affect the pharmacokinetics of sensitive CYP3A4 substrates like midazolam, while its effects on CYP2C8/9 substrates are predicted to be minor [2].

Q: What are the key in vitro experimental considerations for this compound? A: While specific experimental protocols are not detailed in the search results, its known pharmacological profile suggests key areas of focus:

  • Kinase Selectivity Assays: this compound was designed for high selectivity to JAK2. In vitro kinase activity assays show an IC₅₀ of 3 nM for both wild-type JAK2 and the JAK2V617F mutant. Its selectivity over other JAK family members is 35-fold for JAK1, >300-fold for JAK3, and >100-fold for TYK2 [4].
  • Off-Target Activity: Be aware of its inhibitory activity against other targets, notably FLT3 and Bromodomain-containing protein 4 (BRD4), which may contribute to its therapeutic effects and side-effect profile [4].
  • PBPK Modeling: Physiologically based pharmacokinetic (PBPK) modeling in platforms like Simcyp is a recognized method to characterize this compound's PK properties and assess DDI potentials, which can help optimize clinical study designs [2].

Q: What are the major safety warnings relevant for laboratory handling? A: Although primarily clinical, these warnings are critical for the overall risk assessment of the compound:

  • Encephalopathy: this compound carries a black box warning for encephalopathy, including Wernicke's encephalopathy, which is linked to thiamine deficiency [3] [5].
  • Gastrointestinal Effects: Nausea, vomiting, and diarrhea are very common and often occur early in treatment [6] [3] [5].
  • Hematologic Effects: Anemia, thrombocytopenia, and neutropenia are frequently observed. Monitoring of complete blood counts is essential [3].

Experimental Workflow & Metabolic Pathway

The diagram below outlines the key metabolic and pharmacological interactions of this compound.

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4  Metabolized By JAK2 JAK2 This compound->JAK2  Primary Target Inhibits JAK2/STAT5 BRD4 BRD4 This compound->BRD4  Off-Target Inhibits FLT3 FLT3 This compound->FLT3  Off-Target Inhibits FedratinibExposure Increased this compound Systemic Exposure CYP3A4->FedratinibExposure  Alters StrongInhibitor Strong CYP3A4 Inhibitor (e.g., Ketoconazole) StrongInhibitor->CYP3A4  Inhibits

Guidance for Further Research

I hope this provides a solid technical foundation for your work. To proceed with detailed metabolite identification, I suggest:

  • Consulting Specialized Databases: Directly search the Human Metabolome Database (HMDB) using the accession number HMDB0247668 for more in-depth analytical data [1].
  • Refining Your Search: Using search terms like "this compound metabolite LC-MS" or "this compound pharmacokinetics mass spectrometry" in scientific literature databases may yield the specific experimental protocols and characterization data you require.

References

Efficacy & Safety Profile in Low Platelet Count Patients

Author: Smolecule Technical Support Team. Date: February 2026

Data from key clinical trials (JAKARTA and JAKARTA2) and their sub-analyses demonstrate fedratinib's activity in patients with baseline platelet counts of 50-100 × 10⁹/L.

Table 1: Efficacy Outcomes in Low vs. High Platelet Count Cohorts

Trial Cohort Spleen Volume Response (SVR35) at Week 24 Symptom Response (TSS50) at Week 24 Key Safety Observations

| JAKARTA (1st-line) [1] | Low Platelets: 36% High Platelets: 49% (p=0.37) | Low Platelets: 33% High Platelets: 42% | • New/worsening thrombocytopenia more frequent in low-platelet group (44% vs. 9%) • No serious thrombocytopenia events reported • Only 3/48 patients discontinued due to thrombocytopenia | | JAKARTA2 (2nd-line) [1] [2] | Low Platelets: 36% High Platelets: 28% (p=0.41) | Low Platelets: 39% High Platelets: 20% | • Anemia and thrombocytopenia more common in patients with low baseline counts • GI effects (diarrhea, nausea, vomiting) were manageable with supportive care |

Recommended Management & Monitoring Protocols

Successful administration of this compound in thrombocytopenic patients relies on proactive management and consistent monitoring.

Pre-Treatment Assessment & Thiamine Management
  • Required Baseline Tests [3] [4]: Complete blood count (CBC) with platelets, thiamine (Vitamin B1) level, hepatic panel, creatinine/BUN, amylase, and lipase.
  • Thiamine Repletion: Do not initiate this compound in patients with thiamine deficiency. Replete thiamine prior to treatment start [3] [4].
  • Thiamine Supplementation: Administer thiamine 100 mg orally daily throughout treatment to prevent Wernicke's Encephalopathy [5] [3] [6].
Dosing & Concomitant Medications
  • Starting Dose: The recommended starting dose is 400 mg once daily for patients with platelet counts ≥50 × 10⁹/L; no initial dose reduction is required [1] [3] [4].
  • Drug Interactions [3] [7]:
    • Strong CYP3A4 inhibitors: Reduce this compound dose to 200 mg daily.
    • Strong CYP3A4 inducers: Avoid concurrent use.
    • Dual CYP3A4 and CYP2C19 inhibitors: Requires more intensive safety monitoring.
Dose Modification Guidelines for Adverse Events

The following workflow outlines the standard protocol for managing hematologic and non-hematologic adverse events:

Start Adverse Event (AE) Occurs GradeCheck Assess AE Severity Start->GradeCheck Hematologic Hematologic AE: Grade 4 Thrombocytopenia, Grade 3 with Bleeding, or Grade 4 Neutropenia GradeCheck->Hematologic NonHematologic Non-Hematologic AE: Grade ≥3 (e.g., GI, Hepatotoxicity) GradeCheck->NonHematologic InterruptDose Interrupt this compound Dose Hematologic->InterruptDose NonHematologic->InterruptDose ResolutionCheck Monitor until resolved to Grade ≤2 or baseline InterruptDose->ResolutionCheck Restart Restart at 100 mg/day BELOW last given dose ResolutionCheck->Restart Discontinue Discontinue if: - Grade ≥3 hepatotoxicity recurs - Unable to tolerate 200 mg daily Restart->Discontinue

Key Experimental Data & Clinical Evidence

For researchers designing studies or analyzing this compound's profile, the following experimental data and trial designs are foundational.

Table 2: Foundational Clinical Trials of this compound

Trial Name & Phase Patient Population Key Efficacy Findings Key Safety Findings

| JAKARTA (Phase 3) [1] [8] | JAK-inhibitor-naïve MF, platelets ≥50 × 10⁹/L | • SVR35: 36% (400 mg) vs 1% (placebo) • Symptom Response: 36% (400 mg) vs 7% (placebo) | Most common TEAEs: GI (diarrhea, nausea, vomiting), anemia. AEs were manageable with dose modifications. | | JAKARTA2 (Phase 2) [1] [8] | MF resistant/intolerant to ruxolitinib, platelets ≥50 × 10⁹/L | • SVR35: 31% (ITT analysis) • Symptom Response: 27% (ITT analysis) | Most common TEAEs: anemia, thrombocytopenia, GI disturbances. 20% discontinued due to TEAEs. |

References

Fedratinib combination therapy dosing optimization

Author: Smolecule Technical Support Team. Date: February 2026

Fedratinib Monotherapy Dosing Overview

For researchers designing combination therapy trials, the established monotherapy dosing and safety profile from pivotal trials serves as the essential starting point.

Parameter Details
Standard Starting Dose 400 mg, orally, once daily [1] [2] [3]
Dose Form Capsule [4]
Food Effect Can be taken with or without food; taking with a high-fat meal may help reduce gastrointestinal adverse reactions [5] [6] [3]

| Recommended Dosing in Special Populations | With strong CYP3A4 inhibitors: Reduce dose to 200 mg daily [3] With strong CYP3A4 inducers: Avoid use [3] With dual CYP3A4 and CYP2C19 inhibitors: Closely monitor and dose-modify for adverse reactions [3] Severe renal impairment (CrCl 15-29 mL/min): Reduce dose to 200 mg daily [6] | | Key Dose-Limiting Toxicities | Anemia, Thrombocytopenia, Gastrointestinal (diarrhea, nausea, vomiting) [1] [2] |

Critical Pre-Treatment & Monitoring Protocols

Successful administration requires vigilant pre-treatment assessment and monitoring to manage known risks.

  • Pre-Treatment Laboratory Tests [3]

    • Thiamine (Vitamin B1) level: Do not initiate this compound in patients with thiamine deficiency. Replete thiamine prior to starting treatment [5] [3].
    • Complete Blood Count (CBC) with platelets: Monitor for anemia and thrombocytopenia.
    • Hepatic Panel: Check for liver function abnormalities.
    • Amylase and Lipase: Monitor for signs of pancreatitis.
    • Creatinine and Blood Urea Nitrogen (BUN): Assess renal function.
  • Required Concomitant Medication

    • Thiamine Supplementation: Administer 100 mg of oral thiamine daily throughout treatment to prevent the serious neurological condition of Wernicke's encephalopathy [1] [5] [7].
  • Dose Modification Guidelines

    • For Hematologic Toxicities: Manage anemia with blood transfusions. For low platelet counts, dose interruption or reduction may be necessary [5].
    • For Non-Hematologic Toxicities: For severe or intolerable GI toxicity, dose interruption, reduction, or discontinuation is recommended [5].

Experimental Design & Mechanistic Insights

The following experimental data and mechanistic understanding are crucial for designing rational combination therapies.

Pharmacokinetic and Pharmacodynamic Properties

A detailed understanding of this compound's properties helps predict drug interactions in combination regimens.

Property Details
Mechanism of Action Selective inhibitor of Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3); also exhibits off-target inhibitory activity against BRD4 [8] [6] [2].
IC50 Values JAK2: ~3 nM; JAK1: ~35x less potent vs. JAK2; JAK3: >300x less potent vs. JAK2; FLT3: 15 nM; BRD4: ~130 nM [1] [8].
Half-Life Effective half-life of approximately 41 hours [8].
Time to Peak Concentration (Tmax) 1.75 to 3 hours [6].
Primary Metabolic Enzymes CYP3A4 and CYP2C19 [6].
Protein Binding ≥92% [6].
Key Signaling Pathways for Rational Combination Therapy

This compound's unique kinome profile suggests several promising pathways for synergistic combinations.

G cluster_primary Primary JAK/STAT Pathway cluster_off_target Off-Target & Synergistic Pathways This compound This compound JAK2 JAK2 (Wild-type & Mutant JAK2V617F) This compound->JAK2 Inhibits FLT3 FLT3 This compound->FLT3 Inhibits BRD4 BRD4 This compound->BRD4 Inhibits STAT STAT3/STAT5 JAK2->STAT Phosphorylation CellProliferation Cell Proliferation & Survival STAT->CellProliferation InflammatoryCytokines Inflammatory Cytokine Production STAT->InflammatoryCytokines FLT3->CellProliferation NFkB NF-κB Hyperactivation BRD4->NFkB BETProteins BET Protein Family (BRD2, BRD3, BRDT) NFkB->InflammatoryCytokines

The diagram above illustrates this compound's primary and off-target mechanisms. Rational combination strategies could include:

  • Targeting Complementary Pathways: Combining this compound with inhibitors of parallel survival pathways (e.g., PI3K/AKT, Bcl-2/xL) to overcome resistance [1].
  • Epigenetic Combinations: Leveraging its BRD4 inhibitory activity with other epigenetic modulators for synergistic effects on bone marrow fibrosis [8].
  • Sequential Therapy: Exploring this compound as a maintenance therapy post-bone marrow transplantation, an area of active investigation [1].

Guide to Current Research Gaps

The current body of publicly available clinical literature primarily addresses this compound as a monotherapy. To advance your research into combination therapies, I suggest you:

  • Consult Clinical Trial Registries: Search databases like ClinicalTrials.gov for active or upcoming trials investigating "this compound" in combination with other agents.
  • Review Conference Proceedings: Look for recent abstracts from major hematology and oncology congresses (e.g., ASH, ASCO, EHA), where preliminary results from combination studies are often first presented.
  • Focus on Mechanism: When designing experiments, ground your hypotheses in this compound's unique JAK2 selectivity and its off-target effects on FLT3 and BRD4 [1] [8].

References

Fedratinib versus ruxolitinib efficacy comparison myelofibrosis

Author: Smolecule Technical Support Team. Date: February 2026

Fedratinib vs. Ruxolitinib at a Glance

Feature This compound Ruxolitinib
Primary Target Selective JAK2 inhibitor [1] [2] Inhibits JAK1 and JAK2 [3] [4]
Additional Targets FLT3, BRD4 [1] [2] [5] Not reported in sources
Key First-Line Trial JAKARTA (SVR35: 36%; TSS50: 36%) [5] COMFORT-I (SVR35: 41.9%; TSS50: 45.9%) [6]
Key Second-Line Use Effective after ruxolitinib failure or intolerance [7] [8] [5] Not a standard second-line option after this compound
Dosing & Cytopenias Can be used for patients with platelet counts ≥50,000/µL [5] [6] Dosing is based on platelet count, with higher thresholds required [3] [6]
Common Adverse Events Grades 1-2 gastrointestinal events (diarrhea, nausea, vomiting); anemia, thrombocytopenia [2] [5] [9] Bruising, dizziness, headache, anemia, thrombocytopenia [3] [4]
Serious Safety Concerns Wernicke's Encephalopathy (requires thiamine monitoring) [1] [2] [9] Increased risk of infections (e.g., herpes zoster, TB), non-melanoma skin cancer [3] [4]

Mechanisms of Action and Key Differentiators

The efficacy and application of these drugs are rooted in their distinct mechanisms of action.

  • This compound's JAK2 Selectivity and Broader Kinome Profile: this compound was specifically designed to be a selective JAK2 inhibitor [2]. Its mechanism involves dual binding in the kinase domain, which may help prevent genetic resistance [2]. Beyond JAK2, it also inhibits FLT3 (involved in cell survival and proliferation) and BRD4 (an epigenetic regulator) [1] [2] [5]. The combined inhibition of JAK2 and BRD4 can synergistically block NF-κB hyperactivation and inflammatory cytokine production, which may contribute to reducing bone marrow fibrosis [2].

  • Ruxolitinib's JAK1/JAK2 Inhibition: Ruxolitinib is a dual inhibitor of JAK1 and JAK2 [3]. Its primary effect is the disruption of cytokine and growth factor signaling pathways, leading to a decrease in pro-inflammatory cytokines [3]. This action effectively reduces splenomegaly and constitutional symptoms but does not directly target the bone marrow fibrosis itself [3].

The following diagram illustrates the primary signaling pathways involved in myelofibrosis and how each drug exerts its effect.

g cluster_inhibitors JAK Inhibitor Action Mutations Driver Mutations (JAK2, CALR, MPL) JAK2 JAK2 Mutations->JAK2 JAK1 JAK1 Mutations->JAK1 Minor Role STAT JAK/STAT Pathway Activation JAK2->STAT JAK1->STAT Pro-inflammatory Cytokines Effects Disease Effects: • Inflammation • Cell Proliferation • Splenomegaly • Bone Marrow Fibrosis STAT->Effects Fedra This compound Fedra->JAK2 Primary Block Fedra->STAT Secondary Block (via BRD4/FLT3) Ruxo Ruxolitinib Ruxo->JAK2 Dual Block Ruxo->JAK1

Clinical Efficacy and Sequencing Data

Clinical trials have established the roles of both agents in different lines of therapy.

  • First-Line Efficacy: In the frontline setting for JAK-inhibitor-naïve patients, both drugs demonstrate robust efficacy.

    • This compound: In the JAKARTA Phase III trial, 36% of patients receiving 400 mg achieved a ≥35% reduction in spleen volume (SVR35), and 36% had a ≥50% reduction in symptom score (TSS50) at 24 weeks [5].
    • Ruxolitinib: In the COMFORT-I Phase III trial, 41.9% of patients achieved SVR35 and 45.9% achieved TSS50 at 24 weeks [6].
  • Second-Line Efficacy for Ruxolitinib Failure: A key differentiator is this compound's activity after ruxolitinib.

    • Clinical Trials: The JAKARTA2 trial showed that this compound achieved SVR35 in 31%-55% of patients who were resistant or intolerant to ruxolitinib, with symptom response in 26-32% [5].
    • Mechanistic Insight: Preclinical studies provide a rationale for this sequencing. BaF3 cell lines with JAK2 V617F mutation that were made resistant to ruxolitinib remained sensitive to this compound. This compound successfully inhibited proliferation and phosphorylation of STAT5 in these resistant cells, which ruxolitinib could not [7].

Safety and Tolerability Profiles

Managing side effects is crucial for maintaining treatment.

  • This compound:

    • Gastrointestinal Toxicity: The most common non-hematologic AEs are grade 1-2 diarrhea, nausea, and vomiting. These are most frequent early in treatment and can be managed with prophylactic antiemetics and dose adjustments [2] [5].
    • Wernicke's Encephalopathy: This is a serious, though rare (∼1% in trials), neurological event. Thiamine levels must be monitored before and during treatment, and supplementation is recommended [1] [2] [9].
  • Ruxolitinib:

    • Cytopenias: Anemia and thrombocytopenia are dose-related effects that require regular blood count monitoring and dose adjustments [3] [4].
    • Infections: Treatment is associated with increased rates of serious bacterial, fungal, and viral infections, including herpes zoster and tuberculosis. Patients should be screened for TB and monitored for signs of infection [3] [4].

Guidance for Clinical Use

  • Choosing First-Line Therapy: The choice may be influenced by patient-specific factors. Ruxolitinib has extensive long-term data and is a well-established first-line option. This compound is also an effective first-line therapy and may be considered for its JAK2 selectivity [1].

  • Managing Ruxolitinib Failure: This compound is a standard second-line option for patients who lose response, become resistant, or are intolerant to ruxolitinib. Data confirms its efficacy in this setting [7] [8] [5].

  • Treating Patients with Thrombocytopenia: For patients with low platelet counts (50,000-100,000/µL), This compound can be administered at the full 400 mg dose without initial reduction, offering an advantage in this difficult-to-treat population [5] [6].

References

Fedratinib versus pacritinib thrombocytopenic patients

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Indications

While both fedratinib and pacritinib are oral kinase inhibitors used for myelofibrosis, their precise molecular targets and specific approved indications differ, as outlined in the table below.

Feature This compound Pacritinib
Primary Target JAK2 [1] [2] JAK2 [1] [2]
Secondary Targets FLT3 [2] IRAK1, ACVR1 [3] [2]
Core Indication Intermediate-2 or high-risk primary or secondary MF [1] MF, specifically in patients with platelet counts <50,000/μL [1] [4] [2]
Key Differentiator Effective in patients with platelet counts as low as 50,000/μL [4] Can be used safely at full dose despite severe thrombocytopenia; also shows anemia benefit [5] [4] [2]

Comparative Efficacy in Thrombocytopenic Patients

A direct head-to-head clinical trial between this compound and pacritinib has not been conducted. However, a Simulated Treatment Comparison (STC) study using pooled data from their respective clinical trials provides the best available comparative evidence for patients with thrombocytopenia (platelets < 100 × 10⁹/L) [6] [7].

The table below summarizes the key efficacy outcome from this analysis, which focused on the proportion of patients achieving a 35% or greater reduction in spleen volume (SVR ≥35%), a key efficacy endpoint in MF trials [6] [7].

Analysis Method This compound vs. Pacritinib (SVR ≥35%) Result
Naive ITC (Unadjusted) Relative Risk (RR) 1.67 (95% CI: 0.94-2.97) [6] [7]
STC (Adjusted for baseline factors*) Relative Risk (RR) 1.76 (95% CI: 1.00-3.10) [6] [7]

> *Key Baseline Factors Adjusted For: ECOG performance status, JAK2 V617F mutation status, and prior ruxolitinib exposure [6] [7].

  • Subgroup Analysis: Among patients who had received ruxolitinib in prior lines of therapy, this compound was associated with a significantly higher proportion achieving SVR ≥35% (RR: 2.82; 95% CI: 1.02-7.82) [6].
  • Sensitivity Analysis: The comparative efficacy in favor of this compound remained consistent and significant even when adjusting for different potential median baseline platelet counts (25, 50, and 75 × 10⁹/L), suggesting the findings are robust across various levels of thrombocytopenia [6] [7].

Experimental Protocols for Key Data

To critically assess the comparative data, it is important to understand the methodology behind the STC study.

1. Source Data and Population

  • This compound Data: Individual patient-level data was pooled from the this compound 400 mg arms of the JAKARTA and JAKARTA-2 trials, specifically for patients with baseline platelets <100 × 10⁹/L [6] [7].
  • Pacritinib Data: Published summary data from the pacritinib 200 mg twice-daily arm of the PERSIST-2 trial served as the comparator [6] [7]. This trial enrolled patients with platelet counts ≤100,000/μL [4].

2. Simulated Treatment Comparison (STC) Workflow The following diagram illustrates the process of the unanchored indirect treatment comparison used to generate the efficacy results.

Fed This compound Data (IPD from JAKARTA trials) Pool Data Pooling & Alignment Fed->Pool Pac Pacritinib Data (Summary from PERSIST-2) Pac->Pool Adj Statistical Adjustment (ECOG, JAK2 status, prior Rux) Pool->Adj Comp Efficacy Comparison (Relative Risk for SVR≥35%) Adj->Comp

Clinical Safety and Positioning

Safety profiles and expert clinical opinions further guide the appropriate use of each agent.

Aspect This compound Pacritinib
Common Side Effects Anemia, diarrhea, nausea, vomiting [1] Anemia, diarrhea, nausea, thrombocytopenia [1]
Important Warnings Black box warning for encephalopathy (including Wernicke's); requires thiamine level assessment and supplementation [4] Contraindicated in patients with severe renal or hepatic impairment [1]
Expert Clinical Guidance Considered a strong option in the second-line after ruxolitinib failure, particularly in patients with proliferative disease (higher cell counts) [5]. Also a frontline option for patients with platelets 50,000-100,000/μL [4]. Its primary niche is in cytopenic myelofibrosis [4]. It is the preferred first-line option for patients with platelets <50,000/μL and remains a strong choice in the second-line for any patient with significant thrombocytopenia or anemia [5] [2].

Conclusion and Key Takeaways

  • In patients with myelofibrosis and thrombocytopenia, this compound demonstrated a statistically significant greater efficacy in reducing spleen volume compared to pacritinib after adjusting for baseline patient characteristics [6] [7].
  • The choice in clinical practice is highly patient-specific. Pacritinib has a definitive role as a first-line agent for patients with very low platelet counts (<50,000/μL) due to its safety profile in this population and its associated anemia benefit [4] [2]. This compound is an effective option, particularly after ruxolitinib failure or in patients with less severe thrombocytopenia.
  • Real-world evidence studies are needed to further validate the comparative effectiveness of these treatments in routine clinical practice [6] [7].

References

Fedratinib JAK inhibitor phenotypic profiling BioMAP

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of Fedratinib

This compound is characterized by its preferential inhibition of JAK2 over other JAK family members, and it also has off-target effects on other kinases like FLT3 and BRD4, which contribute to its unique pharmacological profile [1] [2]. The table below positions it against other JAK inhibitors used in myelofibrosis.

Inhibitor Primary Target(s) Key Distinguishing Features / Off-Target Activities Common Clinical Context in Myelofibrosis
This compound JAK2 > JAK1, JAK3, TYK2 [1] Also inhibits FLT3 and BRD4 (a BET protein) [1]. Second-line after ruxolitinib failure; effective first-line option [1].
Ruxolitinib JAK1, JAK2 [3] Equipotent inhibition of JAK1 and JAK2 [1]. First-line standard [1].
Pacritinib JAK2 [3] Has activity against ACVR1/ALK2, beneficial in patients with cytopenias [1]. Approved for patients with low platelet counts [1].
Momelotinib JAK1, JAK2 [1] Additional activity against ACVR1/ALK2, potentially improving anemia [1]. Used in patients with anemia [1].

Supporting Experimental Data and Protocols

The comparative profile of this compound is supported by several key studies. Here is a summary of relevant experimental findings and methodologies.

In Vitro Kinase Selectivity Profiling

This foundational research established this compound's selective nature.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of kinases [1].
  • Methodology: Standard in vitro kinase activity assays.
  • Key Findings: this compound demonstrated high selectivity for JAK2 (IC₅₀ ≈ 3 nM) over other JAK family members [1]. It also inhibited FLT3 (IC₅₀ ≈ 15 nM) and BRD4 (IC₅₀ ≈ 130 nM) [1].
Preclinical Model of Ruxolitinib Resistance

A 2023 study provided a mechanistic basis for this compound's efficacy after Ruxolitinib failure [4].

  • Objective: To investigate how this compound overcomes resistance to Ruxolitinib [4].
  • Methodology:
    • Cell Lines: Used Ruxolitinib-sensitive and -resistant BaF3 cell lines expressing human JAK2 V617F [4].
    • Proliferation Assays: CellTiter-Glo luminescent cell viability assays [4].
    • Signaling Analysis: Immunoblotting to measure phosphorylation of STAT5 (p-STAT5) [4].
    • Transcriptomic Analysis: RNA sequencing (RNA-seq) and pathway analysis (e.g., Metacore) on treated cells [4].
  • Key Findings: this compound effectively inhibited JAK-STAT signaling and cell proliferation in Ruxolitinib-resistant cells, while Ruxolitinib itself could not [4]. RNA-seq indicated that this compound retained efficacy by inhibiting interferon signaling pathways, which remain critical in the resistant state [4].
In Vivo Efficacy in Disease Models

This compound's activity has been validated in complex animal models, highlighting its differential effects compared to other JAK inhibitors.

  • Objective: To compare the therapeutic effects of selective JAK1, JAK2, and JAK1/2 inhibition in mouse models of Hemophagocytic Lymphohistiocytosis (HLH), a severe hyperinflammatory syndrome [5].
  • Methodology:
    • Models: CpG-induced secondary HLH and LCMV-infected Prf1⁻/⁻ primary HLH in mice [5].
    • Drug Administration: this compound (JAK2i), Itacitinib (JAK1i), and Ruxolitinib (JAK1/2i) were administered via oral gavage twice daily [5].
    • Pharmacokinetics (PK): Plasma levels of inhibitors were quantified using liquid chromatography–tandem mass spectrometry (LC-MS/MS) to ensure clinically relevant exposure [5].
    • Efficacy Readouts: Survival, clinical scores, and phospho-flow cytometry to measure STAT1 phosphorylation in macrophages [5].
  • Key Findings: While all three inhibitors suppressed IFN-γ–induced STAT1 phosphorylation, their clinical efficacy differed. Ruxolitinib was superior in both models. Itacitinib (JAK1i) improved survival in secondary HLH, but this compound (JAK2i) performed suboptimally in primary HLH, suggesting combined JAK1/JAK2 inhibition is most effective for certain immunopathologies [5].

This compound's Mechanism and Signaling Pathway

The following diagram illustrates the primary molecular mechanism of this compound and its role in the JAK-STAT pathway, which is dysregulated in myeloproliferative neoplasms.

G Cytokine Cytokine (e.g., EPO, TPO) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 (Wild-type or V617F Mutant) Receptor->JAK2 Activation STAT STAT Protein JAK2->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation GeneTrans Proliferation & Survival Gene Transcription Nucleus->GeneTrans Drives This compound This compound This compound->JAK2 Inhibits

Research Implications and Future Directions

The absence of specific BioMAP data presents an opportunity for further investigation.

  • Addressing the Data Gap: The search results confirm that this compound has a unique kinome profile. Conducting a dedicated BioMAP study would provide a systematic, side-by-side phenotypic comparison with other JAK inhibitors across diverse human primary cell-based systems, potentially revealing novel differential effects on inflammation, angiogenesis, and tissue remodeling.
  • Leveraging Existing Data: The available mechanistic and comparative data can still powerfully inform research. This compound's activity against BRD4 is a key differentiator, as dual JAK and BET inhibition is a promising therapeutic strategy for reversing bone marrow fibrosis [1] [6]. Furthermore, its distinct binding mode to JAK2 may explain its ability to overcome resistance to ATP-competitive inhibitors like Ruxolitinib in some contexts [4].

References

Fedratinib momelotinib pacritinib mechanistic signatures

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Mechanistic and Clinical Profiles

The table below summarizes the core mechanistic signatures and key clinical differentiators of the three JAK inhibitors.

Feature Fedratinib Momelotinib Pacritinib
Primary Target JAK2 [1] [2] JAK1, JAK2, ACVR1/ALK2 [3] [4] JAK2, IRAK1, ACVR1 [5] [6]
Key Distinctive Targets FLT3, BRD4 (IC50 ~130 nM) [1] [2] ACVR1 (potent inhibition) [3] ACVR1 (highly potent inhibition) [6]
Anemia Mechanism Not ACVR1-mediated; can exacerbate anemia [3] [6] ACVR1 inhibition → ↓ hepcidin → improved iron utilization for erythropoiesis [3] ACVR1 inhibition → ↓ hepcidin → improved iron utilization for erythropoiesis [5] [6]
Anemia Benefit (Clinical) Associated with anemia exacerbation; 34-54% Grade 3/4 anemia in trials [7] [1] Consistent benefit; 67% transfusion independence (vs 49% ruxolitinib in SIMPLIFY-1) [3] [4] 37% transfusion independence (vs 7% BAT in PERSIST-2); 44% hemoglobin response in real-world data [5] [6]
Comparative ACVR1 Potency Very weak activity [6] Potent inhibitor [3] 4x more potent than momelotinib in vitro [6]
Characteristic Safety Concerns GI toxicity (diarrhea, nausea, vomiting); Wernicke's encephalopathy (risk mitigated with thiamine monitoring) [7] [1] [2] Lower risk of GI AEs and hematologic toxicity vs this compound; peripheral neuropathy (mainly Grade 1-2) [7] [3] Diarrhea; generally lower hematologic toxicity, suitable for severe thrombocytopenia [5] [8]

Detailed Experimental Data & Protocols

For rigorous comparison, here are methodologies and data from key experiments cited in the literature.

ACVR1 Inhibition and Hepcidin Suppression

This is a critical differentiator for anemia benefits.

  • Experimental Protocol (from Oh et al. [6]):

    • In vitro Kinase Assays: Pacritinib, momelotinib, this compound, and ruxolitinib were evaluated using kinase assays to determine half maximal inhibitory concentration (IC50) against ACVR1.
    • Cell-Based Hepcidin Suppression: Liver cell lines (e.g., HepG2) were treated with the JAK inhibitors. Downstream SMAD signaling was assessed via Western blot, and hepcidin mRNA expression was quantified using RT-PCR.
    • Clinical Correlation: Transfusion independence rates from the PERSIST-2 clinical trial (NCT02055781) were analyzed to confirm the physiologic effect of ACVR1 inhibition [6].
  • Key Quantitative Findings:

    • ACVR1 Potency: Pacritinib demonstrated the highest potency (lowest IC50), reported to be four times greater than momelotinib. This compound showed very weak activity, and ruxolitinib had none [6].
    • Target Coverage: At clinical doses (200 mg BID), pacritinib's plasma concentration exceeded its ACVR1 IC50 100% of the time, compared to 55% of the time for momelotinib (200 mg QD) [6].
    • Transfusion Independence: In PERSIST-2, 37% of pacritinib-treated patients achieved transfusion independence vs. 7% on best available therapy (BAT) [6]. In SIMPLIFY-1, 67% of momelotinib-treated patients were transfusion independent at week 24 vs. 49% on ruxolitinib [4].
Indirect Treatment Comparison of Safety

A matching-adjusted indirect comparison (MAIC) assessed relative safety profiles in the absence of head-to-head trials.

  • Experimental Protocol (from Masarova et al. [7] [9]):

    • Data Sources: Individual patient data from momelotinib trials (SIMPLIFY-1, SIMPLIFY-2, MOMENTUM) and aggregate data from this compound trials (JAKARTA, JAKARTA-2) were used.
    • Population: Analyses were performed separately for JAK inhibitor-naïve and JAK inhibitor-experienced patients over 24 weeks.
    • Statistical Method: Matching-adjusted indirect comparisons were used to balance patient characteristics across trials. Outcomes included adverse events occurring in ≥10% of patients in any trial arm [7].
  • Key Quantitative Findings: Momelotinib showed a statistically significant lower risk over 24 weeks for [7] [9]:

    • Any-grade and Grade ≥3 anemia
    • Any-grade and Grade ≥3 diarrhea
    • Any-grade and Grade ≥3 nausea
    • Treatment-emergent AEs leading to dose reductions

Mechanistic Pathways and Experimental Flow

The following diagrams illustrate the core mechanisms of action and key experimental workflows.

Diagram 1: Core Mechanistic Pathways of JAK Inhibitors. Momelotinib and pacritinib uniquely target both JAK-STAT and ACVR1 pathways, linking to spleen/symptom control and anemia benefit, respectively. This compound primarily inhibits the JAK-STAT pathway.

G cluster_in_vitro In Vitro Phase cluster_in_vivo Clinical Correlation Start Start: Compare Anemia Mechanisms Step1 1. Kinase Assay (IC₅₀ vs. ACVR1) Start->Step1 Step2 2. Cell-Based Assay (HepG2 Liver Cells) Step1->Step2 Step2a 2a. Measure p-SMAD (Western Blot) Step2->Step2a Step3 3. Analyze Clinical Outcomes (Transfusion Independence) Step2->Step3 Step2b 2b. Quantify Hepcidin mRNA (RT-PCR) Step2a->Step2b

Diagram 2: Experimental Workflow for Evaluating ACVR1-Mediated Anemia Benefits. The workflow outlines key methods from biochemical and cell-based assays to clinical correlation.

Research Implications and Future Directions

The distinct kinome profiles of these agents inform their clinical use and future development.

  • Patient Stratification: The strong ACVR1 inhibition by momelotinib and pacritinib makes them preferred options for MF patients with significant anemia, a population poorly served by earlier JAK inhibitors [3] [6]. This compound's JAK2 selectivity and BRD4 off-target effect may be exploitable in specific contexts, such as FLT3-mutated diseases or combinatorial epigenetic therapy [1] [2].

  • Combination Therapy Rationale: The different safety and mechanistic profiles provide a rationale for sequential or combination therapies. For instance, a patient may start on one JAKi for symptom control and later switch to another to manage emerging cytopenias [3].

  • Beyond Classic MF: this compound's unique kinome is being explored for alternative indications, including myelodysplastic/myeloproliferative neoplasms and maintenance therapy after bone marrow transplantation [1].

References

Kinase Selectivity and Cellular Potency Profiling

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate data from comparative studies to illustrate fedratinib's enzymatic and cellular activity alongside other JAK2 inhibitors.

Table 1: Comparative Enzymatic and Cellular Potency of JAK2 Inhibitors

Inhibitor JAK2 Enzymatic IC₅₀ (nM) [1] JAK1 Enzymatic IC₅₀ (nM) [2] JAK2 Cellular IC₅₀ (pSTAT5 in SET2 cells) [1] Key Off-Target Kinases (approx. potency) [3] [4] [2]
This compound 14 ~105 (35x less than JAK2) [2] 672 nM FLT3 (15 nM), BRD4 (130 nM), RET (48 nM)
Ruxolitinib 4 3.3 (JAK1/JAK2 equipotent) [2] 14 nM Relatively selective for JAK1/2 [1]
Pacritinib 53 Minimal at relevant conc. [5] 429 nM IRAK1 (5-10x weaker than JAK2), FLT3, CSF1R, KIT [5] [4] [1]
Momelotinib 51 ~100 (JAK1) [4] 205 nM ACVR1/ALK2, TBK1, IKBKE, FLT3 (weaker) [4] [1]

Table 2: Observed Cellular and Phenotypic Effects in Models

Inhibitor Anti-proliferative Effect in JAK2VF cell lines [4] Effect on Normal CD34+ HSPCs [1] Key Phenotypic Profile in Primary Cell Systems [5] [6]
This compound Moderate potency Pronounced decrease in viability Broad anti-proliferative effects; modulates inflammatory cytokine production [5]
Ruxolitinib Highest potency Least effect on differentiation Broadest activity across systems; anti-proliferative to B and T cells [5] [6]
Pacritinib Moderate to high potency Pronounced decrease in viability Specific to B-cell activation system; strongest inhibition of IL-17A, IL-2, IL-6 [5] [6]
Momelotinib Lowest potency Moderate anti-proliferative effects Anti-proliferative to B and T cells; unique sparing of erythroid colonies [5] [4]

Detailed Experimental Protocols

To interpret the data above accurately, understanding the underlying experimental methods is crucial for any researcher.

1. Kinase Enzymatic Assays [1]

  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of a drug against a purified kinase protein in a cell-free system.
  • Methodology: assays were performed by Reaction Biology Corp. The activity of 356 unique wild-type human kinases was assessed. For initial screening, compounds were tested at 100 nM with an ATP concentration of 10 μM. Kinases showing >50% inhibition were then subjected to dose-response curves to determine IC₅₀ values, using a higher ATP concentration of 100 μM to simulate physiological conditions.
  • Data Interpretation: This method measures direct binding and inhibition of the kinase, revealing the intrinsic potency of the drug. The high ATP concentration used in follow-up assays helps identify competitive ATP inhibitors and provides a more physiologically relevant potency ranking.

2. Cellular Target Engagement & Phenotypic Profiling [5] [1]

  • Purpose: To evaluate a compound's ability to inhibit JAK-STAT signaling and produce functional effects in living cells and complex biological systems.
  • Methodology:
    • JAK2 Cellular Assay (pSTAT5) [1]: The human SET2 leukemia cell line (harboring the JAK2 V617F mutation) is treated with the inhibitor. After treatment, cells are lysed, and the levels of phosphorylated STAT5 (pSTAT5) are quantified, typically via immunoassays, to generate an IC₅₀ value.
    • BioMAP Phenotypic Profiling [5] [6]: This platform uses 12 distinct human primary cell-based systems that model different human disease and tissue states (e.g., T-cell dependent B-cell activation, vascular inflammation). Systems are stimulated with cytokines or other agents in the presence of the test compound. After 24-72 hours, the levels of multiple readout biomarkers (e.g., cytokines, cell surface proteins, proliferation) are measured. The resulting profile of biomarker changes serves as a "mechanistic signature" for each compound.
  • Data Interpretation: While the pSTAT5 assay confirms on-target pathway engagement in a relevant cellular context, the BioMAP platform provides a broader, systems-level view of a drug's biological effects, potentially capturing the integrated impact of its multi-kinase profile.

Integrated Signaling Pathways and Mechanisms

The diagram below synthesizes how this compound's primary and secondary targets contribute to its overall pharmacological effect in the context of myelofibrosis.

G cluster_targets This compound Primary & Secondary Targets cluster_pathways Downstream Pathways & Biological Effects cluster_outcomes Clinical Outcomes in Myelofibrosis This compound This compound JAK2 JAK2 (Primary Target) This compound->JAK2 FLT3 FLT3 This compound->FLT3 BRD4 BRD4 (Epigenetic) This compound->BRD4 STAT JAK-STAT Signaling JAK2->STAT  Inhibits Prolif Cell Proliferation & Survival Pathways FLT3->Prolif  Inhibits Inflam Inflammatory Response (NF-κB, Cytokines) BRD4->Inflam  Inhibits Spleen Reduced Splenomegaly STAT->Spleen Leads to Anemia Anemia (Potential) STAT->Anemia Can contribute to Prolif->Spleen Contributes to Prolif->Anemia Can contribute to Symptom Improved Symptoms Inflam->Symptom Leads to

Key Differentiating Mechanisms

The distinct kinase profiles of these inhibitors translate into unique clinical and biological characteristics:

  • This compound's JAK2 Selectivity vs. Ruxolitinib: this compound's ~35-fold selectivity for JAK2 over JAK1 is a key differentiator from the JAK1/JAK2 equipotent inhibitor ruxolitinib [2]. This may underlie the observation that this compound has less impact on immune cell function in some models, making it a potential candidate for combination therapies with immunotherapeutics [7].
  • This compound's Multi-Kinase Activity: Beyond JAK2, this compound's potent inhibition of FLT3 and BRD4 contributes to its efficacy [3] [2]. FLT3 inhibition enhances its anti-proliferative effect, while BRD4 inhibition synergistically blocks NF-κB hyperactivation and inflammatory cytokine production, which is central to MF symptomatology [2].
  • Contrast with Other Inhibitors: Unlike pacritinib, this compound does not strongly target IRAK1, and unlike momelotinib, it is not a potent inhibitor of ACVR1, a mechanism linked to hepcidin reduction and anemia improvement [4] [1]. This explains their differing clinical effects on anemia.

References

Fedratinib spleen response rate comparison JAKARTA COMFORT

Author: Smolecule Technical Support Team. Date: February 2026

Fedratinib Spleen Response Rates in Clinical Trials

Trial (Phase) Patient Population Intervention Primary Efficacy Endpoint (SVR35) Key Symptom Response (TSS50)
JAKARTA (Phase 3) [1] [2] JAK-inhibitor-naïve, Intermediate-2/High-risk MF This compound 400 mg/day (n=96) vs. Placebo 36% at Week 24 [1] [2] 36% at Week 24 [1] [2]
JAKARTA2 (Phase 2) [3] Ruxolitinib-resistant or intolerant, Intermediate-2/High-risk MF This compound 400 mg/day 31% (ITT) at End of Cycle 6 [3] 27% (ITT) at End of Cycle 6 [3]

SVR35: ≥35% reduction in spleen volume from baseline (measured by MRI/CT); TSS50: ≥50% reduction in Total Symptom Score; ITT: Intention-to-Treat population.

Experimental Protocol Details

For the data presented above, here are the methodologies used in the key trials.

  • JAKARTA Trial (NCT01437787) Design [1] [2]:

    • Population: Adults with primary or secondary (post-PV/ post-ET) myelofibrosis, classified as Intermediate-2 or High-risk per the IWG-MRT criteria, with palpable splenomegaly (≥5 cm below the left costal margin) and a platelet count ≥50 × 10⁹/L.
    • Intervention: Patients were randomized in a 1:1:1 ratio to receive once-daily oral this compound (400 mg or 500 mg) or placebo.
    • Endpoint Measurement:
      • Spleen Volume: Measured by magnetic resonance imaging (MRI) or computed tomography (CT) at baseline and Week 24. A responder achieved a ≥35% reduction in volume (SVR35) at Week 24, confirmed 4 weeks later.
      • Symptoms: Assessed using the Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF) TSS. A responder achieved a ≥50% reduction in total score (TSS50) at Week 24.
  • JAKARTA2 Trial (NCT01523171) Design [3]:

    • Population: Adults with intermediate- or high-risk primary or secondary MF who were resistant or intolerant to prior ruxolitinib therapy (investigator-assessed), with splenomegaly and platelet counts ≥50 × 10⁹/L.
    • Intervention: Single-arm study where patients received this compound 400 mg once daily in 28-day cycles.
    • Endpoint Measurement:
      • Spleen Volume: Measured by MRI/CT at baseline and the End of Cycle 6 (EOC6). The primary endpoint was the proportion of patients achieving SVR35 at EOC6.
      • This updated analysis employed an ITT principle with no imputation for missing data, differing from the initial analysis that used last-observation-carried-forward (LOCF) in a per-protocol population [3].

This compound's Mechanism of Action

This compound is an oral kinase inhibitor designed for selectivity against Janus kinase 2 (JAK2). Its activity is not limited to JAK2, contributing to its unique clinical profile [1] [4].

G cluster_1 Inhibition of Kinase Targets This compound This compound JAK2 JAK2 This compound->JAK2 Selective Inhibition (IC50 ~3 nM) FLT3 FLT3 This compound->FLT3 Off-target Inhibition (IC50 ~15 nM) BRD4 BRD4 This compound->BRD4 Off-target Inhibition (IC50 ~130 nM) STAT STAT JAK2->STAT Phosphorylation CellProlif Cell Proliferation & Survival FLT3->CellProlif InflamCytokines Inflammatory Cytokine Production BRD4->InflamCytokines GeneTranscription GeneTranscription STAT->GeneTranscription GeneTranscription->CellProlif GeneTranscription->InflamCytokines

Key Comparative and Safety Considerations

  • Place in Therapy: this compound is approved for intermediate-2 or high-risk myelofibrosis. It is often used as a second-line option after ruxolitinib failure (intolerance or resistance) but has substantial evidence supporting its use as an effective first-line therapy [1] [4].
  • Safety Profile: The most common adverse events are grade 1/2 gastrointestinal effects (nausea, diarrhea, vomiting), which are often manageable and tend to decrease over time [1] [4]. This compound carries a Black Box Warning for the risk of Wernicke's Encephalopathy, a serious neurological condition; monitoring thiamine levels before and during treatment is critical [1] [4].

References

Fedratinib symptom burden improvement comparative analysis

Author: Smolecule Technical Support Team. Date: February 2026

Fedratinib Symptom Response Data Summary

Trial (Population) Comparator Symptom Response Rate (this compound) Symptom Response Rate (Comparator) Definition of Symptom Response Citation
JAKARTA (JAKi-naïve) Placebo 40% (36% in initial analysis) 9% (7% in initial analysis) ≥50% reduction in Total Symptom Score (TSS) at Week 24 [1] [2]
JAKARTA2 (Ruxolitinib-experienced) None (Single-arm) 26% (Original analysis); 27% (Stringent ITT analysis) N/A ≥50% reduction in Total Symptom Score (TSS) at Week 24 [2]
FREEDOM2 (Ruxolitinib-experienced) Best Available Therapy (BAT) 34% 19% ≥50% reduction in Total Symptom Score (TSS) at Week 24 [3]

Experimental Protocols and Assessment Methods

The consistency of this compound's symptom efficacy across trials is grounded in the use of standardized, patient-reported outcome tools and rigorous trial designs.

  • Symptom Assessment Tool: The Myelofibrosis Symptom Assessment Form (MFSAF) version 2.0 was used across this compound trials to quantify symptom burden [1]. Patients rated the severity of six key symptoms daily for a week before each assessment:
    • Night sweats
    • Pruritus (itching)
    • Abdominal discomfort
    • Pain under the left ribs
    • Early satiety (feeling full quickly)
    • Bone or muscle pain
  • Total Symptom Score (TSS): The scores for the six symptoms (on a 0-10 scale) are summed to create a TSS, ranging from 0 to 60 [1] [4]. A higher score indicates a greater symptom burden.
  • Response Definition: A symptom response is typically defined as a ≥50% reduction in the TSS (TSS50) from baseline, sustained at the Week 24 assessment [1] [3].
  • Clinical Trial Designs:
    • JAKARTA: A Phase III, randomized, double-blind, placebo-controlled trial in JAK inhibitor-naïve patients [1].
    • JAKARTA2: A Phase II, single-arm trial in patients who had been treated with or were intolerant to ruxolitinib [2].
    • FREEDOM2: A Phase III, randomized, open-label, controlled trial where this compound was compared against Best Available Therapy (BAT) in ruxolitinib-resistant or intolerant patients [3].

Comparative Analysis with Other JAK Inhibitors

While head-to-head trials between this compound and other JAK inhibitors are limited, indirect comparisons and clinical experience highlight key differences.

  • Compared to Ruxolitinib: There are no direct comparative trials. This compound is distinguished by its high selectivity for JAK2 over JAK1, whereas ruxolitinib inhibits both JAK1 and JAK2 equipotently [5] [6]. In practice, this compound is primarily used as a second-line option after ruxolitinib failure (intolerance or loss of response) [6] [3].
  • Indirect Comparison with Momelotinib: A 2024 matching-adjusted indirect comparison suggests that momelotinib may have a lower risk of key adverse events like diarrhea, nausea, and anemia over 24 weeks in both JAKi-naïve and -experienced patients [7] [8]. Momelotinib is also distinguished by its potential to improve anemia, an effect not seen with this compound [7].
  • Real-World Effectiveness: A 2025 review notes that real-world symptom response rates to this compound can be variable and sometimes lower than in clinical trials, potentially due to delays in initiating second-line therapy after ruxolitinib failure [9] [2].

Mechanism of Action: Symptom Improvement

The following diagram illustrates the proposed mechanism by which this compound alleviates symptoms in myelofibrosis.

G MF_Mutations Myelofibrosis Driver Mutations (JAK2, CALR, MPL) JAK_STAT Constitutive JAK-STAT Pathway Activation MF_Mutations->JAK_STAT Cytokines ↑ Pro-inflammatory Cytokine Production JAK_STAT->Cytokines Symptoms Myelofibrosis Symptoms: • Night Sweats • Bone/Muscle Pain • Early Satiety • Abdominal Discomfort Cytokines->Symptoms This compound This compound Administration JAK2_Inhibit Inhibits JAK2 Kinase This compound->JAK2_Inhibit STAT_Reduce Reduces STAT3 Phosphorylation JAK2_Inhibit->STAT_Reduce Cytokines_Reduce Modulates Inflammatory Cytokine Levels STAT_Reduce->Cytokines_Reduce  Correlates with  SVR & TSS improvement Symptom_Relief Symptom Burden Reduction Cytokines_Reduce->Symptom_Relief

The diagram shows that this compound's primary mechanism for symptom relief is through direct inhibition of the overactive JAK-STAT pathway, which subsequently modulates the production of pro-inflammatory cytokines that drive many MF-related symptoms [1] [5] [4]. Reductions in phosphorylated STAT3 (pSTAT3) levels have been directly correlated with this compound exposure and its clinical efficacy [4].

Key Considerations for Researchers

  • Safety and Tolerability: The symptom benefits of this compound must be balanced against its safety profile. The most common adverse events are gastrointestinal (diarrhea, nausea, vomiting) and hematological (anemia, thrombocytopenia) [1] [10]. Proactive management with antiemetics and antidiarrheals is recommended [3].
  • Wernicke's Encephalopathy: this compound carries a black box warning for this serious neurological condition, believed to be linked to thiamine deficiency [5] [10]. Clinical protocols now mandate thiamine level monitoring and supplementation before and during treatment, which has effectively mitigated this risk in recent trials [10] [3].

References

Fedratinib safety profile versus other JAK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Safety Profile Comparison: JAK Inhibitors

JAK Inhibitor Primary Indications Unique / prominent Safety Concerns Common Adverse Events (AEs) Boxed Warnings
Fedratinib Myelofibrosis (MF) Wernicke's Encephalopathy (WE) • Gastrointestinal (GI) toxicity • Anemia • Thrombocytopenia [1] [2] [3] • Nausea, Diarrhea, Vomiting (mostly Grade 1-2) [2] [4] Yes (for WE) [1] [5]
Ruxolitinib Myelofibrosis (MF), Polycythemia Vera • Anemia • Thrombocytopenia [4] • Bruising, Dizziness, Headache [4] Not for cardiovascular risks [6] [7]
Tofacitinib Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis • Increased risk of Major Adverse Cardiovascular Events (MACE)Malignancy (e.g., lymphoma, lung cancer) • Venous Thromboembolism (VTE) • Serious infections [6] [8] Upper respiratory tract infections, Headache, Diarrhea [6] Yes (for MACE, malignancy, VTE, death) [6]
Baricitinib Rheumatoid Arthritis (Similar class risks as Tofacitinib per FDA) [6] (Similar common AEs as Tofacitinib) [6] Yes (for MACE, malignancy, VTE, death) [6]
Upadacitinib Rheumatoid Arthritis (Similar class risks as Tofacitinib per FDA) [6] (Similar common AEs as Tofacitinib) [6] Yes (for MACE, malignancy, VTE, death) [6]

Key Safety Distinctions and Experimental Data

This compound-Specific Risks and Management

This compound's safety profile is dominated by two major concerns: gastrointestinal toxicity and the risk of Wernicke's encephalopathy (WE), a serious neurological disorder caused by thiamine (Vitamin B1) deficiency [1] [4].

  • Wernicke's Encephalopathy Risk: The path to FDA approval involved a clinical hold due to suspected WE cases [2]. Subsequent analysis suggested that significant baseline malnutrition and GI toxicity leading to impaired oral intake were key contributors [2]. Risk Mitigation Protocols now include:

    • Thiamine Monitoring: Check thiamine levels before and during treatment; replete if deficient [4] [5].
    • Prophylactic Supplementation: Administer thiamine routinely, which has been shown to reduce incidence [3].
    • Vigilance for Symptoms: Monitor for confusion, ocular abnormalities, and ataxia [1].
  • Gastrointestinal Toxicity: GI events are very common but manageable. Management Strategies from recent trials like FREEDOM2 include [3]:

    • Prophylactic Antiemetics: Use of medications to prevent nausea and vomiting.
    • Symptomatic Antidiarrheals: Use as needed.
    • Dosing with Food: Taking this compound with a high-fat meal to improve tolerability [5].
    • These measures have effectively reduced the frequency and severity of GI AEs, with most being Grade 1-2 and decreasing over time [3] [4].
Differential Risk Profiles: Hematologic vs. Inflammatory Indications

A critical distinction exists between JAK inhibitors used for myeloproliferative neoplasms (like MF) and those for chronic inflammatory conditions.

  • JAK Inhibitors for Inflammatory Diseases: The FDA's stringent boxed warning for increased risk of heart-related events, cancer, blood clots, and death applies specifically to tofacitinib, baricitinib, and upadacitinib [6] [7]. This was identified in a large safety trial (ORAL Surveillance) in rheumatoid arthritis patients.
  • JAK Inhibitors for Blood Disorders: The FDA explicitly states that This compound and ruxolitinib, used for blood cancers, are not part of this safety update and do not carry these same boxed warnings for cardiovascular and cancer risk [6] [7]. A 2025 meta-analysis also found no significant difference in the risk of serious infections, cancer, or major cardiovascular events between JAK inhibitors and TNF antagonists when used for immune-mediated inflammatory diseases, though a slightly higher risk of VTE remained [8].
Experimental Evidence from Clinical Trials
  • FREEDOM2 Trial (2024): This Phase 3 trial in myelofibrosis patients previously treated with ruxolitinib demonstrated this compound's efficacy and manageable safety as a second-line therapy [3].
    • Methodology: Patients were randomized to this compound 400 mg/day or Best Available Therapy (BAT). All received prophylactic antiemetics and thiamine supplementation.
    • Safety Results: Grade 3+ treatment-related AEs occurred in 40% of this compound vs. 12% in BAT. Most common were anemia (9%) and thrombocytopenia (12%). GI events were more frequent with this compound but were primarily low-grade and decreased over time. Only one case of low thiamine occurred after prophylactic supplementation was implemented [3].

Experimental Pathway & Workflow

The following diagram illustrates the key risk management pathway for this compound treatment, as established by recent clinical protocols.

G Start Patient Candidate for this compound PreCheck Pre-treatment Assessment: Check Thiamine Levels Start->PreCheck Decision Thiamine Deficient? PreCheck->Decision Replete Replete Thiamine Before Initiation Decision->Replete Yes Initiate Initiate this compound Therapy (400 mg/day with food) Decision->Initiate No Replete->Initiate Prophylaxis Concurrent Prophylaxis: Antiemetics & Thiamine Initiate->Prophylaxis Monitor Continuous Monitoring: Thiamine Levels, GI Symptoms, Neurological Signs Prophylaxis->Monitor Manage Manage AEs: Dose Modification/ Interruption if Needed Monitor->Manage If AEs Occur Manage->Monitor Follow-up

Interpretation and Conclusion

For researchers and drug development professionals, the key takeaways are:

  • Class Indication is Critical: The safety profile of a JAK inhibitor is heavily dependent on its approved indication. Extrapolating safety signals from one class (e.g., inflammatory diseases) to another (e.g., hematologic cancers) is not supported by regulatory findings [6] [7].
  • This compound's Profile is Manageable: While this compound carries unique risks of GI toxicity and WE, these are not intrinsic class effects for all JAK inhibitors. Furthermore, proactive management through prophylaxis, monitoring, and early intervention can effectively mitigate these risks, as demonstrated in the FREEDOM2 trial [3].
  • Distinct Mechanistic Profiles: Differences in safety may be rooted in their pharmacology. This compound is a JAK2-selective inhibitor that also targets FLT3 and BRD4, whereas ruxolitinib is a JAK1/JAK2 inhibitor, and the inflammatory disease JAK inhibitors have varying selectivities [1] [4] [9].

References

Clinical Efficacy of Fedratinib After Ruxolitinib Failure

Author: Smolecule Technical Support Team. Date: February 2026

Trial / Study (Phase) Patient Population Primary Endpoint (SVR35* at Week 24) Key Secondary Endpoint (TSS50 at Week 24) Notes & References
JAKARTA2 (Phase 2) Ruxolitinib-resistant/intolerant (Per Protocol) 55% (Original analysis) 26% Initial analysis; later re-analyzed with stricter criteria [1]
JAKARTA2 (Updated) Ruxolitinib-resistant/intolerant (Stringent Criteria) 30% 27% ITT analysis without imputation for missing data [1]
FREEDOM (Phase 3b) Ruxolitinib-pretreated 26% 44% Incorporated GI toxicity management strategies [2] [3]
FREEDOM2 (Phase 3) Ruxolitinib-resistant/intolerant (vs. BAT) 22% (vs. 1% for BAT) 35% (vs. 15% for BAT) Randomized, controlled trial confirming superiority over BAT [3]
Real-World Study (US) Ruxolitinib-pretreated ~27% (≥50% spleen reduction by palpation at 6 months) Significant symptom reduction Retrospective chart review (n=150) [4]
Real-World Study (Israel) Ruxolitinib-resistant/refractory Minimal improvement 44% reported some symptom improvement Retrospective study; suggested earlier switch may yield better outcomes [5]

*SVR35: ≥35% reduction in spleen volume (measured by MRI/CT). TSS50: ≥50% reduction in Total Symptom Score.

Molecular Mechanisms and Experimental Evidence

Fedratinib's efficacy in overcoming ruxolitinib resistance is rooted in its distinct pharmacological profile, as demonstrated in preclinical studies.

Differential JAK2 Binding and Kinase Inhibition
  • Binding Mechanism: Ruxolitinib binds only to the ATP-binding site of JAK2. In contrast, this compound binds with high affinity to the substrate-binding site and with low affinity to the ATP-binding site. This dual-binding mechanism may help prevent the emergence of genetic resistance [6] [7].
  • Kinase Selectivity: this compound is a more selective JAK2 inhibitor (IC50 ∼ 3 nM) compared to ruxolitinib. Its IC50 is >300x for JAK3, ∼35x for JAK1, and ∼135x for TYK2 [8] [7]. It also has off-target activity against other kinases like FLT3 and BRD4, which may contribute to its broader efficacy [8] [7].
  • Broader Kinome Profile: In vitro kinome screens showed that this compound has a 2–3-fold higher kinase inhibitory profile compared with ruxolitinib, potentially impacting a wider range of disease-relevant pathways [9].
Overcoming Ruxolitinib Resistance in Preclinical Models

Key experiments using BaF3 cell lines overexpressing JAK2 V617F have elucidated the mechanism:

  • Experimental Protocol:
    • Generation of RUX-Resistant Cells: Ruxolitinib-sensitive BaF3 JAK2 V617F cells were incrementally exposed to increasing concentrations of ruxolitinib over 3 weeks to induce resistance [9] [6].
    • Proliferation Assay: Cell viability was measured using the CellTiter-Glo luminescent assay after 24-hour treatment with this compound or ruxolitinib [9] [6].
    • JAK-STAT Signaling Analysis: Phosphorylation of STAT5 (a key downstream signaling node) was assessed via immunoblotting to determine the inhibitory effects of each drug [9] [6].
    • Transcriptomic/Epigenetic Analysis: RNA sequencing (RNAseq) and Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) were performed to investigate pathway activation and epigenetic changes [6].
  • Key Findings:
    • Ruxolitinib-resistant cells showed minimal loss of proliferation (<10%) when treated with ruxolitinib but remained sensitive to this compound [9] [6].
    • This compound effectively inhibited phosphorylation of STAT5 in ruxolitinib-resistant cells, whereas ruxolitinib could not, indicating this compound's ability to restore control over the hyperactive JAK-STAT pathway in this context [9] [6].
    • RNAseq analysis revealed that this compound, but not ruxolitinib, continued to effectively inhibit key pathways like TNF-α and NF-κB signaling in resistant cells, which are critical in MF pathogenesis [6].

This mechanistic evidence is summarized in the following experimental workflow:

G Start Start: Ruxolitinib-sensitive BaF3 JAK2 V617F Cells A Induce Resistance Incremental RUX exposure over 3 weeks Start->A B RUX-Resistant Cell Line A->B C Treatment & Analysis B->C D1 CellTiter-Glo Proliferation Assay C->D1 D2 Immunoblotting p-STAT5 Analysis C->D2 D3 RNAseq & ATAC-seq Pathway/Epigenetic Analysis C->D3

Safety and Tolerability Profile

  • Gastrointestinal Toxicity: The most common adverse events are grade 1-2 nausea, diarrhea, and vomiting. These are most frequent during early treatment cycles and can be effectively mitigated with prophylactic antiemetics and antidiarrheals, as demonstrated in the FREEDOM trials [8] [2] [3].
  • Hematologic Toxicity: Grade 3-4 anemia and thrombocytopenia are common but manageable. This compound can be administered to patients with platelet counts as low as 50,000/µL without initial dose reduction [8] [2].
  • Wernicke Encephalopathy (WE): A black box warning exists for this rare, serious neurological event. The risk is managed through thiamine level monitoring and supplementation before and during treatment. Subsequent studies with these measures have reported no new cases of WE [8] [2] [3].

Interpretation and Research Implications

  • Clinical vs. Real-World Efficacy: The range of efficacy outcomes (e.g., SVR35 from 22% in FREEDOM2 to 55% in the initial JAKARTA2 analysis) highlights the impact of different study designs and patient populations. Real-world data suggests that earlier switching from ruxolitinib upon signs of treatment failure may lead to better outcomes with this compound [5] [4].
  • Mechanism-Driven Application: this compound's unique binding mechanism and ability to maintain JAK-STAT pathway inhibition in ruxolitinib-resistant models provide a strong mechanistic rationale for its use after ruxolitinib failure [9] [6] [7].
  • Position in Treatment Landscape: Level 1 evidence from the randomized FREEDOM2 trial solidifies this compound's role as an effective second-line option compared to best available therapy [3].

References

Fedratinib indirect treatment comparison meta-analysis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile in Indirect Comparisons

Comparison Patient Population Efficacy Outcomes Safety Outcomes
Fedratinib vs. Momelotinib [1] JAK inhibitor-naive & JAK inhibitor-experienced MF patients Not the focus of this analysis Momelotinib had a lower risk of any-grade and grade 3/4 anemia, diarrhea, nausea, and AEs leading to dose reduction [1].
This compound vs. Pacritinib [2] MF patients with thrombocytopenia (platelets <100 × 10⁹/L) This compound was associated with a significantly greater proportion of patients achieving SVR35 (adjusted RR: 1.76) [2]. Not reported in this analysis [2].
This compound vs. Navitoclax + Ruxolitinib [3] MF patients previously treated with Ruxolitinib This compound increased the odds of SVR35 (Odds Ratio: 2.19). Symptom response (TSS50) rates were similar (29% vs. 30%) [3]. Not the focus of this analysis [3].
This compound vs. Best Available Therapy (BAT) [4] MF patients previously treated with Ruxolitinib (FREEDOM2 trial) 36% of this compound patients achieved SVR35 vs. 6% with BAT. This represents a 30% absolute difference [4]. Higher rates of grade 3+ anemia (9%) and thrombocytopenia (12%) with this compound. GI events were common but mostly low-grade [4].

Methodologies of Key Indirect Comparisons

  • This compound vs. Momelotinib: This analysis used a Matching-Adjusted Indirect Comparison (MAIC). Individual patient data from Momelotinib trials (SIMPLIFY-1, SIMPLIFY-2, MOMENTUM) were weighted to match the aggregate baseline patient characteristics of this compound trials (JAKARTA, JAKARTA-2). This allowed for a balanced comparison of safety outcomes over 24 weeks [1].
  • This compound vs. Pacritinib: This study employed a Simulated Treatment Comparison (STC). Researchers used individual patient data from this compound trials (JAKARTA, JAKARTA-2) and adjusted for mutually reported baseline characteristics (e.g., age, risk status, prior Ruxolitinib exposure) to compare against published summary data from the Pacritinib (PERSIST-2) trial [2].
  • This compound vs. Navitoclax + Ruxolitinib: Both MAIC and STC methods were used. A subgroup of patients from the this compound JAKARTA-2 trial was matched to the population in the REFINE study (Navitoclax + Ruxolitinib) based on performance status and risk scores to compare spleen response odds [3].

Mechanism of Action and Pharmacokinetics

Understanding this compound's properties is key to interpreting its clinical profile.

  • Mechanism of Action: this compound is a potent and selective inhibitor of Janus kinase 2 (JAK2), with an IC50 of 3 nM. Its selectivity for JAK2 is 35-fold and 334-fold greater than for JAK3 and JAK1, respectively [5] [6]. It also inhibits FLT3 and has off-target effects on BRD4, contributing to its overall therapeutic effect [5]. The following diagram illustrates its primary mechanism.

G Cytokine Cytokines (e.g., EPO, TPO) JAK2 JAK2 Receptor Cytokine->JAK2 Binding STAT STAT Proteins JAK2->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription CellProcess Cell Proliferation & Survival Transcription->CellProcess This compound This compound This compound->JAK2 Inhibits

  • Pharmacokinetics and Drug-Drug Interactions: this compound is primarily metabolized by the liver enzyme CYP3A4 [7]. Concomitant use with strong CYP3A4 inhibitors (e.g., Ketoconazole, Itraconazole, Posaconazole) significantly increases this compound plasma exposure. One study in rats found Fluconazole also has a prominent inhibitory effect [7]. Proactive management, including dose modification or avoidance of co-administration, is recommended to reduce the risk of toxicity.

Interpretation and Context for Researchers

When appraising these findings, please consider:

  • Strength of Evidence: ITCs provide valuable insights in the absence of head-to-head trials, but they remain subject to residual bias and confounding due to differences in trial designs and populations. The use of MAIC and STC improves validity, but cannot replace evidence from randomized direct comparisons [1] [3] [2].
  • Clinical Implications: The data suggest this compound is an effective option for spleen reduction, including in thrombocytopenic patients and after Ruxolitinib failure. However, its distinct safety profile, particularly regarding hematological and gastrointestinal events, requires careful patient management [1] [4].
  • Real-World Performance: One review notes that real-world effectiveness of this compound may differ from clinical trial results, potentially due to variations in the timing of treatment initiation and definitions of prior treatment failure [5].

References

Cellular Biomarker Modulation Profile of Fedratinib

Author: Smolecule Technical Support Team. Date: February 2026

Biomarker / Pathway Experimental Modulation by Fedratinib Experimental Context & Model Comparative Notes
JAK2 & JAK2-V617F Potent inhibition (IC~50~ ~3 nM for both) [1] [2]. Cell-free kinase activity assays [2]. 35x more selective for JAK2 over JAK1; >300x over JAK3 [1] [2].
STAT Phosphorylation Inhibits phosphorylation of STAT3 and STAT5 [3] [2] [4]. Cell models with active JAK2 or FLT3; BaF3 cell lines [3] [2] [4]. Core effect of JAK2 pathway inhibition.
FLT3 Inhibits mutant and wild-type FLT3 (IC~50~ ~15 nM) [1] [2]. Cell-free kinase activity assays [1]. Off-target effect; contribution to therapeutic efficacy in MF is unclear [2].
BRD4 Inhibitory activity (IC~50~ ~130 nM) [1] [2]. In vitro studies [1] [2]. Off-target effect; may synergistically block NF-κB and cytokine production [2].
TNF-α & NF-κB Signaling Effective inhibition of these pro-inflammatory pathways [4]. RNAseq analysis of BaF3 JAK2-V617F cells [4]. Associated with reduction of inflammatory cytokines.
Interferon Signaling Inhibition observed in Ruxolitinib-resistant cells [4]. RNAseq analysis of Ruxolitinib-resistant BaF3 JAK2-V617F cells [4]. Suggests this compound maintains efficacy in resistant disease.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed methodology from a key study investigating this compound's mechanism of action in overcoming Ruxolitinib resistance [4].

  • Cell Lines: BaF3 cell lines overexpressing human JAK2 wild-type (WT) or the JAK2 activating mutation V617F.
  • Induction of Resistance: Ruxolitinib-resistant sub-lines were generated by incrementally exposing the parental BaF3 JAK2V617F cells to Ruxolitinib over 3 weeks, up to a concentration of IC~90~.
  • Proliferation Assay: Cell viability and proliferation were measured after 24-hour treatment with this compound or Ruxolitinib using the CellTiter-Glo luminescent assay.
  • Biochemical Signaling Analysis: Inhibition of JAK-STAT signaling was confirmed by measuring phosphorylation levels of STAT5 (p-STAT5) via immunoblotting.
  • Transcriptomic Analysis: RNA sequencing (RNA-seq) was performed in triplicate on sensitive and resistant cell lines treated with DMSO (control), Ruxolitinib, or this compound at two time points (6 and 15 hours). Pathway analysis on the RNA-seq data was conducted using Metacore.
  • Epigenetic & Genetic Analysis: Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) and whole-genome sequencing were performed to investigate potential epigenetic and genetic drivers of resistance.

Mechanism of JAK2 Inhibition and Overcoming Resistance

This compound's distinct mechanism of action is a key differentiator, explaining its activity in pre-treated patients.

G cluster_binding Inhibitor Binding Mechanisms JAK2 JAK2 Kinase RUX Ruxolitinib JAK2->RUX FED This compound JAK2->FED RUX_Site Binds only to the ATP-binding site RUX->RUX_Site FED_Site Dual binding: ATP & Substrate sites FED->FED_Site Resistance Potential for genetic/epigenetic resistance mutations RUX_Site->Resistance Overcome Maintains efficacy in Ruxolitinib-resistant models FED_Site->Overcome

This distinct binding is supported by experimental data showing that This compound inhibited JAK-STAT signaling and cell proliferation in Ruxolitinib-resistant BaF3-JAK2V617F cells, whereas Ruxolitinib itself was no longer effective [4]. Transcriptomic analysis further confirmed that in these resistant cells, this compound, but not Ruxolitinib, effectively modulated key pathways like interferon signaling [4].

Future Research Directions

Current clinical research is exploring how to leverage this compound's unique profile in combination therapies. One promising area is its combination with immunotherapy, as This compound's JAK2 selectivity appears to spare JAK1-dependent global T-cell function to a greater extent than JAK1/2 inhibitors [3]. A phase II trial (FRACTION) is actively investigating the combination of this compound with the PD-1 inhibitor Nivolumab in myelofibrosis patients with a suboptimal response to prior JAK inhibitor therapy [3].

References

Fedratinib FLT3 inhibition comparative potency

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Potency of FLT3 Inhibitors

Inhibitor Name Reported FLT3 IC50 / Potency Key Characteristics and Notes

| Fedratinib | 15 nM [1] | • Preferential JAK2 inhibitor; FLT3 inhibition is an off-target effect [2] [1]. • Primarily approved and used for myelofibrosis [2] [3]. | | FLIN-4 | 1.07 ± 0.04 nM [4] | • Novel, highly potent inhibitor identified via virtual screening (2025 data) [4]. • Shows ~27x higher in vitro inhibitory potency than Midostaurin [4]. | | Quizartinib | Highly potent; specific IC50 not listed [5] | • Second-generation, highly selective type II FLT3 inhibitor [5]. • Approved for FLT3-ITD+ AML in combination therapy and as maintenance [5]. | | Midostaurin | Used as a benchmark (IC50 not listed) [4] [5] | • First-generation, multi-targeted inhibitor [5] [6]. • Approved for FLT3-mutated AML in combination with chemotherapy [5]. | | Gilteritinib | Potent; specific IC50 not listed [5] | • Second-generation, ATP-competitive type I inhibitor [5]. • Approved standard of care for FLT3-mutated relapsed/refractory AML [5]. | | PHI-101 | Potent; specific IC50 not listed [7] | • Third-generation inhibitor; active against multiple resistance mutations (e.g., F691L) [7]. |

Experimental Data and Methodologies

The quantitative data in the table above are primarily derived from kinase inhibition assays, which measure a compound's ability to block the enzymatic activity of the target kinase.

  • Methodology Detail: The core method used is the biochemical kinase assay [4] [7]. For example, the potency of FLIN-4 was determined using the ADP-Glo Kinase Assay, a luminescent method that quantifies the ADP produced by a kinase reaction; less ADP indicates more effective inhibition [4].
  • Cellular Assays: To confirm activity in a cellular context, cytotoxicity assays (e.g., against the FLT3-ITD+ MV4-11 AML cell line) and analysis of phosphorylation status of FLT3 and its downstream signaling proteins (STAT5, ERK1/2) are performed [4] [7].

The following diagram illustrates the primary signaling pathway driven by constitutively active mutant FLT3 and the point of inhibition for these drugs.

G FLT3-ITD Signaling Pathway and Inhibitor Action cluster_pathways Activated Downstream Pathways FLT3_ITD FLT3-ITD Mutation STAT5 JAK/STAT5 Pathway FLT3_ITD->STAT5 PI3K PI3K/AKT Pathway FLT3_ITD->PI3K MAPK RAS/MAPK Pathway FLT3_ITD->MAPK Proliferation Uncontrolled Cell Proliferation & Survival Disrupted_Apoptosis Suppressed Apoptosis (Programmed Cell Death) STAT5->Proliferation PI3K->Proliferation PI3K->Disrupted_Apoptosis MAPK->Proliferation Inhibitors FLT3 Inhibitors (e.g., Quizartinib, Gilteritinib) Inhibitors->FLT3_ITD  Inhibits ATP-binding site  blocks constitutive signaling

Key Interpretive Insights for Comparison

When comparing these inhibitors, potency is only one factor. Their clinical profile is defined by several other critical characteristics.

  • This compound's Role: this compound is not considered a primary FLT3 inhibitor for AML. Its development and approval are centered on its JAK2 inhibition for treating myelofibrosis [2] [1] [3]. Its activity against FLT3 is a secondary characteristic.
  • Generations and Resistance:
    • First-generation (e.g., Midostaurin): Less selective, multi-targeted [6].
    • Second-generation (e.g., Quizartinib, Gilteritinib): More potent and selective, but resistance can develop through new mutations in the FLT3 kinase domain (e.g., F691L, D835Y) [5] [7].
    • Third-generation (e.g., PHI-101): Designed to overcome common resistance mutations, representing the current research frontier [7].

The workflow for developing and profiling a novel FLT3 inhibitor like FLIN-4 typically involves an integrated process of computational and experimental validation, as shown below.

G Workflow for FLT3 Inhibitor Identification and Validation Start 1. Structure-Based Virtual Screening Step2 2. Molecular Docking & Scoring Start->Step2 Compound Library Step3 3. Biochemical Kinase Assay Step2->Step3 Hit Compounds Step4 4. Cellular Potency & Mechanism Step3->Step4 IC50 Validation Assay1 e.g., ADP-Glo Assay Step3->Assay1 Step5 5. In Vivo Efficacy (Animal Models) Step4->Step5 Cellular IC50, Target Modulation Assay2 e.g., Cytotoxicity in MV4-11 cells Step4->Assay2 Assay3 e.g., Xenograft mouse models Step5->Assay3

Knowledge Gaps and Future Directions

The available information reveals active areas of research and some data limitations:

  • Ongoing Challenges: The field continues to grapple with intrinsic and acquired resistance to FLT3 inhibitors, driving the development of third-generation compounds capable of overcoming common resistance mutations [7] [6].
  • Data Availability: While IC50 values for some newer, pre-clinical compounds (like FLIN-4) are precisely reported [4], direct, head-to-head comparative potency data for all approved inhibitors from the same assay under identical conditions is not fully available in the search results I obtained. The values for this compound and others are often reported from individual studies.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

524.25696021 g/mol

Monoisotopic Mass

524.25696021 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6L1XP550I6

Drug Indication

Fedratinib is indicated for the treatment of adult patients with intermediate-2 or high-risk primary or secondary (post-polycythemia vera or post-essential thrombocythemia) myelofibrosis.
Inrebic is indicated for the treatment of disease-related splenomegaly or symptoms in adult patients with primary myelofibrosis, post polycythaemia vera myelofibrosis or post essential thrombocythaemia myelofibrosis who are Janus Associated Kinase (JAK) inhibitor naïve or have been treated with ruxolitinib.

Livertox Summary

Fedratinib is an oral selective inhibitor of Janus associated kinase 2 (JAK-2) and FMS-like tyrosine kinase 3 (FLT3) that is used in the therapy of intermediate or high-risk, primary or secondary myelofibrosis. Fedratinib has been associated with a high rate of serum enzyme elevations during therapy, but has been associated with only rare instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents, Tyrosine Kinase Inhibitor

NCI Cancer Drugs

Drug: Fedratinibhydrochloride
US Brand Name(s): Inrebic
FDA Approval: Yes
Fedratinib hydrochloride is approved for use in adults to treat: Myelofibrosis (a bone marrow disease) that is intermediate-2 risk or high risk, including the following types: Primary myelofibrosis.
Post- polycythemia vera myelofibrosis.
Post- essential thrombocythemia myelofibrosis.
Fedratinib hydrochloride is also being studied in the treatment of other conditions.

Pharmacology

Fedratinib is a kinase inhibitor that inhibits cell division and induces apoptosis.[L8090] Patients taking fedratinib may experience anemia, thrombocytopenia, gastrointestinal toxicity, hepatic toxicity, or elevated amylase and lipase.[L8090] These effects should be managed by reducing the dose, temporarily stopping the medication, or providing transfusions on a case by case basis.[L8090]
Fedratinib is an orally bioavailable, small-molecule, ATP-competitive inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3; CD135; STK1; FLK2), with potential antineoplastic activity. Upon oral administration, fedratinib competes with wild-type JAK2 as well as mutated forms for ATP binding, which may result in inhibition of JAK2 activation, inhibition of the JAK-STAT signaling pathway, inhibition of tumor cell proliferation and induction of tumor cell apoptosis. JAK2 is the most commonly mutated gene in bcr-abl-negative myeloproliferative disorders (MPDs). In addition, fedratinib targets, binds to and inhibits the activity of FLT3. This inhibits uncontrolled FLT3 signaling and results in the inhibition of proliferation in tumor cells overexpressing FLT3. FLT3, a class III receptor tyrosine kinase (RTK), is overexpressed or mutated in most B-lineage neoplasms and in acute myeloid leukemias and plays a key role in tumor cell proliferation.

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE57 - Fedratini

Mechanism of Action

Fedratinib is an inhibitor of Janus Activated Kinase 2 (JAK2) and FMS-like tyrosine kinase 3. JAK2 is highly active in myeloproliferative neoplasms like myelofibrosis. Fedratinib's inhibition of JAK2 inhibits phosphorylation of signal transducer and activator of transcription (STAT) 3 and 5, which prevents cell division and induces apoptosis.

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
JAK family
JAK2 [HSA:3717] [KO:K04447]

Other CAS

936091-26-8

Absorption Distribution and Excretion

A 400mg oral dose results in a Cmax of 1804ng/mL and an AUC of 26,870ng/*hr/mL. Fedratinib has a Tmax of 1.75-3 hours. A high fat breakfast does not significantly affect the absorption of fedratinib.
An oral dose of fedratinib is 77% eliminated in the feces with 23% as unchanged drug. 5% is eliminated in the urine, with 3% as unchanged drug.
The apparent volume of distribution is 1770L.
The clearance of fedratinib is 13L/h.

Metabolism Metabolites

Fedratinib is metabolized by CYP3A4, CYP2C19, and flavin-containing monooxygenase 3. Beyond that, data regarding the metabolism of fedratinib is not readily available.

Wikipedia

Fedratinib
3,5-Dimethylpiperidine

FDA Medication Guides

Inrebic
Fedratinib Hydrochloride
CAPSULE;ORAL
IMPACT
05/15/2023

Biological Half Life

The half life of fedratinib is 41 hours with a terminal half life of 114 hours.

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 08-15-2023
1. Pardanani A, Harrison C, Cortes JE, Cervantes F, Mesa RA, Milligan D, Masszi T, Mishchenko E, Jourdan E, Vannucchi AM, Drummond MW, Jurgutis M, Kuliczkowski K, Gheorghita E, Passamonti F, Neumann F, Patki A, Gao G, Tefferi A. Safety and Efficacy of Fedratinib in Patients With Primary or Secondary Myelofibrosis: A Randomized Clinical Trial. JAMA Oncol. 2015 Aug;1(5):643-51. doi: 10.1001/jamaoncol.2015.1590. PMID: 26181658.

2. Harrison CN, Schaap N, Vannucchi AM, Kiladjian JJ, Tiu RV, Zachee P, Jourdan E, Winton E, Silver RT, Schouten HC, Passamonti F, Zweegman S, Talpaz M, Lager J, Shun Z, Mesa RA. Janus kinase-2 inhibitor fedratinib in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study. Lancet Haematol. 2017 Jul;4(7):e317-e324. doi: 10.1016/S2352-3026(17)30088-1. Epub 2017 Jun 8. PMID: 28602585.

3. Wu D, Yang XO. TH17 responses in cytokine storm of COVID-19: An emerging target of JAK2 inhibitor Fedratinib. J Microbiol Immunol Infect. 2020 Jun;53(3):368-370. doi: 10.1016/j.jmii.2020.03.005. Epub 2020 Mar 11. PMID: 32205092; PMCID: PMC7156211.

4. Ogasawara K, Zhou S, Krishna G, Palmisano M, Li Y. Population pharmacokinetics of fedratinib in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia. Cancer Chemother Pharmacol. 2019 Oct;84(4):891-898. doi: 10.1007/s00280-019-03929-9. Epub 2019 Aug 23. PMID: 31444617; PMCID: PMC6768916.

5. Hazell AS, Afadlal S, Cheresh DA, Azar A. Treatment of rats with the JAK-2 inhibitor fedratinib does not lead to experimental Wernicke's encephalopathy. Neurosci Lett. 2017 Mar 6;642:163-167. doi: 10.1016/j.neulet.2017.01.041. Epub 2017 Jan 18. PMID: 28109775.

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